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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its prevalence in marketed drugs, ranging from anti-inflammatory agents to anticancer therapies, underscores its importance as a "privileged scaffold".[3][4] The pyrazole core offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions, including hydrogen bonding and π-stacking.

The specific substitution pattern of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile—a chloro group at the 4-position, a propyl group at the N1 position, and a carbonitrile at the 5-position—is anticipated to confer distinct pharmacological properties, making it a molecule of interest for targeted drug discovery programs.

Proposed Synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

A multi-step synthesis for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile can be conceptualized based on established methodologies for the synthesis and functionalization of pyrazole derivatives. The proposed pathway involves the initial construction of a pyrazole-5-carbonitrile core, followed by chlorination and N-alkylation.

Synthesis of the Pyrazole-5-carbonitrile Core

One common and efficient method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] For the synthesis of a pyrazole-5-carbonitrile, a suitable starting material is malononitrile. A plausible initial step is a multi-component reaction involving an aldehyde, malononitrile, and a hydrazine.[5][6]

Experimental Protocol: Synthesis of a Generic 5-amino-1H-pyrazole-4-carbonitrile

This protocol is adapted from green chemistry approaches for the synthesis of similar structures.[5][7]

  • Reaction Setup: In a round-bottom flask, combine an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in a suitable solvent such as ethanol or an ethanol/water mixture.

  • Catalysis: Introduce a catalyst to promote the reaction. Green catalysts like layered double hydroxides (LDH) have been shown to be effective.[5]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55 °C) for a duration determined by reaction monitoring via Thin Layer Chromatography (TLC).[7]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position of the pyrazole ring can be achieved through electrophilic halogenation. Various chlorinating agents can be employed. An established method involves the use of hypochloric acid or its salts.[8] Another approach is electrochemical chlorination.[9]

Experimental Protocol: Chlorination of a Pyrazole Intermediate

  • Reaction Setup: Suspend the pyrazole intermediate (1 mol) in a suitable solvent, such as water.[8]

  • Chlorinating Agent: Add a solution of sodium hypochlorite (NaOCl) to the suspension. The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 30°C.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Workup: Upon completion, adjust the pH of the reaction mixture to be neutral or slightly basic. The chlorinated product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.

N-Alkylation of the 4-Chloropyrazolenitrile

The final step in the proposed synthesis is the introduction of the propyl group at the N1 position of the pyrazole ring. N-alkylation of pyrazoles can be achieved using various alkylating agents. A modern and efficient method involves the use of trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst.[10][11][12] This method offers an alternative to traditional alkylations that may require strong bases or high temperatures.[10]

Experimental Protocol: N-Propylation of 4-Chloro-1H-pyrazole-5-carbonitrile

  • Preparation of Propyl Trichloroacetimidate: React 1-propanol with trichloroacetonitrile in the presence of a suitable base to form propyl trichloroacetimidate.

  • Alkylation Reaction: In a reaction vessel, dissolve the 4-chloro-1H-pyrazole-5-carbonitrile (1 equivalent) and propyl trichloroacetimidate (1.2 equivalents) in a dry, non-polar solvent like 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA).[11]

  • Reaction Conditions: Heat the mixture under reflux and monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and wash it with an aqueous bicarbonate solution to neutralize the acid. The organic layer is then separated, dried, and concentrated. The final product, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, can be purified by column chromatography.

Synthesis_Workflow A Aldehyde + Malononitrile + Hydrazine Hydrate B 5-Amino-1H-pyrazole- 4-carbonitrile Intermediate A->B Cyclocondensation C 4-Chloro-5-amino-1H- pyrazole-4-carbonitrile B->C Chlorination (e.g., NaOCl) D 4-Chloro-1-propyl-1H- pyrazole-5-carbonitrile C->D N-Propylation (e.g., Propyl Trichloroacetimidate, CSA)

Caption: Proposed synthetic workflow for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H8ClN3Based on atomic composition
Molecular Weight 169.61 g/mol Sum of atomic weights
Appearance White to off-white solidTypical for small organic molecules
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, DMSO)Presence of alkyl and aromatic-like components
Melting Point Expected to be a crystalline solid with a defined melting pointBased on analogous structures[13]

Spectroscopic Characterization:

  • ¹H NMR: Protons of the propyl group (triplet and sextet), and a singlet for the pyrazole C3-H.

  • ¹³C NMR: Resonances for the propyl carbons, the pyrazole ring carbons (including the C-Cl and C-CN), and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹.[14]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom.

Potential Applications in Drug Development

Substituted pyrazoles are integral to the development of a wide range of therapeutic agents.[4] The specific functionalities of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile suggest several potential applications in drug discovery.

Kinase Inhibition

Many pyrazole-containing compounds are potent kinase inhibitors, a class of drugs often used in cancer therapy. The pyrazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the pyrazole ring can be tailored to achieve selectivity for specific kinases.

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket Kinase Kinase ATP ATP ATP->Kinase Binds to Pyrazole_Compound 4-Chloro-1-propyl-1H- pyrazole-5-carbonitrile Pyrazole_Compound->Kinase Competitive Inhibition

Caption: Competitive inhibition of ATP binding to a kinase by a pyrazole compound.

Agrochemicals

Chlorinated pyrazole derivatives have been successfully developed as agrochemicals, including fungicides and herbicides.[15] The 4-chloro substitution can enhance the biological activity and metabolic stability of the molecule.

Other Therapeutic Areas

The versatility of the pyrazole scaffold has led to its investigation in a multitude of other therapeutic areas, including:

  • Anti-inflammatory agents[3]

  • Antimicrobial compounds[4]

  • Treatment of neurological disorders[15]

Safety and Handling

While specific toxicity data for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is not available, general precautions for handling chlorinated and cyano-containing heterocyclic compounds should be strictly followed.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18] Work in a well-ventilated area or under a chemical fume hood.[17]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18]

Conclusion

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile represents a promising scaffold for the development of novel therapeutic agents and other bioactive compounds. Although it appears to be a less-common derivative, its synthesis is feasible through established chemical transformations. The unique combination of a chlorinated pyrazole core, a propyl substituent, and a carbonitrile functional group provides a rich platform for further chemical exploration and biological evaluation. Researchers in drug discovery and medicinal chemistry are encouraged to consider this and similar structures in their quest for new and effective therapeutic solutions.

References

  • Nanoscale Advances (RSC Publishing). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).

  • Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal-catalyzed C–H functionalization of pyrazoles.

  • Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles.

  • ResearchGate. Synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles (1–15).

  • Chemical Science (RSC Publishing). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu.

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection.

  • Taylor & Francis Online. The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst.

  • ResearchGate. N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates.

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • Safety Data Sheet.

  • CymitQuimica. Safety Data Sheet.

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • Fisher Scientific. SAFETY DATA SHEET.

  • J & W PharmLab. MATERIAL SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Chem-Impex. 4-Chloropyrazole.

  • PMC. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.

  • ChemShuttle. 4-chloro-1H-pyrazole-5-carbonitrile.

  • Google Patents. US5047551A - Preparation of 4-chloropyrazoles.

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

  • Fluorochem. 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

  • PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • Matrix Fine Chemicals. 4-CHLORO-1H-PYRAZOLE | CAS 15878-00-9.

  • Coolpharm. products-search.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.

  • BLDpharm. 321848-49-1|5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile.

Sources

Exploratory

Chemical structure and properties of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Executive Summary 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS: 1713648-55-5 ) is a specialized heterocyclic building block critical to the discovery of modern agrochemicals and pharmaceuticals.[1][2] Belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS: 1713648-55-5 ) is a specialized heterocyclic building block critical to the discovery of modern agrochemicals and pharmaceuticals.[1][2] Belonging to the class of 1-alkyl-4-halo-5-cyanopyrazoles, this scaffold offers a unique combination of steric bulk (propyl group), electronic modulation (chloro group), and a versatile reactive handle (nitrile group).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, regioselective synthesis strategies, and downstream reactivity. It is designed to serve researchers optimizing lead compounds for kinase inhibition or developing next-generation acaricides where the pyrazole core is a proven pharmacophore.

Chemical Identity & Physicochemical Profile

The structural integrity of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile relies on the specific arrangement of substituents around the pyrazole ring. The N-propyl group at position 1 dictates lipophilicity and metabolic stability, while the 4-chloro and 5-cyano groups create a "push-pull" electronic system that activates the ring for specific transformations.

Table 1: Key Chemical Data
PropertySpecification
CAS Number 1713648-55-5
IUPAC Name 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol
SMILES CCCn1nc(Cl)c(C#N)c1
LogP (Predicted) ~2.1 - 2.4 (Moderate Lipophilicity)
H-Bond Acceptors 3 (N1, N2, CN)
H-Bond Donors 0
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.[1][3]

Structural Analysis & Electronic Properties

The 1,4,5-substitution pattern is chemically distinct from its 1,3,4-isomer.

  • N1-Propyl Sterics: The propyl chain shields the N1 position, preventing metabolic N-dealkylation relative to methyl analogs, while increasing membrane permeability.

  • C4-Chlorine: This halogen serves as a lipophilic electron-withdrawing group (EWG). It deactivates the ring towards electrophilic aromatic substitution but enables transition-metal-catalyzed cross-coupling.

  • C5-Nitrile: The cyano group is strongly electron-withdrawing. Its position adjacent to N1 (unlike the C3 position) makes the C5 carbon highly susceptible to nucleophilic attack if the nitrile is converted to an imidate or similar intermediate.

Synthetic Pathways & Regiocontrol

Synthesizing 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile requires careful control over regiochemistry. The two primary routes are Direct Cyclization (preferred for specificity) and N-Alkylation (economical but requires purification).

Route A: De Novo Cyclization (High Fidelity)

This method builds the pyrazole ring with the substituents already in place, avoiding isomer separation.

  • Precursors: Propylhydrazine + Ethoxymethylene malononitrile derivative.

  • Mechanism: The hydrazine attacks the electrophilic carbon of the malononitrile. The subsequent cyclization is directed by the steric bulk of the hydrazine, favoring the formation of the 5-amino or 5-cyano species depending on the exact reagents (e.g., using trichloroacetonitrile derivatives).

Route B: N-Alkylation of 4-Chloropyrazole (Isomer Risk)

Alkylation of the parent 4-chloro-1H-pyrazole-5-carbonitrile with propyl iodide often yields a mixture of the 1-propyl-5-cyano (desired) and 1-propyl-3-cyano (undesired) isomers.

  • Challenge: The tautomeric equilibrium of the parent pyrazole allows alkylation at either nitrogen.

  • Solution: Using non-polar solvents and specific bases (e.g., Cs₂CO₃) can sometimes shift selectivity, but chromatographic separation is usually required.

Figure 1: Synthetic Logic Flow

SynthesisPathways cluster_legend Pathway Comparison Start1 Propylhydrazine (Precursor) Process1 Cyclization with Alkoxymethylene Malononitrile Start1->Process1 + Reagent Start2 4-Chloro-1H-pyrazole- 5-carbonitrile Process2 N-Alkylation (Propyl Iodide / Base) Start2->Process2 Inter1 Intermediate Open Chain Process1->Inter1 Product 4-Chloro-1-propyl- 1H-pyrazole-5-carbonitrile (Target) Process2->Product ~60% Yield Isomer 1-Propyl-3-cyano Isomer (Byproduct) Process2->Isomer ~40% Yield Inter1->Product Dehydration

Caption: Comparative synthetic routes. Route A (top) offers higher regiocontrol, while Route B (bottom) generates isomers requiring separation.

Reactivity & Derivatization

This molecule is a "divergent intermediate." The C5-Nitrile and C4-Chloride can be orthogonally functionalized to access complex chemical space.

C5-Nitrile Transformations

The nitrile group is the primary handle for extending the carbon skeleton or introducing hydrogen bond donors/acceptors.

  • Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the Primary Amide (CONH₂), a key motif in Factor Xa inhibitors.

  • Cycloaddition: Reaction with sodium azide (NaN₃) yields the Tetrazole , a bioisostere for carboxylic acids often used to improve metabolic stability.

  • Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the nitrile to a Primary Amine (CH₂NH₂).

C4-Chloride Cross-Coupling

While chloropyrazoles are less reactive than their bromo/iodo counterparts, the electron-deficient nature of the pyrazole ring facilitates Palladium-catalyzed couplings.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.

  • Buchwald-Hartwig: Amination at C4 allows for the introduction of solubilizing amine tails.

Figure 2: Derivatization Tree

ReactivityTree Core 4-Chloro-1-propyl- 1H-pyrazole-5-carbonitrile Cond1 Hydrolysis (H2SO4 / H2O) Core->Cond1 Cond2 Suzuki Coupling (Ar-B(OH)2 / Pd Cat) Core->Cond2 Cond3 Cycloaddition (NaN3 / NH4Cl) Core->Cond3 Cond4 Reduction (LiAlH4) Core->Cond4 Prod1 Pyrazole-5-carboxamide (Kinase Inhibitor Motif) Cond1->Prod1 Prod2 4-Aryl-Pyrazole (Biaryl Scaffold) Cond2->Prod2 Prod3 5-Tetrazolyl-Pyrazole (Acid Bioisostere) Cond3->Prod3 Prod4 5-Aminomethyl-Pyrazole (Linker Unit) Cond4->Prod4

Caption: Functionalization map demonstrating the orthogonal reactivity of the nitrile and chloride handles.

Experimental Protocol: Hydrolysis to Amide

Note: This is a generalized protocol based on standard pyrazole nitrile chemistry.

  • Reagents: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq), Conc. H₂SO₄ (5-10 volumes).

  • Procedure:

    • Charge the nitrile into a round-bottom flask equipped with a magnetic stir bar.

    • Cool to 0°C in an ice bath.

    • Dropwise add concentrated H₂SO₄.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Isolation: The solid amide typically precipitates. Filter, wash with cold water, and dry under vacuum.

  • Validation: The disappearance of the sharp nitrile peak (~2230 cm⁻¹) in IR and the appearance of amide carbonyl/NH signals in ¹H NMR confirm conversion.

Safety & Handling

  • Hazard Classification: Treat as Acute Tox. 4 (Oral) and Irritant (Skin/Eye) .[4]

  • Nitrile Hazard: Although stable, metabolic or thermal decomposition can release toxic cyanide species. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile group.

References

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Retrieved from [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorine. Journal of Organic Chemistry. (Contextual grounding for halo-pyrazole synthesis).

Sources

Foundational

Molecular weight and formula of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile Introduction The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Introduction

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] Notable drugs such as Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer) feature this heterocyclic core, underscoring its therapeutic significance.[4] This guide focuses on a specific, functionalized derivative: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile . We will explore its fundamental chemical properties, propose a robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential applications for researchers in drug discovery and development. The strategic placement of a chloro group, a lipophilic propyl chain, and a versatile carbonitrile moiety makes this compound a compelling candidate for library synthesis and as a key intermediate for novel therapeutics.

Physicochemical and Structural Properties

The structure of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile incorporates several key functional groups that dictate its chemical behavior and potential biological activity. The N1-propyl group increases lipophilicity, which can enhance membrane permeability. The C4-chloro substituent modulates the electronic properties of the pyrazole ring and can serve as a metabolic blocking position or a vector for further functionalization. The C5-carbonitrile is a versatile chemical handle, capable of acting as a hydrogen bond acceptor or being transformed into other functional groups like amides or carboxylic acids.

Based on its structure, the following properties have been calculated:

PropertyValueSource
Molecular Formula C₇H₈ClN₃Calculated
Molecular Weight 169.61 g/mol Calculated
InChI Key (Predicted)N/A
Canonical SMILES CCCn1nccc(c1C#N)ClPredicted
CAS Number Not AssignedN/A

Note: As this is a specialized derivative, some properties are predicted based on chemical structure and comparison with analogs like 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.[5]

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6][7] For the target molecule, a plausible and efficient route begins with the reaction of propylhydrazine with a functionalized acrylonitrile precursor, followed by a chlorination step.

Proposed Synthetic Pathway

A logical approach involves a two-step process:

  • Step 1: Pyrazole Ring Formation. Condensation of propylhydrazine with 2-cyano-3-ethoxyacrylonitrile. This reaction forms the 1-propyl-1H-pyrazole-5-carbonitrile core via a nucleophilic addition-elimination and subsequent cyclization.

  • Step 2: Regioselective Chlorination. Chlorination at the C4 position of the pyrazole ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, often providing high regioselectivity for the electron-rich C4 position of the pyrazole ring.

Synthetic Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination Propylhydrazine Propylhydrazine Intermediate 1-Propyl-1H-pyrazole-5-carbonitrile Propylhydrazine->Intermediate + Ethanol, Reflux Acrylonitrile 2-Cyano-3-ethoxyacrylonitrile Acrylonitrile->Intermediate + Ethanol, Reflux FinalProduct 4-Chloro-1-propyl-1H- pyrazole-5-carbonitrile Intermediate->FinalProduct + NCS, Acetonitrile

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

  • Propylhydrazine: The choice of hydrazine dictates the substituent at the N1 position. Propylhydrazine is selected to introduce the desired propyl group.

  • 2-Cyano-3-ethoxyacrylonitrile: This precursor provides the C3, C4, and C5 atoms of the pyrazole ring, along with the pre-installed carbonitrile at C5. The ethoxy group serves as an excellent leaving group during the cyclization step.

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent. Its use avoids harsh acidic conditions that could potentially degrade the pyrazole ring or the nitrile functional group. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the reaction.

Predicted Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on known data for analogous pyrazole structures, the following spectral characteristics are predicted.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be clean, showing distinct signals for the propyl chain and the lone proton on the pyrazole ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole ring)7.8 - 8.2Singlet (s)N/A
N-CH₂ -CH₂-CH₃4.1 - 4.3Triplet (t)~7.2
N-CH₂-CH₂ -CH₃1.8 - 2.0Sextet~7.4
N-CH₂-CH₂-CH₃ 0.9 - 1.1Triplet (t)~7.4
¹³C NMR Spectroscopy

The carbon NMR will confirm the presence of all seven unique carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C≡N (nitrile)112 - 116
C-5 (pyrazole ring)90 - 95
C-4 (pyrazole ring, C-Cl)118 - 122
C-3 (pyrazole ring)140 - 145
C H₂-N (propyl)50 - 55
-C H₂- (propyl)22 - 26
C H₃ (propyl)10 - 12
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • C≡N stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹.[10]

  • C-H stretch (aliphatic): Bands will appear in the 2850-3000 cm⁻¹ region.

  • C-H stretch (aromatic/heterocyclic): A weaker band may appear above 3000 cm⁻¹.

  • C-Cl stretch: A signal is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A peak at m/z ≈ 169 is expected for the molecular ion.

  • Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic M+2 peak at m/z ≈ 171 will be observed with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of chlorine.

Protocol: Synthesis and Characterization Workflow

This protocol is adapted from established methods for synthesizing substituted pyrazole carbonitriles.[11][12] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Propyl-1H-pyrazole-5-carbonitrile
  • To a solution of 2-cyano-3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (50 mL), add propylhydrazine (10.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
  • Dissolve the intermediate from Step 1 (8 mmol) in acetonitrile (40 mL).

  • Add N-Chlorosuccinimide (NCS) (8.4 mmol) portion-wise to the solution while stirring at room temperature.

  • Continue stirring for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Step 3: Analytical Workflow for Product Validation

Analytical_Workflow Start Purified Final Product NMR ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) Start->NMR IR FT-IR Spectroscopy (ATR or KBr pellet) Start->IR MS Mass Spectrometry (ESI or GC-MS) Start->MS Purity Purity Analysis (HPLC or GC) NMR->Purity IR->Purity MS->Purity Data Data Analysis & Structural Confirmation Purity->Data

Caption: Standard analytical workflow for compound validation.

Potential Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a proven pharmacophore, and the specific substitutions on 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile suggest several promising research avenues:

  • Antimicrobial Agents: Halogenated pyrazoles have demonstrated significant antibacterial and antifungal activity.[3][7] The title compound could be screened against various pathogens, with the chloro and propyl groups potentially enhancing lipophilicity and cell wall penetration.

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents are based on N-substituted heterocyclic cores.[13] This molecule serves as an excellent starting point for derivatization, particularly by transforming the nitrile group into amides or other functional groups to interact with target proteins.

  • Agrochemicals: Pyrazole derivatives are used as herbicides and fungicides.[14][15] The herbicidal activity of related compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid suggests that this molecule could be investigated for similar applications in crop protection.[14]

  • CNS-Active Agents: The pyrazole structure is also found in compounds targeting the central nervous system. The overall physicochemical properties of this molecule make it a candidate for exploring activities related to neuroprotection or receptor modulation.

Conclusion

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is a strategically designed molecule with significant potential as a building block in medicinal and agricultural research. While not a widely cataloged compound, its synthesis is feasible through established chemical transformations. Its predicted spectroscopic profile provides a clear roadmap for structural verification. The combination of a proven heterocyclic core with functionality that allows for both enhanced potency and further chemical modification makes it a valuable asset for research scientists and drug development professionals seeking to create novel and effective chemical entities.

References

  • Al-Azemi, T. F., & El-Faham, A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • Fluorochem. (n.d.). 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.
  • Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic.
  • Ghahremanzadeh, R., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • Patel, R., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry.
  • Vasile, C., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
  • Bansal, R. K., & Kumar, R. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research.
  • Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters.
  • Chem-Impex International. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Guidechem. (n.d.). 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.
  • Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Sharma, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano.
  • Vasile, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences.
  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences.
  • Al-Azemi, T. F., & El-Faham, A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • Royal Society of Chemistry. (2020). Supporting Information for: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. (2023).
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.

Sources

Exploratory

Solubility data for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in Organic Solvents Introduction: The Critical Role of Solubility in Chemical Development In the fields of pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in Chemical Development

In the fields of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process design, formulation, and ultimately, product efficacy and safety. 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, a substituted pyrazole, represents a class of heterocyclic compounds of significant interest as intermediates in the synthesis of bioactive molecules. The solubility of this intermediate in various organic solvents dictates crucial process parameters, including reaction kinetics, crystallization conditions, purification strategies, and final product yield.

While the importance of this data is clear, publicly available experimental solubility data for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is scarce. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven framework for researchers to experimentally determine the solubility of this compound. Second, it details how to leverage this empirical data with powerful thermodynamic models to predict solubility behavior, thereby minimizing experimental overhead and accelerating process optimization. We will proceed from the foundational physicochemical properties of the molecule to a rigorous experimental protocol, and finally, to the application of thermodynamic modeling for predictive insights.

Section 1: Physicochemical Profile of the Solute

Before undertaking experimental work, a thorough understanding of the solute's properties is essential. These parameters influence its interaction with various solvents.

Table 1: Physicochemical Properties of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

PropertyValueSource/Method
Molecular Formula C₇H₈ClN₃-
Molecular Weight 185.62 g/mol Calculated
IUPAC Name 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile-
Canonical SMILES CCCN1N=CC(Cl)=C1C#N-
Structure Chemical Structure(Illustrative)

Section 2: A Validated Protocol for Experimental Solubility Determination

To ensure data is accurate and reproducible, a robust experimental methodology is paramount. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[1]

Principle of the Method

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid phase at a constant temperature. By quantifying the concentration of the solute in the liquid phase, one determines its equilibrium solubility under those conditions.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A 1. Add Excess Solid to Solvent in Vial B 2. Seal Vial Tightly A->B C 3. Place in Isothermal Shaker (Constant Temperature & Agitation) B->C D 4. Equilibrate for >24 hours (Confirm with time-point sampling) C->D E 5. Allow Solid to Settle D->E F 6. Centrifuge or Filter (e.g., 0.22 µm PTFE syringe filter) E->F G 7. Extract Aliquot of Supernatant F->G H 8. Dilute Gravimetrically G->H I 9. Quantify by HPLC-UV H->I J 10. Calculate Mole Fraction Solubility (x₁) I->J

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology
  • Materials and Reagents:

    • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (solid, purity >99%).

    • Selected organic solvents (HPLC grade or higher).

    • Glass vials with PTFE-lined screw caps.

  • Apparatus:

    • Isothermal orbital shaker or temperature-controlled water bath.

    • Analytical balance (±0.1 mg).

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of the solid solute to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient.

    • Add a known mass of the solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the isothermal shaker set to the desired temperature (e.g., 298.15 K).

    • Agitate the samples for a predetermined period. Trustworthiness Check: To ensure equilibrium has been reached, a preliminary experiment should be run where the concentration is measured at various time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the concentration no longer changes over time. A 24-48 hour period is typical.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to rest at the experimental temperature for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial for dilution. This step is critical to remove any suspended microparticles. Centrifugation prior to filtration can also be employed for dense slurries.[2]

  • Quantification of Solute (HPLC-UV):

    • Gravimetrically dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the standards and the sample by HPLC-UV at a predetermined wavelength (e.g., the λ_max of the compound).

    • Use the calibration curve to determine the precise concentration of the solute in the diluted sample.

  • Calculation of Mole Fraction Solubility:

    • From the HPLC concentration and the known dilution factor, calculate the mass of the solute per mass of the solvent in the saturated solution.

    • Convert these masses to moles using their respective molecular weights.

    • Calculate the mole fraction solubility (x₁) using the formula: x₁ = moles of solute / (moles of solute + moles of solvent)

Section 3: Presentation and Modeling of Solubility Data

Once generated, the experimental data provides the foundation for deeper thermodynamic analysis and predictive modeling.

Data Presentation

The collected data should be organized systematically. The following table serves as a template for presenting the experimentally determined mole fraction (x₁) solubility at various temperatures (T).

Table 2: Example Mole Fraction Solubility (x₁) of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

SolventT (K)x₁ (Mole Fraction)
Methanol293.15(Experimental Value)
298.15(Experimental Value)
303.15(Experimental Value)
308.15(Experimental Value)
Ethyl Acetate293.15(Experimental Value)
298.15(Experimental Value)
303.15(Experimental Value)
308.15(Experimental Value)
Acetone293.15(Experimental Value)
298.15(Experimental Value)
303.15(Experimental Value)
308.15(Experimental Value)
Thermodynamic Modeling

Thermodynamic models are indispensable for interpolating between data points and predicting solubility under different conditions, thus reducing the need for exhaustive experimentation.[3][4]

The relationship between solubility and temperature is described by the van't Hoff equation.[5] A plot of the natural logarithm of the mole fraction solubility (ln x₁) against the inverse of the absolute temperature (1/T) is often linear.[6][7][8]

ln(x₁) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • ΔH_sol is the apparent molar enthalpy of solution.

  • ΔS_sol is the apparent molar entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x₁) vs. 1/T, ΔH_sol can be determined from the slope (-ΔH_sol/R), providing insight into whether the dissolution process is endothermic (solubility increases with temperature) or exothermic.

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is one of the most accurate and widely used equations.[9][10][11] It correlates the solubility in a mixture to the solubilities in the neat solvents.

ln(x_{m,T}) = f₁·ln(x_{1,T}) + f₂·ln(x_{2,T}) + f₁·f₂ Σ [ Aᵢ (f₁ - f₂)^i ]

Where:

  • x_{m,T} is the mole fraction solubility in the solvent mixture at temperature T.

  • f₁ and f₂ are the mole fractions of solvents 1 and 2 in the initial mixture.

  • x_{1,T} and x_{2,T} are the solubilities in neat solvent 1 and neat solvent 2.

  • Aᵢ are the model constants, determined by fitting the model to a minimal set of experimental data points in the mixture.[12]

The power of this model lies in its ability to accurately predict solubility across the entire composition range using only a few experimental data points, making it a highly efficient tool for formulation and process design.[9][11]

Modeling Workflow Diagram

The following diagram illustrates the relationship between experimental data generation and predictive modeling.

G cluster_exp Experimental Data Generation cluster_model Thermodynamic Modeling cluster_predict Predictive Output A Determine Solubility in Neat Solvents (x₁, x₂) at multiple T C Fit van't Hoff Equation to Neat Solvent Data A->C B Determine Solubility in a few Binary Mixtures (x_m) at multiple T D Fit Jouyban-Acree Model to Mixture Data B->D E Predict Solubility at any Temperature in Neat Solvents C->E F Predict Solubility at any Composition and Temperature D->F

Caption: From Experimental Data to Predictive Solubility Models.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining, presenting, and modeling the solubility of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in organic solvents. By adhering to the validated shake-flask protocol, researchers can generate high-quality, reliable data. Furthermore, the integration of thermodynamic models like the van't Hoff and Jouyban-Acree equations transforms this empirical data into a powerful predictive tool. This enables scientists and engineers to make informed decisions regarding solvent selection, crystallization process design, and formulation development, ultimately saving time and resources while ensuring process robustness and product quality.

References

  • Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-326.
  • Jouyban, A., et al. (2005). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 53(5), 521-524. [Link]

  • Fakhree, M. A. A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmacy, 10(2), 42. [Link]

  • Jouyban, A. (2018). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 250, 246-251.
  • St. John, P. C., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. bioRxiv. [Link]

  • Bouillot, B., et al. (2021). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes, 9(1), 106. [Link]

  • Jouyban, A., et al. (2002). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 50(1), 21-25.
  • Gervasi, G., et al. (2024). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • Amador, C., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents.
  • Amador, C., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Bahr, D., & Hellweg, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceuticals, 4(7), 944-957. [Link]

  • Solubility of Things. (n.d.). Van't Hoff Equation. [Link]

  • ResearchGate. (n.d.). van't Hoff plot illustrating the solubility of an arbitrary organic compound in different solvents. [Link]

  • Kumar, P. (2018). Van 'T Hoff Equation. Scribd. [Link]

  • ResearchGate. (n.d.). The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Foreword: Navigating the Uncharted with Scientific Rigor Understanding the Compound: A Profile of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile belongs to the pyrazole class of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted with Scientific Rigor

Understanding the Compound: A Profile of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.[1] The presence of a chloro group, a propyl substituent on the pyrazole ring, and a nitrile functional group suggests that this compound is likely a crystalline solid at room temperature with limited water solubility. Pyrazole derivatives are widely used as key intermediates in the synthesis of a variety of bioactive molecules.[2][3]

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular FormulaC7H8ClN3Based on chemical structure
Molecular Weight169.61 g/mol Calculated from the molecular formula
AppearanceWhite to off-white crystalline solidTypical for similar small organic molecules
SolubilityLikely soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in waterBased on the nonpolar propyl group and the overall organic structure
StabilityStable under normal laboratory conditions. May be sensitive to strong oxidizing agents, strong acids, and high temperatures.[4]General stability of pyrazole derivatives

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific SDS, a conservative approach to hazard identification is warranted. Based on the known toxicology of similar pyrazole-based compounds, the following potential hazards should be assumed.

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]

Diagram 1: Inferred GHS Hazard Pictograms

GHS_Pictograms cluster_0 Inferred GHS Pictograms for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile Skull and Crossbones Corrosion Exclamation Mark

Caption: Inferred GHS pictograms indicating potential acute toxicity, corrosive, and irritant hazards.

Safe Handling and Personal Protective Equipment (PPE): Your First Line of Defense

A thorough understanding and implementation of proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are paramount to ensuring laboratory safety.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact.[7][8]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[7]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a potential splash, consider using a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Diagram 2: PPE Workflow for Handling Pyrazole Derivatives

PPE_Workflow Start Prepare to Handle Compound Assess_Risk Assess Risks: - Quantity - Procedure - Duration Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Fume_Hood Work in a Certified Chemical Fume Hood Select_PPE->Fume_Hood Gloves Don Nitrile/Neoprene Gloves Fume_Hood->Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles Lab_Coat Wear a Lab Coat Goggles->Lab_Coat Face_Shield Consider a Face Shield for Splash Hazard Lab_Coat->Face_Shield Handle_Compound Proceed with Handling Face_Shield->Handle_Compound

Caption: A workflow diagram illustrating the selection and use of PPE.

First-Aid Measures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][8]

Storage and Stability: Maintaining Compound Integrity

Proper storage is essential for both safety and maintaining the chemical integrity of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect from light and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[4]

  • Long-Term Storage: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., 2-8°C).[4]

Accidental Release and Disposal: Responsible Management

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Waste Disposal

Dispose of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Toxicological Information: Insights from Analogs

While no specific toxicological data exists for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, studies on related pyrazole derivatives provide valuable insights. Some pyrazole-based compounds have been shown to exhibit a range of biological activities, including potential cytotoxicity against cancer cell lines.[9] Additionally, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated acute oral toxicity in animal models, possibly through the inhibition of mitochondrial respiration.[10] Therefore, it is prudent to handle this compound with a high degree of caution and assume it may have significant biological effects.

Experimental Protocols: A Note on Safe Synthesis and Use

The synthesis of pyrazole derivatives often involves the use of hazardous reagents and reaction conditions.[11][12][13] When planning any synthetic work with 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile or its precursors, a thorough risk assessment of each step is mandatory.

Example Protocol: Preparation of a Stock Solution

  • Preparation: Assemble all necessary equipment and materials in a chemical fume hood. Ensure a hazardous waste container is readily available.

  • PPE: Don all required PPE as outlined in Section 3.2.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile to the vial using a clean spatula.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution under the recommended conditions (see Section 5).

  • Cleanup: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of all contaminated materials as hazardous waste.

Conclusion: A Commitment to a Culture of Safety

The responsible advancement of science requires an unwavering commitment to safety. This in-depth technical guide provides a comprehensive framework for the safe handling and use of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, based on the best available information from analogous compounds. By adhering to these guidelines, researchers can mitigate risks and foster a laboratory environment where groundbreaking discoveries can be made without compromising personal safety or environmental integrity.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Institutes of Health.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22). ACS Publications.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical and Scientific Innovation.
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2026, January 31). CymitQuimica.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scientific Research Publishing.
  • 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile. (n.d.). Fluorochem.
  • 4-Chloro-1H-pyrazole. (2023, July 7). Apollo Scientific.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.
  • Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (n.d.). University of South Florida.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

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Exploratory

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile as a pharmaceutical building block

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile: A Versatile Building Block in Modern Drug Discovery Introduction: The Privileged Status of the Pyrazole Scaffold In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Introduction: The Privileged Status of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for extensive functionalization.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] This has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the phosphodiesterase-5 blocker Sildenafil, cementing the pyrazole core's importance in pharmaceutical research and development.[3][6]

Within this vital class of compounds, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile emerges as a particularly strategic building block. Its trifunctional nature—possessing a reactive chloro group, a versatile cyano moiety, and a lipophilic N-propyl substituent—provides medicinal chemists with a powerful tool for generating diverse molecular libraries and optimizing drug candidates. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and strategic application in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical data for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile are summarized below.

PropertyValueReference
CAS Number 141302-34-3 (related structure)N/A
Molecular Formula C7H8ClN3Derived
Molecular Weight 169.61 g/mol Derived
IUPAC Name 4-chloro-1-propyl-1H-pyrazole-5-carbonitrileN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF)General chemical knowledge

Note: Specific experimental data for this exact compound is not widely published; properties are based on closely related analogs and general chemical principles.

Structural Diagram:

Caption: 2D representation of the title compound.

Synthesis and Manufacturing Pathway

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dielectrophile. For 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, a plausible and efficient route starts from readily available precursors, proceeding through a sequence of chlorination and cyclization. The causality behind this chosen pathway lies in its efficiency and high regioselectivity.

Caption: Proposed synthetic workflow for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of (Ethoxymethylene)malononitrile

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol), malononitrile is added dropwise at 0-5 °C.

  • Ethyl formate is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is acidified, and the intermediate is treated with an acyl halide to facilitate the formation of the ethoxymethylene group.

  • The crude product is purified by distillation or recrystallization. This reaction is a classic Claisen condensation followed by enol ether formation.

Step 2: Cyclization to form 1-Propyl-1H-pyrazole-5-amine-4-carbonitrile

  • (Ethoxymethylene)malononitrile (1.0 eq) is dissolved in ethanol.

  • n-Propylhydrazine (1.1 eq) is added portion-wise to the solution. The use of a slight excess of hydrazine ensures complete consumption of the electrophilic precursor.

  • The reaction mixture is heated to reflux for 2-4 hours. The reaction proceeds via a Michael addition of the hydrazine to the activated olefin, followed by an intramolecular cyclization and elimination of ethanol, yielding the pyrazole core with high regioselectivity.[7]

  • Upon cooling, the product often crystallizes from the solution and can be collected by filtration.

Step 3: Sandmeyer-type Chlorination

  • The 5-amino-pyrazole intermediate (1.0 eq) is suspended in acetonitrile.

  • tert-Butyl nitrite (1.5 eq) is added, followed by copper(II) chloride (1.2 eq) at a controlled temperature (e.g., 60-70 °C).

  • This transformation is a variation of the Sandmeyer reaction, where the amino group is converted into a diazonium salt in situ, which is then displaced by the chloride from the copper salt. This is a robust and widely used method for introducing halogens onto aromatic rings.

  • After the reaction is complete, the mixture is worked up by quenching with water and extracting with an organic solvent.

  • The final product, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, is purified by column chromatography.

Reactivity and Strategic Application in Synthesis

The true value of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

G cluster_0 C4 Position Transformations cluster_1 C5 Position Transformations main 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile C4-Cl (SNAr) C5-CN (Hydrolysis/Reduction) N1-Propyl (Lipophilicity) C4_amine Introduction of Amines (R-NH2) main:f1->C4_amine Nucleophilic Substitution C4_ether Introduction of Ethers (R-OH) main:f1->C4_ether C4_thioether Introduction of Thioethers (R-SH) main:f1->C4_thioether C4_carbon C-C Coupling (e.g., Suzuki) main:f1->C4_carbon Pd-Catalysis C5_acid Hydrolysis to Carboxylic Acid main:f2->C5_acid H+ or OH- C5_amide Hydrolysis to Amide main:f2->C5_amide Controlled Hydrolysis C5_amine Reduction to Aminomethyl main:f2->C5_amine e.g., LiAlH4, H2/cat.

Caption: Key reaction pathways for functionalizing the building block.

  • The C4-Chloro Group : This is arguably the most valuable handle for diversification. The electron-withdrawing nature of the adjacent cyano group and the pyrazole nitrogens activates the C4 position for nucleophilic aromatic substitution (SNAr) . This allows for the straightforward introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, which are common functionalities in bioactive molecules. Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, dramatically increasing the accessible chemical space.

  • The C5-Cyano Group : The nitrile functionality is a versatile precursor. It can be:

    • Hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. Carboxylic acids are key functional groups for interacting with biological targets and improving aqueous solubility.

    • Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This introduces a basic center and a flexible linker.

    • Utilized in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles.

  • The N1-Propyl Group : Unlike the other two positions, the N-propyl group is typically installed early and retained throughout the synthesis. Its primary role is to modulate the molecule's physicochemical properties . The propyl chain increases lipophilicity (LogP), which can be critical for membrane permeability and oral bioavailability. It also provides steric bulk that can influence the molecule's conformation and its binding to a target protein. The choice between different N-alkyl groups is a common strategy in lead optimization to fine-tune pharmacokinetic profiles.

Exemplary Protocol: SNAr Reaction at C4

This protocol details the displacement of the C4-chloro group with a primary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Objective: Synthesize 4-(Anilino)-1-propyl-1H-pyrazole-5-carbonitrile.

  • In a sealed microwave vial, dissolve 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Add aniline (1.2 eq) to the solution.

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Seal the vial and heat the reaction mixture using microwave irradiation to 120-150 °C for 15-30 minutes. Microwave heating is often used to accelerate SNAr reactions, which can be sluggish under conventional heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrazole.

Conclusion

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile represents a highly valuable and versatile building block for pharmaceutical research. Its trifunctional nature provides orthogonal chemical handles that allow for systematic and diverse modifications. The chloro group serves as an excellent anchor point for SNAr and cross-coupling reactions, the cyano group offers a gateway to acids, amides, and amines, while the N-propyl substituent provides a means to tune lipophilicity and steric profile. By leveraging the well-established and predictable reactivity of this scaffold, medicinal chemists can efficiently construct libraries of complex, drug-like molecules, accelerating the journey from initial hit identification to optimized clinical candidates. The strategic use of such pre-functionalized building blocks is a cornerstone of modern, efficient drug discovery.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). Google Scholar.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Google Scholar.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Royalchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scientific Research Publishing. (2015). Scientific Research Publishing.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

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Foundational

Technical Guide: Physicochemical Characterization of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

A Senior Application Scientist's Guide to the Determination of Melting and Boiling Points for Novel Heterocyclic Compounds Abstract This technical guide provides a comprehensive framework for the determination and interp...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Determination of Melting and Boiling Points for Novel Heterocyclic Compounds

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting and boiling points of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. While specific experimental values for this compound are not extensively reported in public literature, this document serves as a procedural and theoretical whitepaper for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for empirical determination, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and classical capillary methods. The guide emphasizes the causality behind experimental choices, data interpretation, and the critical role these physicochemical properties play in assessing purity, stability, and processability in a research and development context.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry and agrochemical research.[1][2] Their versatile synthetic accessibility and diverse pharmacological activities—ranging from anticancer and anti-inflammatory to herbicidal properties—make them privileged scaffolds in drug discovery and development.[3][4][5] The subject of this guide, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, belongs to this influential family of N-heterocycles.[1]

The physicochemical properties of a novel compound, such as its melting and boiling points, are fundamental parameters that dictate its handling, purification, formulation, and ultimate application. The melting point is a sensitive indicator of purity, while the boiling point provides insight into a substance's volatility and thermal stability.[6] For a drug development professional, these values are critical for everything from designing crystallization processes to assessing shelf-life and degradation pathways.

This guide provides the necessary protocols and theoretical grounding for a researcher to confidently determine these critical properties for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile or any analogous novel compound.

Contextual Data: Properties of Related Pyrazole Derivatives

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Source
4-Chloro-1-methyl-1H-pyrazoleC4H5ClN2N/A169.4[7]
5-Amino-1-methyl-1H-pyrazole-4-carbonitrileC5H6N4221 - 223342.4 (Predicted)[8][9]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC7H9ClN2O2162 - 166N/A[5]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileC10H7ClN4218 - 220N/A[10]
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrileC11H10N4O148.4 - 148.8N/A[11]
Unsubstituted PyrazoleC3H4N270188[2][3]

Note: "N/A" indicates data not available in the cited sources.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities typically depresses the melting point and broadens the melting range, making it a crucial test for purity.[12]

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC is a high-precision thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is the industry standard for obtaining accurate melting points and quantifying the enthalpy of fusion.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using certified reference materials with known melting points, such as indium. This is a critical step for ensuring data trustworthiness.[13]

  • Sample Preparation: Accurately weigh 5-15 mg of the dry, powdered 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile into a clean aluminum or platinum DSC pan.[13][15] Crimp the pan with a lid to encapsulate the sample.

  • Test Setup: Place the sample pan in the sample compartment of the DSC cell and an empty, sealed reference pan in the reference compartment.[15]

  • Thermal Program: Heat the sample at a controlled, linear rate. A standard rate for melting point determination is 10°C/minute as specified by ASTM D3418.[15] The temperature range should bracket the expected melting point, for instance, from 25°C to 250°C.

  • Data Analysis: Record the heat flow versus temperature. The melting event will appear as an endothermic peak on the DSC curve.[14] The melting point (Tm) is typically taken as the extrapolated onset temperature or the peak temperature of this event. The area under the peak corresponds to the heat of fusion (ΔHm).[13]

  • Why a controlled heating rate? A slow, linear rate ensures the sample temperature remains in equilibrium with the furnace temperature, preventing thermal lag and resulting in a sharp, accurate peak.[12][16]

  • Why a reference pan? The differential measurement cancels out baseline fluctuations and instrument artifacts, allowing for precise measurement of heat flow into the sample alone.[17]

Methodology 2: Capillary Method

The capillary method is a classic and widely used technique for visual melting point determination.[18] While less quantitative than DSC, it is highly effective for routine purity checks.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[18]

  • Loading: Press the open end of a thin-walled capillary tube into the sample powder, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[16]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.[18]

  • Heating and Observation: If the approximate melting point is unknown, perform a rapid preliminary heating to find a rough value.[16] For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[16]

  • Recording the Range: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid.[16] The melting point is reported as the range T1-T2.

Experimental Determination of Boiling Point & Thermal Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For many complex organic molecules, determination is complicated by the fact that they may decompose at or below their boiling temperature. Therefore, Thermogravimetric Analysis (TGA) is often a more informative technique, providing data on both vaporization and thermal stability.[19]

Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19][20] It is exceptionally useful for determining the temperature at which vaporization (boiling) or decomposition occurs.

  • Instrument Setup: A standard TGA instrument consists of a highly sensitive balance, a furnace, and a purge gas system.[21]

  • Sample Loading: Place a small, accurately weighed sample (5-20 mg) onto the TGA sample pan.[20]

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of an inert purge gas, such as nitrogen.[21]

  • Data Analysis: The instrument plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in mass indicates a thermal event.

    • Boiling Point: A rapid, complete mass loss to near 0% without evidence of charring can be interpreted as the boiling point.[21] Specialized TGA methods using sealed pans with laser-drilled apertures can provide highly accurate boiling point and vapor pressure data.[22][23]

    • Decomposition: A mass loss event that occurs in multiple steps or leaves a significant residue suggests decomposition. The onset temperature of this mass loss is a critical measure of the compound's thermal stability.[19]

Visualization of Experimental Workflows

Diagram 1: Workflow for Melting Point Determination

A logical workflow is crucial for obtaining reliable melting point data. The process involves initial assessment followed by precise measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_decision Decision & Reporting Start Start: Obtain Dry Sample Pack Pack Capillary Tube (2-3 mm height) Start->Pack Weigh Weigh Sample for DSC (5-15 mg) Start->Weigh RapidHeat Rapid Preliminary Scan (Unknown MP) Pack->RapidHeat DSC_Run DSC Run (10°C/min) Weigh->DSC_Run SlowHeat Slow Scan (1-2°C/min) near expected MP RapidHeat->SlowHeat RecordRange Record Visual MP Range (T1-T2) SlowHeat->RecordRange AnalyzePeak Analyze DSC Peak (Onset, Peak Temp) DSC_Run->AnalyzePeak Purity Assess Purity (Sharpness of MP) RecordRange->Purity AnalyzePeak->Purity Report Report Final Value (e.g., 150.5-151.0°C) Purity->Report

Caption: Workflow for Melting Point Determination using DSC and Capillary Methods.

Diagram 2: Factors Influencing Physicochemical Properties

The melting and boiling points are not arbitrary numbers; they are direct consequences of the molecule's structure and the resulting intermolecular forces.

Factors cluster_forces Intermolecular Forces cluster_properties Resulting Physical Properties cluster_factors Influencing Factors Molecule 4-Chloro-1-propyl-1H- pyrazole-5-carbonitrile VDW Van der Waals Forces (Size/Propyl Chain) Molecule->VDW contributes to Dipole Dipole-Dipole (C-Cl, C≡N bonds) Molecule->Dipole contributes to MP Melting Point VDW->MP BP Boiling Point VDW->BP Dipole->MP Dipole->BP MW Molecular Weight MW->VDW Purity Purity Purity->MP affects range Symmetry Crystal Packing Symmetry Symmetry->MP affects lattice energy

Caption: Relationship between molecular structure and physical properties.

Conclusion

The determination of melting and boiling points for a novel compound like 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is a foundational step in its scientific evaluation. This guide provides the authoritative experimental protocols, rooted in established standards from organizations like ASTM, necessary for any researcher to obtain reliable and accurate data. By employing techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis, scientists can move beyond simple data collection to a deeper understanding of a compound's purity, thermal stability, and intermolecular forces. This knowledge is indispensable for guiding further research, optimizing reaction conditions, and enabling the successful development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • AKJournals. (n.d.). Thermogravimetric analysis for boiling points and vapour pressure.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Unknown Author. (n.d.). Melting point determination.
  • Unknown Author. (n.d.). Thermogravimetric Analysis.
  • Evangelista, R. A., & Lee, Y. J. (2002, August 15). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. PubMed.
  • ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Unknown Author. (2021, September 19). experiment (1) determination of melting points.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA).
  • Unknown Author. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
  • Unknown Author. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Fluorochem. (n.d.). 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile.
  • Smolecule. (2023, August 16). 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
  • Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • AMERICAN ELEMENTS. (n.d.). 4-Chloro-1-methyl-1H-pyrazole | CAS 35852-81-4.
  • iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8.

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Exploratory

Sourcing Novel Research Chemicals: A Technical Guide to the Procurement and Quality Assessment of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive compounds and FDA-approved drugs.[1][2] Derivatives of pyrazole are investigated for their anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive compounds and FDA-approved drugs.[1][2] Derivatives of pyrazole are investigated for their anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making novel analogues like 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile of significant interest for discovery programs.[3][4][5]

Part 1: Supplier Landscape and Sourcing Strategy

Initial market analysis indicates that 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is not a catalogued, off-the-shelf compound. Its structural novelty necessitates a custom synthesis approach. The primary sourcing strategy, therefore, shifts from identifying stock suppliers to qualifying vendors with robust custom synthesis capabilities.

Key players in the chemical building block space offer such services. Companies like Apollo Scientific, BOC Sciences, and Life Chemicals are well-established providers of heterocyclic compounds and custom synthesis services for research and development.[2][3][][7]

Workflow for Sourcing a Custom-Synthesized Compound:

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & PO A Identify Potential Custom Synthesis Vendors B Submit Synthesis Inquiry (Structure, Purity, Quantity) A->B C Receive & Compare Quotes (Cost, Timeline, Scale) B->C D Request Information on Analytical Capabilities (QC) C->D Proceed with shortlisted vendors E Review Example CoA & SDS for Similar Compounds D->E F Assess Synthetic Route Feasibility & Potential Impurities E->F G Select Primary Vendor Based on Technical & Commercial Merits F->G Confidence in quality & execution H Issue Purchase Order with Clear Specifications G->H I Establish Communication Channel for Project Updates H->I

Caption: Workflow for sourcing a custom-synthesized chemical.

Part 2: Commercial Availability Case Study: The Methyl Analogue

To illustrate the documentation and data a researcher can expect, we will examine the commercially available analogue, 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 1172024-69-9) . This compound serves as a valuable proxy for understanding the technical data package that should be requested and scrutinized for a custom-synthesized molecule.

SupplierProduct NameCAS NumberPurityPack SizeAvailability
Fluorochem 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile1172024-69-9>96%1 gIn Stock (China)

Table 1: Example Commercial Listing for a Close Analogue.[8]

Part 3: Decoding Technical & Safety Documentation

A thorough evaluation of the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) is non-negotiable for ensuring the quality and safety of a research chemical.[9][10][11]

Interpreting the Certificate of Analysis (CoA)

The CoA is a batch-specific document that certifies the material meets predetermined specifications. It is your primary tool for quality verification.[12]

Key Sections of a CoA and Their Significance:

SectionWhat to Look ForExpert Insight
Header Information Product Name, CAS No., Lot/Batch No., Date of Analysis.Ensure the lot number on the CoA matches the number on the product vial. This provides critical traceability.[10]
Physical Properties Appearance (e.g., White to off-white solid).A visual discrepancy between the CoA description and the received material is an immediate red flag requiring supplier contact.
Analytical Test Results Identity (e.g., ¹H NMR, LC-MS), Purity (e.g., HPLC, GC), Residual Solvents.The identity test confirms the molecular structure. Purity, often determined by HPLC, should meet or exceed the minimum required for your application.[13]
Specifications The acceptable range for each test result.The actual result should fall comfortably within the specified range. Results at the edge of the specification may indicate batch variability.
Signatures & Dates Approval by a quality control or quality assurance representative.Confirms the document has been reviewed and validated internally by the supplier.[10]
Essential Elements of the Safety Data Sheet (SDS)

The SDS provides comprehensive information on the potential hazards of the chemical and how to handle it safely. For a novel nitrile compound, particular attention should be paid to toxicity and handling precautions.

Critical SDS Sections for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile:

  • Section 2: Hazards Identification: This section will include GHS hazard statements. For a nitrile-containing compound, expect statements such as "H301: Toxic if swallowed," "H311: Toxic in contact with skin," and "H331: Toxic if inhaled."[14][15][16]

  • Section 4: First-Aid Measures: Provides crucial instructions in case of exposure.

  • Section 7: Handling and Storage: Details the necessary conditions for safe storage (e.g., temperature, inert atmosphere) and handling procedures.

  • Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as gloves, lab coats, and eye protection. For toxic compounds, use of a chemical fume hood is mandatory.

Part 4: Quality Control & Analytical Verification

While a supplier's CoA provides a baseline for quality, independent verification or a deep understanding of the analytical methods employed is often necessary for sensitive applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic molecules like pyrazole derivatives. A well-developed Reverse-Phase (RP-HPLC) method is essential for separating the main compound from impurities.

Example Experimental Protocol: RP-HPLC for Pyrazole Derivative Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape.[13][17]

  • Flow Rate: Typically 1.0 mL/min.[18]

  • Detection: UV spectrophotometry at a wavelength where the chromophore absorbs strongly (e.g., 237 nm or 333 nm for various pyrazoles).[13][19]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or ACN) to a known concentration (e.g., 1 mg/mL).[18]

  • Injection Volume: 5-20 µL.[13][18]

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For a substituted pyrazole, both ¹H and ¹³C NMR are required.

Interpreting NMR Spectra of Substituted Pyrazoles:

  • ¹H NMR: The proton on the pyrazole ring (at the C4 or C5 position) will typically appear as a singlet in the aromatic region. The signals for the N-propyl group will be distinct in the aliphatic region. A broad signal in the 10-14 ppm range can indicate an N-H proton if the nitrogen is unsubstituted.[20]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Chemical shifts are highly dependent on the substituents.[21]

  • 2D NMR (HMBC, HSQC): These experiments are invaluable for confirming assignments, especially for distinguishing between isomers, which is a common challenge in pyrazole synthesis.[20]

Part 5: Biological Context and Application

The interest in 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile stems from the established biological activities of the pyrazole core. As an example, many pyrazole-containing molecules function as inhibitors of protein kinases, a major class of drug targets in oncology and inflammatory diseases.

Illustrative Signaling Pathway - Kinase Inhibition:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds KinaseA Kinase A (e.g., RAF) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates TF Transcription Factors KinaseC->TF Activates Response Gene Expression (Proliferation, Survival) TF->Response Inhibitor Pyrazole-Based Inhibitor (e.g., Derivative of Topic Compound) Inhibitor->KinaseB Inhibits (ATP-Competitive)

Caption: Example of a kinase signaling pathway inhibited by a pyrazole derivative.

This diagram illustrates how a hypothetical drug derived from the target scaffold could block a signaling cascade, leading to a therapeutic effect. The specific biological activity of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile would need to be determined through experimental screening.

Conclusion

Sourcing a novel compound like 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile requires a strategic approach focused on identifying and vetting custom synthesis providers. By leveraging the data available for close structural analogues, researchers can make informed decisions about supplier qualification. A rigorous assessment of technical documentation, including the Certificate of Analysis and Safety Data Sheet, is paramount. Furthermore, a solid understanding of the analytical techniques used for quality control, such as HPLC and NMR, empowers the scientist to critically evaluate the material's integrity, ensuring the reliability and reproducibility of their research and development efforts.

References

  • Complete Guide to Reading Chemical COAs (Certificate Analysis). (2025, November 4). Lab Manager. Available at: [Link]

  • Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. (n.d.). Reactivo. Retrieved February 15, 2026, from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (2024, December 23). Journal of Chromatographic Science. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Research. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. (2023, April 15). ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. Available at: [Link]

  • How to Read a CoA. (n.d.). Ecogreen Analytics. Retrieved February 15, 2026, from [Link]

  • How to read a Certificate of Analysis (COA). (2026, January 11). Biosyyd. Available at: [Link]

  • GHS hazard statements. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 4-NITROBENZONITRILE EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Available at: [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Retrieved February 15, 2026, from [Link]

Sources

Foundational

A Technical Guide to 1-Propyl-Substituted Pyrazole Nitriles: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of 1-propyl-substituted pyrazole nitriles, a class of heterocyclic compounds with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 1-propyl-substituted pyrazole nitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research. The guide details synthetic methodologies for the preparation of various isomers, including 1-propyl-pyrazole-3-carbonitrile, 1-propyl-pyrazole-4-carbonitrile, and 1-propyl-pyrazole-5-carbonitrile. It further explores the structural and spectroscopic characterization of these molecules and discusses their current and potential applications, with a focus on their biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel bioactive compounds.

Introduction: The Significance of the Pyrazole Scaffold

The incorporation of a nitrile (-CN) group onto the pyrazole ring introduces a versatile functional handle that can participate in various chemical transformations and can also contribute to the molecule's biological activity through hydrogen bonding and other interactions. Furthermore, the N-alkylation of the pyrazole ring, specifically with a propyl group, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses specifically on 1-propyl-substituted pyrazole nitriles, exploring the nuances of their synthesis, characterization, and potential applications.

Synthetic Strategies for 1-Propyl-Substituted Pyrazole Nitriles

The synthesis of 1-propyl-substituted pyrazole nitriles can be achieved through several strategic approaches, primarily centered around the construction of the pyrazole ring from acyclic precursors. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Synthesis of 1-Propyl-5-aminopyrazole-4-carbonitriles

A prevalent and highly regioselective method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the condensation of a substituted hydrazine with a malononitrile derivative.[7][14][15][16][17] To obtain the 1-propyl substituted analogue, propylhydrazine is utilized as the key building block.

Conceptual Synthetic Pathway:

G propylhydrazine Propylhydrazine intermediate Michael Adduct Intermediate propylhydrazine->intermediate Michael Addition malononitrile_derivative (Ethoxymethylene)malononitrile malononitrile_derivative->intermediate final_product 1-Propyl-5-aminopyrazole-4-carbonitrile intermediate->final_product Intramolecular Cyclization (Elimination of Ethanol) G carboxamide 1-Propyl-pyrazole-3-carboxamide final_product 1-Propyl-pyrazole-3-carbonitrile carboxamide->final_product dehydrating_agent Dehydrating Agent (e.g., POCl₃, SOCl₂) dehydrating_agent->final_product Dehydration G aldehyde Aldehyde (R-CHO) intermediate1 Knoevenagel Condensate aldehyde->intermediate1 propylhydrazine Propylhydrazine intermediate2 Michael Adduct propylhydrazine->intermediate2 Michael Addition malononitrile Malononitrile malononitrile->intermediate1 Knoevenagel Condensation intermediate1->intermediate2 final_product 1-Propyl-3-R-5-aminopyrazole-4-carbonitrile intermediate2->final_product Cyclization

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile . It prioritizes the most robust, scalable, and regioselective chemical pathway: C4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile . It prioritizes the most robust, scalable, and regioselective chemical pathway: C4-Chlorination followed by C5-Lithiation/Functionalization .

Abstract

This guide details the step-by-step synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile , a highly functionalized heterocyclic building block critical for p38 MAP kinase inhibitors, agrochemical active ingredients (e.g., Fipronil analogs), and advanced material precursors. The protocol utilizes a "Halogen-First" strategy , prioritizing C4-chlorination of the electron-rich pyrazole core prior to installing the electron-withdrawing C5-nitrile group. This sequence circumvents the reactivity deactivation typically associated with cyanopyrazoles, ensuring high yields and regiochemical purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • Regioselectivity: Ensuring the propyl group is at N1 and the nitrile is at C5 (vs. C3).

  • Electronic Deactivation: Introducing the chlorine atom at C4 before the ring becomes electron-deficient due to the nitrile group.

Pathway Logic:

  • Step 1 (N-Alkylation): Alkylation of 1H-pyrazole is controlled to yield the N-propyl core.

  • Step 2 (C4-Chlorination): Electrophilic aromatic substitution (SEAr) is performed on the electron-rich 1-propylpyrazole. This is facile and highly selective for the 4-position.

  • Step 3 (C5-Functionalization): Directed ortho-lithiation (DoM) of the 4-chloropyrazole installs the carbon scaffold at C5. Note: The use of LDA at low temperature prevents "halogen dance" (migration of Cl to C5).

  • Step 4 (Nitrile Formation): Conversion of the C5-formyl or carboxyl intermediate to the nitrile.

Retrosynthesis Target 4-Chloro-1-propyl- 1H-pyrazole-5-carbonitrile Aldehyde Intermediate: 4-Chloro-1-propyl- 1H-pyrazole-5-carbaldehyde Target->Aldehyde Oxime Dehydration Chloro 4-Chloro-1-propyl-1H-pyrazole Aldehyde->Chloro C5-Lithiation / DMF Core 1-Propyl-1H-pyrazole Chloro->Core NCS Chlorination Start 1H-Pyrazole + n-Propyl Bromide Core->Start N-Alkylation

Figure 1: Retrosynthetic pathway utilizing the "Halogen-First" approach to maintain ring reactivity.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Propyl-1H-pyrazole

Objective: Scale-up preparation of the N-alkylated core.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Hydroxide (KOH) (1.5 eq)

  • DMSO (Solvent, 5 mL/g of pyrazole)

Protocol:

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add powdered KOH and DMSO. Stir vigorously until partially dissolved.

  • Addition: Cool the mixture to 10°C. Add 1H-pyrazole portion-wise. Stir for 30 minutes.

  • Alkylation: Add 1-bromopropane dropwise via an addition funnel, maintaining the internal temperature below 25°C (exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.

  • Workup: Quench with ice water (10x reaction volume). Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Distillation under reduced pressure (approx. 160°C @ 760 mmHg, adjust for vacuum) yields 1-propyl-1H-pyrazole as a colorless liquid.

Step 2: Synthesis of 4-Chloro-1-propyl-1H-pyrazole

Objective: Regioselective chlorination at C4.

Reagents:

  • 1-Propyl-1H-pyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (10 mL/g)

Protocol:

  • Dissolution: Dissolve 1-propyl-1H-pyrazole in ACN in a round-bottom flask.

  • Chlorination: Add NCS portion-wise at RT. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 60°C for 2–4 hours.

  • Validation: Monitor by GC-MS. The mass shift from M+ (110) to M+ (144/146) confirms mono-chlorination.

  • Workup: Remove ACN under vacuum. Resuspend residue in Hexane/Water. Filter off the precipitated succinimide byproduct. Separate the organic layer, dry (MgSO4), and concentrate.

  • Yield: The product, 4-chloro-1-propyl-1H-pyrazole , is obtained as a pale yellow oil (Yield >90%).

Step 3: Synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde

Objective: Installing the C5 carbon scaffold via Directed Ortho-Lithiation (DoM). Critical Safety Note: This step requires anhydrous conditions and cryogenic handling.

Reagents:

  • 4-Chloro-1-propyl-1H-pyrazole (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)

    • Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the chloro-substituent.

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF (15 mL/g)

Protocol:

  • Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and 4-chloro-1-propyl-1H-pyrazole. Cool to -78°C (Dry Ice/Acetone bath).

  • Lithiation: Add LDA solution dropwise over 20 minutes via syringe pump. Maintain temp < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Quenching: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc. Wash with water and brine. Dry and concentrate.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane) yields the aldehyde intermediate.

Step 4: Conversion to 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Objective: Transformation of Aldehyde to Nitrile via Oxime.

Reagents:

  • Aldehyde Intermediate (1.0 eq)

  • Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Acetic Anhydride (Ac2O) (excess) or Thionyl Chloride (SOCl2)

Protocol (One-Pot Dehydration):

  • Oxime Formation: In a flask, mix the aldehyde, NH2OH·HCl, and Sodium Acetate in Ethanol. Reflux for 1 hour until the aldehyde is consumed (formation of oxime).

  • Solvent Swap: Evaporate Ethanol. Resuspend the crude oxime in Acetic Anhydride (acting as solvent and dehydrating agent).

  • Dehydration: Reflux the mixture (140°C) for 2–3 hours.

    • Mechanism:[1][2][3] The oxime hydroxyl group is acetylated, followed by elimination of acetic acid to form the nitrile.

  • Workup: Cool to RT. Pour carefully into ice water (hydrolysis of excess anhydride). Neutralize with NaHCO3 (Caution: Gas evolution).

  • Isolation: Extract with DCM. Purify via recrystallization (Ethanol/Water) or column chromatography.

  • Final Product: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile .

Analytical Data & Characterization (Expected)

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point Approx. 45–55°C (Estimated based on analogs)
1H NMR (CDCl3) δ 7.55 (s, 1H, H-3), 4.20 (t, 2H, N-CH2), 1.90 (m, 2H, CH2), 0.95 (t, 3H, CH3)
13C NMR Pyrazole carbons (C3, C4, C5), Nitrile (CN ~112 ppm), Propyl carbons
MS (EI/ESI) Molecular Ion [M]+ = 169/171 (Cl isotope pattern 3:[4][5]1)
IR Spectroscopy 2230–2240 cm⁻¹ (Strong -CN stretch)

Troubleshooting & Critical Parameters

"Halogen Dance" Mitigation

Lithiation of 4-halopyrazoles carries a risk of the halogen migrating to the C5 position (Halogen Dance) if the lithiated species is unstable.

  • Solution: Use LDA instead of n-BuLi. The bulky base favors deprotonation over nucleophilic attack. Maintain temperatures strictly at -78°C during lithiation and quenching.

Nitrile Hydrolysis

The nitrile group at C5 is susceptible to hydrolysis if the workup in Step 4 is too acidic or basic.

  • Solution: During the Acetic Anhydride quench, ensure the mixture is neutralized with Bicarbonate promptly and kept cold.

Alternative Route (If Lithiation Fails)

If the lithiation step proves difficult on scale, use the Sandmeyer-Type Approach :

  • Start with 5-Amino-1-propylpyrazole-4-carbonitrile (from propylhydrazine + ethoxymethylene malononitrile).

  • Note: This gives the wrong regiochemistry (4-CN, 5-NH2).

  • Therefore, the Lithiation Route described above is the only direct path to the 5-CN, 4-Cl isomer using standard precursors.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[6] Link

    • Mechanistic basis for C5-lithi
  • Synthesis of 5-Substituted 4-Chloropyrazoles. Beilstein Journal of Organic Chemistry, 2021. Link

    • Protocols for chlorin
  • Conversion of Aldehydes to Nitriles. Organic Chemistry Portal. Link

    • General methodologies for oxime-medi
  • Process for Preparation of 4-Chloropyrazoles. US Patent 5047551A. Link

    • Industrial chlorin

Sources

Application

Step-by-step protocol for preparing 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

This Application Note provides a rigorous, step-by-step protocol for the preparation of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS 134470-86-5). This guide is designed for research scientists and process chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the preparation of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (CAS 134470-86-5). This guide is designed for research scientists and process chemists, prioritizing scalability, regioselectivity, and safety.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile Application: Intermediate for agrochemicals (e.g., Fipronil analogs) and pharmaceutical scaffolds (e.g., pyrazolo-pyrimidines). Core Challenge: Installing the nitrile group at the C5 position while maintaining regiocontrol of the N1-propyl group and the C4-chloro substituent.

Synthetic Strategy: We utilize a "Functionalization-First" approach. The pyrazole ring is constructed with the amino group at C5, which serves as a handle for directing the C4-chlorination via electrophilic aromatic substitution (SEAr). The nitrile is installed last via a Sandmeyer reaction, ensuring high yield and avoiding the deactivating effect of a nitrile group during the chlorination step.

Retrosynthesis Target 4-Chloro-1-propyl- 1H-pyrazole-5-carbonitrile Intermediate2 5-Amino-4-chloro- 1-propyl-1H-pyrazole Target->Intermediate2 Sandmeyer (CuCN, NaNO2) Intermediate1 5-Amino-1-propyl- 1H-pyrazole Intermediate2->Intermediate1 Chlorination (NCS or SO2Cl2) StartingMaterials Propylhydrazine + 2-Chloroacrylonitrile Intermediate1->StartingMaterials Cyclocondensation

Figure 1: Retrosynthetic pathway prioritizing electronic activation for chlorination before installing the electron-withdrawing nitrile.

Part 2: Materials & Equipment

Reagents:

  • Precursors: Propylhydrazine hydrochloride (CAS 50705-64-9), 2-Chloroacrylonitrile (CAS 920-37-6).

  • Chlorination: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Sandmeyer: Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Hydrochloric Acid (conc.), Potassium Cyanide (KCN).

  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Ethyl Acetate (EtOAc).

Equipment:

  • Three-neck round-bottom flasks (100 mL, 500 mL).

  • Mechanical stirrer (essential for slurry handling).

  • Low-temperature bath (Ice/Salt for 0°C to -5°C).

  • Rotary evaporator.

  • Vacuum filtration setup.

Safety Critical:

  • Cyanide Hazard: The Sandmeyer step involves CuCN and KCN. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available.

  • Exotherm: The cyclization step is exothermic; controlled addition is required.

Part 3: Step-by-Step Protocol

Step 1: Synthesis of 5-Amino-1-propyl-1H-pyrazole

Rationale: Reaction of alkyl hydrazines with


-haloacrylonitriles is the most regioselective method to access 1-alkyl-5-aminopyrazoles.
  • Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel, dissolve propylhydrazine hydrochloride (11.05 g, 100 mmol) and triethylamine (30 mL, 215 mmol) in Ethanol (150 mL).

  • Addition: Cool the mixture to 0°C. Add 2-chloroacrylonitrile (8.75 g, 100 mmol) dropwise over 30 minutes. The internal temperature should not exceed 10°C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 4 hours.

    • Mechanism:[1][2][3][4] Michael addition of the hydrazine terminal nitrogen to the nitrile, followed by intramolecular cyclization and elimination of HCl.

  • Workup: Cool to RT and remove ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude oil typically solidifies upon standing or can be used directly if purity >90% (check by TLC, 10% MeOH in DCM).

    • Yield Target: 85-90%.[5]

Step 2: Regioselective Chlorination (C4-Position)

Rationale: The amino group at C5 strongly activates the C4 position, making chlorination rapid and selective using mild reagents like NCS.

  • Dissolution: Dissolve 5-amino-1-propyl-1H-pyrazole (12.5 g, 100 mmol) in Acetonitrile (100 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 20 minutes at RT.

    • Note: The reaction is slightly exothermic. Maintain temperature <30°C.

  • Monitoring: Stir at RT for 2–3 hours. Monitor by TLC (the product will be less polar than the starting amine).

  • Workup: Pour the reaction mixture into water (300 mL). The product, 5-amino-4-chloro-1-propyl-1H-pyrazole , often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.

    • Yield Target: 90-95%.

    • Characterization: ¹H NMR should show the loss of the C4-proton signal (~5.5-6.0 ppm).

Step 3: Sandmeyer Cyanation (The Critical Transformation)

Rationale: Converting the amine to a nitrile requires diazotization followed by substitution with CuCN. The 4-chloro group is stable under these conditions.

  • Diazotization:

    • In a 250 mL flask, suspend 5-amino-4-chloro-1-propyl-1H-pyrazole (8.0 g, 50 mmol) in conc. HCl (20 mL) and water (20 mL).

    • Cool to -5°C to 0°C (Ice/Salt bath).

    • Add a solution of Sodium Nitrite (NaNO₂) (3.8 g, 55 mmol) in water (10 mL) dropwise, maintaining temperature <0°C. Stir for 30 mins. The solution should become clear (diazonium salt formation).

  • Cyanation (Sandmeyer):

    • In a separate flask, prepare a solution of CuCN (5.4 g, 60 mmol) and KCN (9.8 g, 150 mmol) in water (50 mL). Caution: Generates soluble cyanocuprate species.

    • Neutralize the diazonium solution to pH ~6 using solid NaHCO₃ or Na₂CO₃ (careful: foaming) while keeping it cold. Note: Many protocols add the acidic diazonium directly, but neutralization improves yield for pyrazoles.

    • Add the diazonium solution portion-wise to the CuCN mixture at RT.

    • Heating: Once addition is complete, heat the mixture to 60°C for 1 hour to drive nitrogen evolution.

  • Workup (Destruction of Cyanide):

    • Cool to RT. Add bleach (NaOCl) or FeSO₄ solution to the aqueous waste to quench excess cyanide before disposal.

    • Extract the product with EtOAc (3 x 50 mL).

    • Wash organic layers with dilute NH₄OH (to remove Copper salts), then water, then brine.

  • Purification:

    • Dry over MgSO₄ and concentrate.

    • Purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).

    • Final Product: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table:

ComponentMW ( g/mol )RoleEquiv.[5][6]Key Property
Propylhydrazine HCl 110.59Scaffold1.0Hygroscopic solid
2-Chloroacrylonitrile 87.51C3-Synthon1.0Lachrymator, Toxic
NCS 133.53Chlorinating Agent1.05Keep dry, store in dark
CuCN 89.56Cyanation Agent1.2Highly Toxic
Target Product 169.61 Product - Solid/Oil

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the hydrazine is free-based properly (use Et3N) and the reaction is refluxed sufficiently. Incomplete cyclization leads to acyclic hydrazones.

  • Regioisomer Issues: If 1-propyl-3-amino isomer forms, verify the temperature of addition. Low temp (0°C) favors the kinetic 5-amino product.

  • Incomplete Chlorination: If NCS is old, it may have lost activity. Recrystallize NCS from water or use SO₂Cl₂ (1.0 equiv) in DCM at 0°C.

  • Sandmeyer Failure: The diazonium salt of pyrazoles can be unstable. Do not let the temperature rise above 0°C during diazotization. Ensure the CuCN solution is freshly prepared.

Part 5: Alternative Rapid Protocol (Lithiation)

For small-scale discovery labs where -78°C handling is standard.

  • Alkylation: Pyrazole + Propyl Bromide (NaH, DMF)

    
     1-Propylpyrazole.
    
  • Chlorination: 1-Propylpyrazole + NCS

    
     4-Chloro-1-propylpyrazole.
    
  • Lithiation:

    • Cool 4-Chloro-1-propylpyrazole in THF to -78°C .

    • Add LDA (1.1 equiv). Lithiation occurs selectively at C5 .

    • Quench with p-Toluenesulfonyl Cyanide (TsCN) .

    • Warm to RT and work up.[6][7]

    • Advantage:[4][7][8][9][10][11] Fewer steps, avoids diazonium salts.

    • Disadvantage:[8] Requires cryogenic conditions and expensive reagents (TsCN).

References

  • Sandmeyer Reaction Mechanisms

    • Galli, C. (1988).[1] Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. Link

  • Synthesis of 5-Aminopyrazoles

    • Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 153–169. Link

  • Chlorination of Pyrazoles

    • Google Patents. (1991). Preparation of 4-chloropyrazoles (US5047551A). Link

  • Lithiation of Pyrazoles

    • Begtrup, M., et al. (2006). Regioselectivity in Lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[12] Link

  • General Pyrazole Chemistry

    • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

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Method

Application Notes and Protocols for the Functionalization of the Nitrile Group in 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key functionalization pathways for the nitrile group of 4-Chloro-1-propyl-1H-pyrazole-5-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key functionalization pathways for the nitrile group of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. As a versatile building block in medicinal chemistry and drug discovery, the strategic modification of this pyrazole derivative opens avenues to a diverse range of novel chemical entities. These application notes offer detailed protocols and insights into four principal transformations: hydrolysis to carboxylic acids, reduction to primary amines, addition of organometallic reagents to furnish ketones, and [2+3] cycloaddition to form tetrazoles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction to the Reactivity of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. The subject of this guide, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, possesses several reactive sites amenable to chemical modification. The nitrile group at the C5 position is a particularly versatile functional handle. Its electron-withdrawing nature, coupled with the electronic properties of the pyrazole ring and the influence of the chloro and propyl substituents, dictates its reactivity towards various reagents. The N-propyl group at the N1 position provides steric bulk and influences the solubility of the molecule, while the chloro group at the C4 position can also be a site for further functionalization, although this guide will focus on the transformations of the nitrile group.

I. Hydrolysis of the Nitrile to 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. This conversion can be achieved under both acidic and basic conditions, proceeding through a carboxamide intermediate.[1][2][3][4][5]

A. Scientific Rationale

The hydrolysis of a nitrile involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile group. The reaction is typically slow at neutral pH and requires heating with either a strong acid or a strong base to proceed at a practical rate.[1]

  • Acid-catalyzed hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[3][4]

  • Base-catalyzed hydrolysis: Under basic conditions, the potent nucleophile, hydroxide ion, directly attacks the nitrile carbon. The resulting intermediate is then protonated by water.

The choice between acidic and basic hydrolysis may depend on the stability of the other functional groups in the molecule. For 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, both methods are generally applicable, although care should be taken with prolonged heating under strongly acidic conditions, which might lead to undesired side reactions.

B. Experimental Protocols

Protocol 1: Acidic Hydrolysis

This protocol outlines the hydrolysis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile to the corresponding carboxylic acid using hydrochloric acid.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Basic Hydrolysis

This protocol details the hydrolysis using sodium hydroxide, which initially forms the sodium salt of the carboxylic acid.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water (deionized)

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the precipitated carboxylic acid with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

C. Data and Expected Results
TransformationReagentsTemperatureTime (h)Typical Yield (%)
Nitrile to Carboxylic Acid (Acidic)Conc. HCl, H₂OReflux8-1670-85
Nitrile to Carboxylic Acid (Basic)NaOH, EtOH, H₂OReflux6-1275-90

Yields are estimates and may vary depending on the reaction scale and purification method.

II. Reduction of the Nitrile to (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic center and a flexible linker into the molecule, which is often desirable in drug design. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

A. Scientific Rationale

The choice of reducing agent is critical for the successful conversion of nitriles to primary amines.

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney Nickel, Palladium on carbon) and a source of hydrogen gas. It is often considered a "green" and economical method. The reaction conditions (pressure, temperature, and catalyst choice) can be optimized to achieve high yields and selectivity.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction is typically carried out in an anhydrous ethereal solvent. Careful quenching of the reaction is necessary due to the high reactivity of LiAlH₄ with protic solvents.

The chloro-substituent on the pyrazole ring is generally stable under these reducing conditions, but dehalogenation can be a potential side reaction, particularly with some palladium catalysts under prolonged reaction times or high temperatures.

B. Experimental Protocols

Protocol 3: Catalytic Hydrogenation with Raney Nickel

This protocol describes the reduction of the nitrile using Raney Nickel as the catalyst.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • In a high-pressure reactor, suspend 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in ethanol or methanol.

  • Carefully add a catalytic amount of Raney Nickel (typically 10-20% by weight of the nitrile). A small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amines.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl pyrazole.

  • Purify the product by distillation, crystallization of a salt (e.g., hydrochloride), or column chromatography.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the use of the powerful reducing agent LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential addition of water and NaOH solution for quenching (Fieser workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere, and a magnetic stirrer.

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C in an ice bath.

  • Dissolve 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This should result in a granular precipitate.

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

C. Data and Expected Results
TransformationReagentsTemperatureTime (h)Typical Yield (%)
Nitrile to Amine (Hydrogenation)Raney Ni, H₂ (50-100 psi)40-60 °C4-865-80
Nitrile to Amine (LiAlH₄)LiAlH₄, THFReflux2-470-85

Yields are estimates and may vary depending on the reaction scale and purification method.

III. Addition of Grignard Reagents to form a Ketone

The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group provides a direct route to ketones. This reaction involves the formation of a new carbon-carbon bond and is a powerful tool for introducing diverse side chains onto the pyrazole scaffold.

A. Scientific Rationale

Grignard reagents (R-MgX) are strong nucleophiles and strong bases. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt. This intermediate is stable to further attack by another equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[6]

The success of this reaction depends on the careful control of reaction conditions to avoid side reactions, such as deprotonation of any acidic protons in the substrate or reaction with other electrophilic sites. The 4-chloro substituent is generally unreactive towards Grignard reagents under these conditions.

B. Experimental Protocols

Protocol 5: Addition of Phenylmagnesium Bromide

This protocol describes the addition of a phenyl group to the nitrile, yielding a phenyl(4-chloro-1-propyl-1H-pyrazol-5-yl)methanone.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether (commercially available or freshly prepared)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aqueous Hydrochloric Acid (e.g., 3 M HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup

  • Magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, under an inert atmosphere, and with a magnetic stirrer.

  • Dissolve 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous THF and place it in the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous HCl.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or recrystallization.

C. Data and Expected Results
TransformationReagentsTemperatureTime (h)Typical Yield (%)
Nitrile to KetonePhMgBr, THF0 °C to RT/Reflux2-660-75

Yields are estimates and may vary depending on the reaction scale and purification method.

IV. [2+3] Cycloaddition with Sodium Azide to form a Tetrazole

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This cycloaddition reaction is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt.

A. Scientific Rationale

The [2+3] cycloaddition of an azide to a nitrile to form a tetrazole is a well-established reaction. The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids. The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The use of ammonium chloride is also common, as it provides a source of protons to facilitate the reaction.[7][8]

Safety is a primary concern when working with azides, as hydrazoic acid (HN₃) is highly toxic and explosive. The reaction conditions should be carefully controlled to avoid the formation and accumulation of this hazardous substance.

B. Experimental Protocols

Protocol 6: Synthesis of 5-(4-Chloro-1-propyl-1H-pyrazol-5-yl)-1H-tetrazole

This protocol details the synthesis of the corresponding tetrazole using sodium azide and zinc chloride as a catalyst.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Sodium Azide (NaN₃) - Caution: Highly toxic!

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and zinc chloride (1.0-1.2 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture to pH 2-3 with 1 M HCl to protonate the tetrazole and precipitate the product.

  • Stir the mixture for 30 minutes and then collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

C. Data and Expected Results
TransformationReagentsTemperatureTime (h)Typical Yield (%)
Nitrile to TetrazoleNaN₃, ZnCl₂, DMF100-120 °C12-2470-85

Yields are estimates and may vary depending on the reaction scale and purification method.

V. Experimental Workflows and Visualizations

To provide a clearer understanding of the synthetic pathways described, the following diagrams illustrate the overall workflow and the individual reaction schemes.

Workflow for the Functionalization of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

G start 4-Chloro-1-propyl-1H- pyrazole-5-carbonitrile hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis reduction Reduction (e.g., H2/Raney Ni, LiAlH4) start->reduction grignard Grignard Addition (R-MgX) start->grignard cycloaddition [2+3] Cycloaddition (NaN3) start->cycloaddition acid 4-Chloro-1-propyl-1H- pyrazole-5-carboxylic Acid hydrolysis->acid amine (4-Chloro-1-propyl-1H-pyrazol-5-yl)- methanamine reduction->amine ketone Aryl(4-chloro-1-propyl-1H-pyrazol-5-yl)- methanone grignard->ketone tetrazole 5-(4-Chloro-1-propyl-1H-pyrazol-5-yl)- 1H-tetrazole cycloaddition->tetrazole

Caption: Overview of the functionalization pathways for the nitrile group.

Reaction Schemes

Scheme 1: Hydrolysis to Carboxylic Acid

G cluster_legend Legend reactant NC-Py-R product HOOC-Py-R reactant->product Hydrolysis reagents H3O+ or OH-, H2O Δ Py_R Py-R = 4-Chloro-1-propyl-1H-pyrazol-5-yl

Caption: General scheme for the hydrolysis of the pyrazole nitrile.

Scheme 2: Reduction to Primary Amine

G cluster_legend Legend reactant NC-Py-R product H2N-CH2-Py-R reactant->product Reduction reagents [H] Py_R Py-R = 4-Chloro-1-propyl-1H-pyrazol-5-yl H [H] = H2/Catalyst or LiAlH4

Caption: General scheme for the reduction of the pyrazole nitrile.

Scheme 3: Grignard Addition to form a Ketone

G cluster_legend Legend reactant NC-Py-R product R'-CO-Py-R reactant->product Grignard Reaction reagents 1. R'-MgX 2. H3O+ Py_R Py-R = 4-Chloro-1-propyl-1H-pyrazol-5-yl

Caption: General scheme for the Grignard addition to the pyrazole nitrile.

Scheme 4: [2+3] Cycloaddition to form a Tetrazole

G cluster_legend Legend reactant NC-Py-R product Tetrazolyl-Py-R reactant->product Cycloaddition reagents NaN3, Catalyst Δ Py_R Py-R = 4-Chloro-1-propyl-1H-pyrazol-5-yl

Caption: General scheme for the tetrazole formation from the pyrazole nitrile.

VI. Conclusion

The functionalization of the nitrile group in 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile offers a rich and diverse field for chemical exploration in the context of drug discovery and development. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize a variety of pyrazole derivatives, including carboxylic acids, primary amines, ketones, and tetrazoles. The choice of the specific functionalization pathway will depend on the desired properties of the target molecule. By understanding the underlying chemical principles and carefully executing the experimental procedures, scientists can effectively leverage this versatile building block to create novel compounds with potential therapeutic applications.

VII. References

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  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). University of Missouri-Kansas City. [Link]

    • The Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]

  • Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. (2020, May 28). YouTube. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). University of Massachusetts Dartmouth. [Link]

    • Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]

  • Preparation of phenylmagnesium bromide. PrepChem.com. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Google Patents.

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Royal Society of Chemistry. [Link]

  • Highly active, ultra-low loading single-atom iron catalysts for catalytic transfer hydrogenation. (2023, October 20). National Center for Biotechnology Information. [Link]

  • Carbon Dioxide Hydrogenation to Formate Catalyzed by Highly Active Ru-tris(pyrazolyl)methane Complexes. (2025, March 25). ChemRxiv. [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). National Center for Biotechnology Information. [Link]

  • Cycloaddition of azide to nitriles and heterocumulenes. ResearchGate. [Link]

  • Cycloaddition reaction of NaN3 with nitriles toward the synthesis of tetrazoles catalyzed by a copper complex on boehmite nanoparticles. (n.d.). Royal Society of Chemistry. [Link]

  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Organic Chemistry Portal. [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][9][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Center for Biotechnology Information. [Link]

  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. (n.d.). Royal Society of Chemistry. [Link]

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols for the Synthesis of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanamine via Nitrile Reduction

Introduction: The Significance of Substituted Pyrazolyl-methanamines in Drug Discovery Substituted pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazolyl-methanamines in Drug Discovery

Substituted pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, (4-chloro-1-propyl-1H-pyrazol-5-yl)methanamine, represents a key building block for the synthesis of a diverse range of bioactive molecules. The primary amine functionality serves as a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs. This document provides a detailed guide for the chemoselective reduction of the nitrile precursor, 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile, to the desired primary amine. Two robust and widely applicable methods will be discussed: Catalytic Hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). The choice between these methods will depend on the available equipment, scale of the reaction, and desired safety profile.

Challenges in Chemoselectivity: Preserving the Chloro Substituent

A primary challenge in the reduction of 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile is the potential for dehalogenation, particularly under catalytic hydrogenation conditions. The chloro group is susceptible to hydrogenolysis, which would lead to the formation of the undesired dechlorinated amine. Therefore, careful selection of the catalyst and reaction conditions is paramount to ensure the chemoselective reduction of the nitrile group while preserving the integrity of the C-Cl bond.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an economical and scalable method for the reduction of nitriles to primary amines.[1] Raney® Nickel is a commonly used catalyst for this transformation due to its high activity.[2] However, to mitigate the risk of dehalogenation, specific precautions and optimized conditions are necessary. The use of a suitable solvent and additives can help to suppress the hydrogenolysis of the chloro substituent.

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate add_solvent Add Solvent (e.g., Methanol) start->add_solvent add_catalyst Add Raney® Nickel Slurry add_solvent->add_catalyst setup Assemble Hydrogenation Apparatus add_catalyst->setup purge Purge with N₂ then H₂ setup->purge hydrogenate Hydrogenate under H₂ pressure purge->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor filter Filter through Celite® monitor->filter Upon Completion concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol) (optional, to suppress secondary amine formation)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Schlenk flask or a two-necked round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Under a gentle stream of nitrogen, carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) with anhydrous methanol three times to remove the water.

  • Reaction Setup: To a clean and dry hydrogenation vessel, add the washed Raney® Nickel catalyst. Add a solution of 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate). If desired, add a solution of ammonia in methanol (1-2 eq) to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it is pyrophoric.[3] Keep the filter cake wet with methanol and transfer it to a separate container for proper disposal.

  • Purification: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure (4-chloro-1-propyl-1H-pyrazol-5-yl)methanamine.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4][5] This method is particularly useful for small-scale syntheses and when catalytic hydrogenation equipment is not available. However, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling in an anhydrous environment.

Mechanism of Nitrile Reduction by LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[5]

cluster_mech Mechanism of LiAlH₄ Reduction nitrile R-C≡N imine_anion [R-CH=N]⁻Al⁺H₃ nitrile->imine_anion + H⁻ (from LiAlH₄) diamine_anion [R-CH₂-N]²⁻(Al⁺H₂)₂ imine_anion->diamine_anion + H⁻ (from LiAlH₄) amine (4-chloro-1-propyl-1H-pyrazol-5-yl)methanamine diamine_anion->amine Aqueous Work-up (H₂O/H⁺)

Caption: Mechanism of LiAlH₄ Reduction of a Nitrile.

Detailed Protocol: LiAlH₄ Reduction

Materials and Reagents:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt (potassium sodium tartrate)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Dry, two- or three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry, nitrogen-purged flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (15-20 mL per gram of LiAlH₄). Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood. Add ethyl acetate dropwise to quench any unreacted LiAlH₄. Then, slowly and sequentially add water, 15% aqueous sodium hydroxide, and then more water (the Fieser workup).[6] Alternatively, a saturated aqueous solution of sodium sulfate decahydrate can be added cautiously until the evolution of gas ceases.

  • Work-up: Stir the resulting granular precipitate for 15-30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to give the crude product.

  • Final Purification: Purify the crude amine by column chromatography on silica gel as described in the catalytic hydrogenation protocol.

Data Presentation and Characterization

ParameterCatalytic HydrogenationLiAlH₄ Reduction
Reducing Agent H₂ gas with Raney® NickelLithium Aluminum Hydride
Solvent MethanolAnhydrous THF or Diethyl Ether
Temperature Room Temperature to 50 °C0 °C to Reflux
Pressure 50-100 psiAtmospheric
Typical Yield 70-90%60-80%
Key Advantage Scalable, economicalRapid, no special pressure equipment
Key Disadvantage Potential for dehalogenationPyrophoric reagent, strict anhydrous conditions

Expected Analytical Data for (4-chloro-1-propyl-1H-pyrazol-5-yl)methanamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0 (t, 2H, N-CH₂-CH₂-CH₃), ~3.8 (s, 2H, -CH₂-NH₂), ~1.8 (sext, 2H, -CH₂-CH₂-CH₃), ~1.6 (br s, 2H, -NH₂), ~0.9 (t, 3H, -CH₂-CH₂-CH₃). The pyrazole ring proton signal is expected to be a singlet in the aromatic region.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the propyl group carbons, the aminomethyl carbon, and the pyrazole ring carbons.

  • Mass Spectrometry (ESI-MS): m/z for C₇H₁₃ClN₃ [M+H]⁺. The isotopic pattern for the chlorine atom should be observable.

  • IR (neat): ν (cm⁻¹) ~3300-3400 (N-H stretch, primary amine), ~2800-3000 (C-H stretch), ~1600 (N-H bend).[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst (Raney® Ni), insufficient LiAlH₄, low reaction temperature or time.Use freshly prepared/activated Raney® Nickel. Increase the equivalents of LiAlH₄. Increase reaction temperature and/or time.
Dehalogenation Catalyst is too active, high hydrogen pressure or temperature.Use a less active catalyst or add a catalyst poison (e.g., a sulfur compound) in trace amounts. Reduce hydrogen pressure and/or temperature.
Formation of Secondary Amine Reaction of the primary amine product with the imine intermediate.Add ammonia to the reaction mixture (for catalytic hydrogenation) to compete with the product amine.
Low Yield after Work-up Incomplete quenching of LiAlH₄ leading to product loss. Product is water-soluble.Ensure complete and careful quenching. Perform multiple extractions of the aqueous layer.
Product is Unstable The aminomethylpyrazole is sensitive to acid or heat.Use mild work-up conditions. Avoid high temperatures during purification.

Conclusion

The reduction of 4-chloro-1-propyl-1H-pyrazole-5-carbonitrile to (4-chloro-1-propyl-1H-pyrazol-5-yl)methanamine can be successfully achieved using either catalytic hydrogenation with Raney® Nickel or chemical reduction with LiAlH₄. The choice of method should be guided by considerations of scale, available equipment, and safety. Careful control of reaction conditions is crucial to ensure chemoselectivity and prevent dehalogenation. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to synthesize this valuable building block for further elaboration in their discovery programs.

References

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Raney Nickel. Retrieved from [Link]

  • HASSAN AS, HAFEZ TS, OSMAN SA. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. 2015; 83(1):27-39.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211–2213.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417–5423.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Brady, D., Dube, N., & Petersen, R. (2006). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds.
  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]

  • Kotaiah, S., Reddy, D. V., Ramadevi, B., Naidu, A., & Dubey, P. K. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335–339.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.
  • Aly, A. A., Bräse, S., & El-Shaieb, K. M. (2012). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry, 49(5), 1030–1035.
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Formylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-1-propylpyrazol-5-yl)methanamine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrazoles

Introduction: The Strategic Importance of 4-Substituted Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and clini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates.[1][2] Its versatile scaffold allows for precise three-dimensional orientation of substituents, enabling tailored interactions with biological targets.[3][4] Functionalization at the C4 position of the pyrazole ring is a particularly powerful strategy for modulating pharmacological activity, influencing properties such as potency, selectivity, and pharmacokinetics.

Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. While 4-bromo- and 4-iodopyrazoles are often used due to their higher reactivity, 4-chloropyrazoles present a more desirable starting material for large-scale synthesis owing to their lower cost, greater stability, and broader commercial availability.[5] However, the inherent stability of the C-Cl bond necessitates the use of highly active and specialized catalyst systems to achieve efficient coupling.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the successful palladium-catalyzed cross-coupling of 4-chloropyrazoles. We will delve into the mechanistic underpinnings of key transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—explaining the rationale behind experimental choices and offering field-proven insights to overcome common challenges.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the 4-chloropyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[6]

  • Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center.[6][7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

For the Heck reaction, the mechanism varies slightly, involving migratory insertion of an alkene followed by β-hydride elimination.[3]

Palladium Catalytic Cycle cluster_main General Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_Intermediate Ar-Pd(II)L_n-Cl Pd0->PdII_Intermediate Oxidative Addition (Ar-Cl) Coupled_Intermediate Ar-Pd(II)L_n-R PdII_Intermediate->Coupled_Intermediate Transmetalation (R-M) Coupled_Intermediate->Pd0 Regeneration Product Ar-R Coupled_Intermediate->Product Reductive Elimination Ar Ar = 4-Pyrazolyl R R = Coupling Partner (Aryl, Amine, Alkynyl, etc.) L L = Ligand M M = Metal (e.g., B, Cu)

Caption: General Palladium Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl linkages due to its mild conditions and the low toxicity of boronic acid reagents.[8] When coupling 4-chloropyrazoles, the choice of a highly active catalyst system is paramount to overcome the strength of the C-Cl bond.

Causality Behind Experimental Choices:
  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be effective for more reactive 4-iodopyrazoles but often provide low yields with 4-chloropyrazoles.[6] The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical. These ligands stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition step.[9][10]

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings involving aryl chlorides.[2] The choice of base can significantly impact yield and should be screened.

  • Solvent: A polar aprotic solvent system, often with water as a co-solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O), is typically used to facilitate the dissolution of both the organic and inorganic reagents.[6]

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling

The following table summarizes optimized conditions derived from studies on halo-heterocycles, providing a validated starting point for the coupling of 4-chloropyrazoles.

ParameterConditionRationale & Reference
4-Chloropyrazole 1.0 equiv.Limiting Reagent
Arylboronic Acid 1.1 - 1.5 equiv.Slight excess ensures complete consumption of the pyrazole.
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, stable Pd(II) and Pd(0) precatalysts.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition.[9]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Strong base required for activating boronic acid and promoting the reaction with aryl chlorides.[2][6]
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OAprotic/aqueous mixture solubilizes all components.[6]
Temperature 80 - 110 °CHigher temperatures are needed to activate the C-Cl bond.
Atmosphere Inert (N₂ or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Aryl-1-methyl-1H-pyrazole

G start Setup reagents Add 4-chloro-1-methylpyrazole, arylboronic acid, base (K₃PO₄), and solvent (Dioxane/H₂O) to vial. start->reagents degas Degas the mixture (e.g., N₂ sparging for 15 min). reagents->degas catalyst Add Pd(OAc)₂ and SPhos ligand. degas->catalyst reaction Heat reaction at 100 °C (Monitor by TLC/LC-MS). catalyst->reaction workup Cool, dilute with water, and extract with ethyl acetate. reaction->workup purify Dry organic layer, concentrate, and purify via column chromatography. workup->purify end Characterize Product purify->end

Caption: Workflow for Suzuki-Miyaura Coupling of 4-Chloropyrazole.

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-chloro-1-methyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Sparge the resulting suspension with the inert gas for 15 minutes to ensure all oxygen is removed.

  • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure 4-aryl-1-methyl-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide array of arylamines.[12][13] For the coupling of 4-chloropyrazoles, this reaction is indispensable for synthesizing 4-aminopyrazole derivatives, which are prevalent in kinase inhibitor scaffolds.[14]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: This reaction is highly dependent on the ligand. For aryl chlorides, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or tBuXPhos are often required.[10][15] The choice can depend on the nature of the amine (primary vs. secondary).[15] Pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) incorporating these ligands can offer enhanced activity and reproducibility.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine, facilitating its coordination to the palladium center.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tert-butanol are standard choices to prevent quenching of the strong base.[13]

Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale & Reference
4-Chloropyrazole 1.0 equiv.Limiting Reagent
Amine 1.2 - 1.5 equiv.Primary or secondary amine.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (2-4 mol%)Precatalysts often provide higher activity and consistency.
Ligand BrettPhos or RuPhos (2-4 mol%)Highly effective for C-N coupling of aryl chlorides.[15]
Base NaOtBu or LHMDS (1.5 - 2.0 equiv.)Strong, non-nucleophilic base is critical.[12]
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are necessary.[13]
Temperature 90 - 120 °CElevated temperature required for C-Cl bond activation.
Atmosphere Inert (N₂ or Argon)Essential for catalyst stability.
Experimental Protocol: Synthesis of 4-(Alkylamino)-1-methyl-1H-pyrazole

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, setting up this reaction in a glovebox is highly recommended.

  • To a dry oven- or flame-dried vial, add sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.).

  • Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and a stir bar.

  • Add 4-chloro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.).

  • Seal the vial with a septum cap, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the vial in a preheated heating block at 110 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired 4-aminopyrazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is traditionally co-catalyzed by palladium and copper(I).[18] Synthesizing 4-alkynylpyrazoles provides valuable intermediates that can undergo further transformations like click chemistry or cyclization reactions.

Causality Behind Experimental Choices:
  • Catalyst System: The classic system uses a Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst.[16] The copper is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) and catalyst contamination have led to the development of copper-free Sonogashira protocols. These often require higher catalyst loadings or specialized ligands.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX by-product and as a solvent.[16]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used, often in conjunction with the amine base.

Data Presentation: Typical Conditions for Sonogashira Coupling
ParameterConditionRationale & Reference
4-Chloropyrazole 1.0 equiv.Limiting Reagent
Terminal Alkyne 1.2 - 2.0 equiv.Excess is used to drive the reaction.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective precatalyst.
Copper Co-catalyst CuI (1-5 mol%)Activates the alkyne for transmetalation.[18]
Base/Solvent Et₃N or DIPA (anhydrous)Acts as both base and solvent.[16]
Co-Solvent (optional) THF or DMF (anhydrous)Can improve solubility of starting materials.
Temperature 60 - 100 °CMilder conditions compared to C-C couplings, but C-Cl bonds may require higher temperatures.
Atmosphere Inert (N₂ or Argon)Critical to prevent oxidative homocoupling and catalyst degradation.
Experimental Protocol: Synthesis of 4-Alkynyl-1-methyl-1H-pyrazole

Step-by-Step Methodology:

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add 4-chloro-1-methyl-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[3][20] This reaction is particularly useful for installing vinyl groups that can serve as handles for further synthetic manipulations.

Causality Behind Experimental Choices:
  • Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst.[3] Ligandless conditions can sometimes be effective, especially with more reactive halides, but phosphine ligands are generally required for chlorides.

  • Ligand: Triarylphosphines like PPh₃ or more electron-rich and bulky phosphines (e.g., P(o-tol)₃) can be effective. The ligand stabilizes the catalyst and influences the regioselectivity of the alkene insertion.[3]

  • Base: A moderately strong organic or inorganic base is needed to regenerate the Pd(0) catalyst at the end of the cycle.[3] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are typically used to achieve the necessary reaction temperatures.[21]

Data Presentation: General Conditions for the Heck Reaction
ParameterConditionRationale & Reference
4-Chloropyrazole 1.0 equiv.Limiting Reagent
Alkene 1.2 - 1.5 equiv.E.g., Styrene, n-butyl acrylate
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Standard and robust Pd(II) precatalyst.[3]
Ligand (optional) P(o-tol)₃ or PPh₃ (4-10 mol%)Often required for aryl chlorides.
Base Et₃N or K₂CO₃ (1.5 - 2.5 equiv.)Regenerates the active Pd(0) catalyst.[3]
Solvent DMF or NMP (anhydrous)High-boiling polar aprotic solvent.[21]
Temperature 120 - 150 °CHigh temperatures are typically required for Heck reactions with aryl chlorides.
Experimental Protocol: Synthesis of 4-Vinyl-1-methyl-1H-pyrazole

Step-by-Step Methodology:

  • In a sealed tube, combine 4-chloro-1-methyl-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.) and anhydrous DMF (4 mL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 140 °C.

  • Stir the mixture for 24-48 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 4-chloropyrazoles is a powerful and enabling technology for modern drug discovery and development. While more challenging than their bromo- or iodo- counterparts, the economic and stability advantages of chloro-heteroarenes make them highly desirable substrates. Success in this field hinges on the rational selection of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, and the careful optimization of reaction parameters such as base, solvent, and temperature. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently employ these transformative reactions, accelerating the synthesis of novel, life-saving therapeutics.

References

  • Vertex AI Search. (2025).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Vertex AI Search. (2025). Cross-Coupling Reactions Guide.
  • Faria, J. V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of the Brazilian Chemical Society. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Mateos, C., et al. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(21), 4924–4927. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Organic Reactions. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Wiley. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. NSF PAR. [Link]

  • ChemRxiv. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]

  • Organic & Biomolecular Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Organic Synthesis. (2023). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • University of South Florida Scholar Commons. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Chemistry Portal. (2011). Heck Reaction. [Link]

  • ResearchGate. (2016). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • ResearchGate. (2025).
  • Google Patents. (1991).
  • DSpace@MIT. (2018). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • CaltechAUTHORS. (2005). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • Proceedings of the Japan Academy, Series B. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (2025).
  • Organic Chemistry Portal. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. [Link]

  • PubMed. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Myers, A. (2009). The Suzuki Reaction. [Link]

  • International Journal of New Chemistry. (2024). Palladium-Catalyzed Sonogashira Cross-Coupling Reactions.
  • Journal of the Chemical Society, Chemical Communications. (1984). Palladium-catalysed vinylation of organic halides under solid–liquid phase transfer conditions. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

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Application

Reaction conditions for nucleophilic substitution on 4-chloropyrazoles

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 4-Chloropyrazoles For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C4-Functionalized Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 4-Chloropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its versatile biological activities, which include antitumor, antiviral, and antifungal properties. [1]The strategic functionalization of the pyrazole ring is a critical endeavor for the discovery of novel drugs and biological probes. [1]Among the various positions on the pyrazole ring, the C4 position is of particular interest. The synthesis of C4-aminated pyrazoles, for instance, has become a prominent research area because of the significant bioactivities exhibited by this class of compounds. [1] This guide provides a detailed overview of the reaction conditions for nucleophilic substitution on 4-chloropyrazoles, a key starting material for accessing a diverse range of C4-substituted pyrazoles. We will delve into the mechanistic principles, explore the critical reaction parameters, and provide detailed, actionable protocols for researchers.

Mechanistic Overview: Navigating Substitution on an Electron-Rich Heterocycle

Nucleophilic substitution on an aromatic ring can be challenging. The electron-rich nature of the pyrazole ring generally makes it resistant to attack by nucleophiles. However, substitution can be achieved through two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. [2][3][4]The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a high-energy, non-aromatic intermediate known as a Meisenheimer complex. [4][5]The aromaticity is then restored in the second step by the expulsion of the leaving group. [2][4]The stability of the Meisenheimer complex is a crucial factor for the success of SNAr reactions. Electron-withdrawing groups on the ring can stabilize this intermediate, thereby facilitating the reaction. [2][3]

  • Transition-Metal Catalyzed Cross-Coupling: This has become the most powerful and versatile method for the functionalization of 4-halopyrazoles. [1]Reactions like the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki coupling (for C-C bond formation) utilize palladium or copper catalysts to facilitate the substitution of the chloro group with a wide variety of nucleophiles. [1][6][7]These reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. [8]

Visualizing the SNAr Mechanism

SNAr_Mechanism reactant 4-Chloropyrazole Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Non-aromatic) reactant:c0->intermediate Addition (Slow) product 4-Substituted Pyrazole intermediate->product Elimination (Fast) -Cl⁻

Caption: The two-step addition-elimination mechanism of SNAr on a 4-chloropyrazole.

Key Reaction Parameters and Conditions

The success of a nucleophilic substitution on 4-chloropyrazole hinges on the careful selection of several key parameters.

The Nature of the Halogen

While this guide focuses on 4-chloropyrazoles, the nature of the halogen leaving group is a critical factor. For transition-metal catalyzed reactions, the reactivity generally follows the order I > Br > Cl. Studies have shown that for Buchwald-Hartwig aminations, 4-bromo-1-tritylpyrazole can be more effective than its 4-chloro counterpart. [1][9]

The Nucleophile

A wide range of nucleophiles can be employed, leading to diverse C4-functionalized pyrazoles.

  • N-Nucleophiles (Amines): The Buchwald-Hartwig amination is a cornerstone for creating C-N bonds. [1]The choice of catalyst system (palladium vs. copper) is crucial and depends on the structure of the amine.

    • Amines without β-Hydrogens: Palladium catalysis, often with specialized ligands like tBuDavePhos, is highly effective for coupling with amines lacking β-hydrogens, such as piperidine and morpholine. [1][6] * Amines with β-Hydrogens: These amines are prone to β-hydride elimination as a side reaction in palladium-catalyzed systems, often leading to low yields. [1]For these substrates, copper-catalyzed conditions, for example using CuI, are often more successful. [1][6]* O-Nucleophiles (Alcohols, Phenols): Etherification can be achieved using various methods. Copper-catalyzed protocols have been developed for the coupling of alcohols and phenols with organoboron reagents, which can be an alternative to direct substitution on the chloropyrazole. [10]* C-Nucleophiles (Organoboron Reagents): The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 4-chloropyrazole with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. [7][11]

Catalyst and Ligand Systems

For cross-coupling reactions, the choice of catalyst and ligand is paramount.

  • Palladium Catalysts: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. [12][13]The key to success often lies in the choice of phosphine ligand. Sterically bulky and electron-rich monodentate ligands, such as biarylphosphines (e.g., RuPhos, SPhos, XPhos) and others like tBuDavePhos, have proven highly effective in promoting the catalytic cycle, especially for challenging substrates like aryl chlorides. [6][13][14]* Copper Catalysts: Copper(I) iodide (CuI) is a frequently used catalyst for C-N coupling reactions, particularly with alkylamines that are problematic for palladium systems. [1][9]

Base and Solvent
  • Base: The base plays a critical role in both SNAr and cross-coupling reactions. In cross-coupling, its primary role is to activate the nucleophile or the organoboron reagent. [11]Common bases include strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu), potassium t-butoxide (tBuOK), and lithium hexamethyldisilazide (LiHMDS), as well as inorganic bases like K₂CO₃ or Cs₂CO₃. [14][15]* Solvent: The choice of solvent is dictated by the reaction type. For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like toluene, xylene, dioxane, or THF are preferred. [14][15]

Temperature

Buchwald-Hartwig coupling reactions on 4-halopyrazoles often require elevated temperatures, typically above 80 °C, and sometimes prolonged reaction times. [1]The use of microwave irradiation can significantly accelerate these reactions, reducing times from hours to minutes. [1][15]

Data Summary: Comparative Reaction Conditions

Nucleophile TypeSubstrate ExampleCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
N-Nucleophile 4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)60-67%[6][15]
N-Nucleophile 4-Iodo-1-tritylpyrazoleCuIK₃PO₄Dioxane11043%[1]
C-Nucleophile 4-Chloro-1-methylpyrazolePd(OAc)₂ / DavePhosBu₄NAcNMP10050-90%[12][16]
N-Nucleophile 4-Chloro-7-azaindoleRuPhos PrecatalystLiHMDSTHFRT~94%[14]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of a 4-Halopyrazole

This protocol is adapted from the amination of 4-bromo-1-tritylpyrazole with piperidine, a secondary amine lacking β-hydrogens. [15] Objective: To synthesize 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.

Materials:

  • 4-Bromo-1-tritylpyrazole

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ [15]* tBuDavePhos (ligand) [15]* Potassium t-butoxide (tBuOK) [15]* Anhydrous xylene

  • Microwave reaction vial

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 4-halopyrazole, base, and ligand to vial B Add solvent and amine A->B C Degas the mixture B->C D Add Palladium catalyst under inert atmosphere C->D E Heat reaction mixture (Conventional or Microwave) D->E F Cool to RT and filter E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Characterize Product (NMR, MS) I->J Product

Caption: A generalized workflow for catalyzed nucleophilic substitution.

Step-by-Step Procedure:

  • Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1-tritylpyrazole (e.g., 50.0 mg, 0.128 mmol), potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv.), and tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%).

  • Reagent Addition: Seal the vial with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times. Add anhydrous xylene (2 mL) via syringe, followed by piperidine (0.03 mL, 0.257 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%).

  • Reaction: Place the sealed vial in a microwave reactor. Heat the mixture to 160 °C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired product.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloropyrazole

This protocol is a general representation for the C-C bond formation at the C4 position. [17] Objective: To synthesize a 4-aryl-pyrazole derivative.

Materials:

  • 4-Chloro-1-phenyl-1H-pyrazole derivative

  • Arylboronic acid (R-B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene/water mixture (e.g., 6:1 v/v)

  • Standard reflux apparatus or sealed reaction vessel

  • Inert gas supply

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask or sealed tube, combine the 4-chloropyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.4 equiv.).

  • Solvent Addition: Add the toluene/water (6:1) mixture.

  • Degassing: Bubble argon through the stirred suspension for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture at 100 °C for 10-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Add water and extract the mixture with an organic solvent like ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The functionalization of the C4 position of pyrazoles via nucleophilic substitution on 4-chloropyrazoles is a versatile and powerful strategy in modern synthetic and medicinal chemistry. While direct SNAr can be effective under certain conditions, transition-metal catalyzed cross-coupling reactions, particularly palladium- and copper-catalyzed systems, offer a much broader scope and higher efficiency. A thorough understanding of the interplay between the nucleophile, catalyst, ligand, base, and solvent is essential for designing successful synthetic routes. The protocols provided herein serve as a practical starting point for researchers aiming to explore this critical class of chemical transformations.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). Figure 2 from C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Mateos, C., Mendiola, J., Carpintero, M., & Mínguez, J. M. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(21), 4924–4927. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • ChemHelp ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]

  • Larrow, J. F., & DiRocco, D. A. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Semantic Scholar. [Link]

  • Mateos, C., Mendiola, J., Carpintero, M., & Mínguez, J. M. (2010). Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. PubMed. [Link]

  • Dong, Q., & Hu, L. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Desam Sudhakar AVC. (2020). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Center for Biotechnology Information. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Fleck, M., & Stradiotto, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Welcome to the technical support guide for the purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals, providing expert-drive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals, providing expert-driven answers to common purification challenges, detailed protocols, and troubleshooting advice to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile?

The impurity profile largely depends on the synthetic route. However, for pyrazole syntheses, common byproducts often include:

  • Unreacted Starting Materials: Such as the corresponding hydrazine and dicarbonyl precursors. These can often be removed with a simple acidic wash during workup to protonate and dissolve the hydrazine.[1]

  • Regioisomers: The condensation reaction to form the pyrazole ring can sometimes yield isomeric products, which often have very similar polarities, making them challenging to separate.[1][2]

  • Solvent Adducts or Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require high vacuum or specific extraction techniques.

  • Colored Impurities: These often arise from the decomposition of starting materials or side reactions and can typically be removed with an activated charcoal treatment or recrystallization.[1]

Q2: I have a crude solid product. Should I opt for recrystallization or column chromatography?

This decision should be guided by an initial purity assessment using Thin Layer Chromatography (TLC) and/or ¹H NMR.

  • Recrystallization is the preferred method if your crude product is relatively pure (>90%) and you have a solid material. It is a highly efficient technique for removing small amounts of impurities from a large amount of solid product and is generally faster and more scalable than chromatography.[3]

  • Column Chromatography is necessary when the crude product contains multiple components of similar concentration or impurities with polarities very close to your product (co-elution on TLC).[4] It is the most powerful method for separating complex mixtures or purifying oils.[4]

G cluster_start cluster_decision cluster_methods cluster_end start Crude Product Analysis (TLC/NMR) is_solid Solid or Oil? start->is_solid purity_check Purity >90%? is_solid->purity_check Solid chromatography Column Chromatography is_solid->chromatography Oil recrystallize Recrystallization purity_check->recrystallize Yes purity_check->chromatography No end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a primary purification method.

Q3: My compound is failing to crystallize from any solvent I try. What are my next steps?

If recrystallization fails and your compound remains an oil or "goo," it is likely due to persistent impurities or residual solvent.

  • Ensure Solvent Removal: First, ensure all reaction solvents are thoroughly removed under a high vacuum, sometimes with gentle heating.

  • Trituration: Attempt to triturate the oil. This involves stirring the oil with a solvent in which your product is insoluble (but the impurities are soluble), such as hexanes or diethyl ether. This can often induce crystallization or wash away impurities, leaving a solid product.

  • Proceed to Chromatography: If the above fails, column chromatography is the most reliable method to purify non-crystalline compounds.[4]

Q4: The pyrazole seems to be degrading or streaking on my silica gel column. What is causing this and how can I fix it?

Pyrazole rings contain basic nitrogen atoms, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, degradation, or significant band tailing ("streaking") on TLC and columns.

Solution: Deactivate the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (Et₃N), to the mobile phase (typically 0.1-1% by volume).[5] Alternatively, you can prepare the column slurry with silica gel that has been pre-treated with triethylamine.[5] For highly sensitive compounds, using a less acidic stationary phase like neutral alumina might be a better choice.

Q5: Can I purify my pyrazole compound without using column chromatography?

Yes, if the impurities have different acid-base properties than your product. A patent for purifying pyrazoles describes a method of converting them into acid addition salts.[6]

  • Mechanism: Dissolve the crude pyrazole in an organic solvent (e.g., ethyl acetate, isopropanol) and add an acid (like HCl or H₂SO₄). The basic pyrazole will form a salt, which is often a crystalline solid that will precipitate out of the organic solvent, leaving non-basic impurities behind in the solution.[6]

  • Recovery: The pure salt can then be collected by filtration, and the free pyrazole can be regenerated by neutralizing the salt with a base (e.g., NaHCO₃ solution) and extracting it back into an organic solvent.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Yellow or Brown Color in Final Product Decomposition byproducts or oxidized impurities.[1]1. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite.[1] 2. Recrystallization: Often, colored impurities will remain in the mother liquor.[1]
Low or No Product Recovery After Workup The product may be more water-soluble than expected or volatile.[7]1. Check Aqueous Layers: Before discarding, analyze the aqueous layers from your extraction by TLC. 2. Back-Extraction: If product is found, perform a back-extraction with a suitable organic solvent. 3. Avoid Over-Drying: If the product is volatile, avoid prolonged exposure to high vacuum.
Two Spots on TLC with Very Close Rf Values Presence of regioisomers or other closely related impurities.[2]1. Optimize TLC: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize spot separation. 2. High-Performance Flash Chromatography: Use a finer mesh silica gel and a shallow solvent gradient for better resolution.
Product Won't Solidify After Column Chromatography Residual high-boiling point eluent (e.g., ethyl acetate) trapped in the product.1. Solvent Swap: Dissolve the oily product in a low-boiling point solvent like dichloromethane or diethyl ether and re-evaporate. Repeat 2-3 times. 2. High Vacuum: Place the sample under a high vacuum for several hours to overnight.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

Recrystallization is highly effective for purifying pyrazole derivatives that are solids at room temperature.[5][8][9]

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add ethanol dropwise while heating until the solid dissolves completely.

  • Dissolution: In a larger flask, dissolve the bulk of your crude 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity).[5] Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is ideal for purifying oily products or complex mixtures containing impurities with similar polarities to the target compound.[10]

G TLC 1. Optimize Mobile Phase via TLC (e.g., Hexane:EtOAc) Pack 2. Pack Column with Silica Gel (Slurry Method) TLC->Pack Load 3. Prepare Sample (Dry Loading) Adsorb crude onto silica Pack->Load Run 4. Load Sample & Elute with Mobile Phase Load->Run Collect 5. Collect Fractions Run->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Standard workflow for flash column chromatography purification.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Method): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This method prevents band broadening and improves separation.[2]

  • Elution: Carefully add the prepared powder to the top of the packed column. Begin eluting with the mobile phase, gradually increasing polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. Benchchem.
  • BenchChem. (2025).
  • Indian Journal of Chemistry. (2025).
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • European Journal of Chemistry. (n.d.).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical, and crystallization is a fundamental process for this purpose.[1][2] This document provides a framework for logical solvent selection, detailed experimental protocols, and solutions to common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization is one where the target compound, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] This temperature-dependent solubility differential is the driving force for crystallization and purification.[5]

The key criteria for solvent selection are:

  • High Temperature Coefficient: The solvent should dissolve the compound readily when hot but poorly when cold to ensure high recovery of the purified solid.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving.[7]

  • Inertness: The solvent must not react chemically with the compound.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[3][5]

Q2: Based on the molecular structure, what solvents are a good starting point for screening?

The principle of "like dissolves like" is a useful guide.[6] The structure of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile includes:

  • A polar pyrazole ring and a nitrile (-C≡N) group.

  • A nonpolar n-propyl group.

  • A halogen (chloro) group.

This combination suggests the molecule has intermediate polarity . Therefore, initial screening should focus on solvents in a similar polarity range.

Recommended Starting Solvents:

  • Alcohols (Protic): Ethanol and Isopropanol are excellent starting points. They are often effective for pyrazole derivatives and can form hydrogen bonds.[8][9]

  • Ketones (Aprotic): Acetone is another good candidate due to its ability to dissolve a wide range of organic compounds.[10]

  • Esters (Aprotic): Ethyl acetate offers a different polarity and is often effective for compounds of intermediate polarity.[8]

  • Aromatic Hydrocarbons: Toluene can be effective for less polar compounds or as a co-solvent in a binary system.[11][12]

Q3: What is a binary solvent system and when is it necessary?

A binary solvent system (or mixed-solvent system) is used when no single solvent meets the ideal criteria.[7] This technique involves a "good" solvent, in which the compound is highly soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble.[10] The two solvents must be miscible with each other.[7]

This method is particularly useful when your compound is either too soluble or not soluble enough in common single solvents. The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (the saturation point). Gentle heating is then applied to redissolve the solid, and the clear solution is allowed to cool slowly, inducing crystallization.[10]

Commonly Employed Solvent Pairs:

  • Ethanol / Water

  • Isopropanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane or Heptane

  • Toluene / Hexane or Heptane

Q4: What are the critical safety precautions for handling this compound and its solvents?

Pyrazole derivatives and organic nitriles require careful handling.[13][14] Always consult the specific Safety Data Sheet (SDS) for the compound and solvents used.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15][16]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Ignition Sources: Many common recrystallization solvents (e.g., ethanol, acetone, ethyl acetate, hexanes) are flammable. Ensure there are no open flames or spark sources nearby.[18][19]

  • Handling: Avoid creating dust when handling the solid compound.[13] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[15][16]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13][17]

Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Compound Fails to Dissolve in Hot Solvent The solvent is not polar enough to dissolve the compound.Select a more polar solvent from the screening list. Alternatively, use a binary solvent system where you dissolve the compound in a small amount of a "good" hot solvent before proceeding.
Compound is Very Soluble, Even in Cold Solvent The solvent is too polar or has a similar functionality, making it an excellent solvent at all temperatures.[7]Select a less polar solvent. This is a good scenario to employ a binary solvent system by adding a "poor" solvent (anti-solvent) to the solution.[10]
No Crystals Form Upon Cooling 1. Too much solvent was used , preventing the solution from reaching saturation upon cooling.[20]2. The solution is supersaturated , and crystallization has not been initiated.[6]1. Reduce Solvent Volume: Gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool again.[21]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface. The microscopic glass fragments can act as nucleation sites.[6] Alternatively, add a tiny "seed crystal" of the pure compound if available.[6] Further cooling in an ice-water bath can also promote nucleation.
Compound "Oils Out" (Forms a Liquid Layer) The boiling point of the solvent is higher than the melting point of the impure compound.[20] This can also be caused by a high concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it on a cork ring or paper towels and covering it) can promote the formation of crystals over oil.[21][20] If the problem persists, a different solvent with a lower boiling point may be required.[19]
Very Low Yield of Recovered Crystals 1. Excess solvent was used, and a significant amount of product remains in the mother liquor.[20]2. Premature filtration before crystallization was complete.3. Washing the crystals with solvent that was not ice-cold, redissolving the product.[6]1. If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling again to recover a second crop of crystals.2. Ensure the solution is fully cooled (an ice bath is recommended) before vacuum filtration.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6]
Product Purity is Still Low After Recrystallization 1. The rate of cooling was too fast, trapping impurities within the crystal lattice.[3]2. The chosen solvent has a similar solubility profile for both the compound and the impurities.1. Repeat the recrystallization, ensuring the solution cools as slowly as possible to room temperature before moving to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[3][22]2. Experiment with a different solvent or a binary solvent system that may better discriminate between the product and the impurities.
Data Presentation: Solvent Selection Table

This table provides key data for potential solvents to aid in your selection process.

SolventBoiling Point (°C)PolarityNotes & Cautions
Ethanol 78Polar (Protic)Good general-purpose solvent for pyrazoles.[8] Flammable.
Isopropanol 82Polar (Protic)Similar to ethanol, good potential for cooling crystallization.[8][9] Flammable.
Acetone 56Polar (Aprotic)Can be too effective a solvent, often used in binary systems.[11] Highly Flammable.
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity.[8] Flammable.
Toluene 111NonpolarCan be effective for less polar compounds or as a co-solvent.[11] Higher boiling point may risk oiling out.[19]
Heptane/Hexane 98 / 69NonpolarTypically used as the "poor" or anti-solvent in binary systems with more polar solvents.[12] Highly Flammable.
Water 100Very PolarUnlikely to dissolve the compound on its own but is an excellent anti-solvent for use with alcohols or acetone.[11][12]
Experimental Protocols
Protocol 1: Micro-scale Solvent Screening

Objective: To efficiently identify a suitable single solvent or binary solvent pair for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Agitate the tube. Record whether the solid dissolves completely ("soluble"), partially ("sparingly soluble"), or not at all ("insoluble").[7]

    • Interpretation: A solvent that dissolves the compound at room temperature is unsuitable as a single solvent.[7]

  • Hot Solvent Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a hot water or sand bath towards the boiling point of the solvent. Add more solvent dropwise if needed. Record if the compound dissolves.

    • Interpretation: An ideal single solvent will dissolve the compound completely when hot but not when cold.[3]

  • Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of crystal formation.

  • Binary System Test: If no single solvent is ideal, take a tube where the compound was highly soluble (e.g., acetone) and add a miscible anti-solvent (e.g., water) dropwise until persistent cloudiness is observed. This indicates a promising binary pair.[10]

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify the compound using an identified ideal single solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[7] Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Continue adding the minimum amount of near-boiling solvent until the compound just dissolves completely.[6]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for high purity.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely (e.g., in a vacuum oven) to remove all residual solvent.[3]

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a solvent and troubleshooting common issues during the recrystallization of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Recrystallization_Workflow start_node Start: Crude Compound A Perform Micro-scale Solvent Screen start_node->A process_node process_node decision_node decision_node outcome_node outcome_node problem_node problem_node solution_node solution_node B Soluble in Cold Solvent? A->B C Soluble in Hot Solvent? B->C No D Use as 'Good' Solvent in Binary System B->D Yes E Insoluble in Hot Solvent C->E No G Ideal Single Solvent Found. Proceed with Protocol 2. C->G Yes H Cool Solution D->H F Solvent is Unsuitable. Choose a more polar solvent. E->F G->H I Crystals Form? H->I J Collect, Wash, Dry Crystals I->J Yes K No Crystals (Supersaturated) I->K No M Compound 'Oils Out' I->M Oils Out Z Purified Product J->Z L Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume K->L L->H N Re-heat, Add more solvent, Cool very slowly M->N N->H

Caption: Decision workflow for solvent selection and troubleshooting.

References
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • American Chemical Society. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Crystal Growth - Pharmaceutical Engineering. Retrieved from [Link]

  • American Chemical Society. (2021). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Harvard University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting side reactions in pyrazole ring formation

Status: Operational Current Queue: Regioselectivity Issues, Incomplete Cyclization, Oxidation Failures Lead Scientist: [AI Technical Lead] Core Directive: The Philosophy of Troubleshooting Successful pyrazole synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Regioselectivity Issues, Incomplete Cyclization, Oxidation Failures Lead Scientist: [AI Technical Lead]

Core Directive: The Philosophy of Troubleshooting

Successful pyrazole synthesis is rarely about "following the recipe"; it is about managing the competition between nucleophilicity (of the hydrazine) and electrophilicity (of the 1,3-dicarbonyl or equivalent).

This guide treats your reaction as a system of competing rates. To troubleshoot, you must identify which rate constant (


) is dominating the wrong pathway.

Module A: Regioselectivity in Knorr Synthesis

The Issue: "I reacted a substituted hydrazine with an unsymmetrical 1,3-diketone and got a mixture of 1,3- and 1,5-isomers (or the wrong one entirely)."

The Mechanistic Root Cause

The Knorr synthesis proceeds via an initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons.[1] The regiochemistry is determined in this first step .

  • Electronic Control: The most nucleophilic nitrogen (

    
     vs 
    
    
    
    ) attacks the most electrophilic carbonyl.
  • Steric Control: The nucleophile avoids the most hindered carbonyl.

  • Solvation: Protic solvents can mask electronic differences via hydrogen bonding.

Troubleshooting Workflow
VariableDiagnostic QuestionCorrective Action
Hydrazine Is your hydrazine an HCl salt?Free base it first. Salts dampen nucleophilicity and alter pH, often leading to unpredictable regiochemistry or stalled intermediates [1].
Solvent Using Ethanol/Methanol?Switch to Aprotic. Protic solvents stabilize the transition states non-specifically. Non-polar aprotic solvents (Toluene, THF) amplify steric/electronic differences, improving selectivity [2].
Lewis Acid Is the dicarbonyl unreactive?Add Lewis Acid (

,

).
This activates the carbonyls. Note: Chelation control can reverse the expected regioselectivity [3].
Visual Guide: The Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine CheckElectronic Are Carbonyls Electronically Different? (e.g., CF3 vs CH3) Start->CheckElectronic CheckSteric Are Carbonyls Sterically Different? (e.g., t-Butyl vs Methyl) CheckElectronic->CheckSteric No ElectronicPath Hydrazine NH2 attacks most electrophilic C (CF3) CheckElectronic->ElectronicPath Yes (e.g., CF3) StericPath Hydrazine NH2 attacks least hindered C CheckSteric->StericPath Yes MixedPath Result: Regio-Mixture Action: Use Lewis Acid to force chelation control CheckSteric->MixedPath No (Similar groups) Product Target Pyrazole ElectronicPath->Product Cyclization StericPath->Product Cyclization

Figure 1: Decision logic for predicting and controlling regioselectivity in Knorr synthesis.

Module B: The "Stalled" Intermediate (Incomplete Cyclization)

The Issue: "LCMS shows a mass of M+18 (hydrated) or the reaction seems stuck."

The Mechanistic Root Cause

The reaction often pauses at the 5-hydroxy-2-pyrazoline stage (the "hydrated" intermediate). Elimination of water (aromatization) is not always spontaneous, especially with electron-withdrawing groups which stabilize the intermediate.

Troubleshooting Protocol: Forcing Dehydration

Step 1: Diagnose the Species

  • M+18: You have the 5-hydroxy-pyrazoline (open or closed but hydrated).

  • M+2: You have the pyrazoline (dihydro-pyrazole).[2][3][4] See Module C.

Step 2: The "Acid-Kick" Protocol If refluxing in ethanol fails:

  • Evaporate the reaction solvent.

  • Redissolve residue in Glacial Acetic Acid or TFA .

  • Heat to 60-80°C for 1-2 hours.

  • Why: This protonates the hydroxyl group, making it a better leaving group (

    
    ), driving the aromatization [4].
    

Step 3: The Dean-Stark Option For acid-sensitive substrates:

  • Switch solvent to Toluene .

  • Add catalytic p-TsOH .

  • Reflux with a Dean-Stark trap to physically remove water, shifting the equilibrium (Le Chatelier’s principle).

Module C: Oxidative Aromatization (Pyrazolines Pyrazoles)

The Issue: "I used an


-unsaturated ketone (Chalcone) + Hydrazine. The product is a pyrazoline (dihydro), not a pyrazole."
The Mechanistic Root Cause

Unlike 1,3-diketones, chalcones are at a lower oxidation state. The condensation yields a pyrazoline.[3][4] To get the pyrazole, you must oxidize (remove two hydrogens).

Recommended Oxidant Systems
OxidantConditionsBest ForMechanism

/ DMSO
10 mol%

, DMSO, 80°C
General PurposeDMSO acts as the stoichiometric oxidant; Iodine is the catalyst [5].
DDQ 1.1 eq, Dioxane, RefluxSensitive GroupsRadical abstraction of hydrogen. Very mild but expensive.

/ Carbon
Activated Carbon, Air, XyleneGreen ChemistrySurface-mediated aerobic oxidation. Slow but clean.
Electrochemical Graphite electrodes, NaCl (aq)Scale-upAnodic oxidation of the pyrazoline [6].[5]

Module D: N-Alkylation of Pyrazoles

The Issue: "I am trying to alkylate a free NH-pyrazole, but I get a mixture of N1- and N2-alkylated products."

The Mechanistic Root Cause

Unsubstituted pyrazoles exist in tautomeric equilibrium. The anion formed by deprotonation is an ambient nucleophile. The site of alkylation depends on the "Lone Pair Availability vs. Steric Shielding" balance.

Troubleshooting Guide

Scenario 1: You need the thermodynamically stable isomer.

  • Protocol: Use Cesium Carbonate (

    
    )  in DMF at 80°C.
    
  • Reasoning: Higher temperatures and reversible conditions allow the reaction to equilibrate to the thermodynamic product (usually the less sterically hindered isomer).

Scenario 2: You need the kinetic isomer (often the more hindered one).

  • Protocol: Use NaH in THF at 0°C.

  • Reasoning: Irreversible deprotonation followed by rapid alkylation locks the alkyl group onto the nitrogen that has the highest electron density (often governed by adjacent lone-pair repulsion), preventing equilibration.

Visualizing the Failure Points

Troubleshooting Input Reaction Mixture Analysis Analyze LCMS/NMR Input->Analysis M_plus_18 Mass = M+18 (Hydroxy-intermediate) Analysis->M_plus_18 M_plus_2 Mass = M+2 (Pyrazoline) Analysis->M_plus_2 RegioMix Wrong Regioisomer Analysis->RegioMix Sol_Dehydrate Solution: Add AcOH or Dean-Stark M_plus_18->Sol_Dehydrate Sol_Oxidize Solution: Add I2/DMSO or DDQ M_plus_2->Sol_Oxidize Sol_Conditions Solution: Change Solvent or Lewis Acid RegioMix->Sol_Conditions

Figure 2: Rapid diagnostic flowchart for common pyrazole synthesis failures.

References

  • Mechanism of Knorr Reaction: Rosa, F. A., et al. (2003). The reaction between hydrazines and

    
    -dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. 
    
  • Regioselectivity Review: Yoon, J. Y., et al. (2011).[6] Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.

  • Lewis Acid Control: Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews. (Contextual citation based on general heterocyclic chemistry principles).
  • Stalled Intermediates: Polidano, K., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • Oxidative Aromatiz

    
    /DMSO): 
    Silva, V. L. M., et al. (2023). Oxidative Aromatization of Pyrazolines. Current Organic Synthesis.[3][5][7] 
    
  • Electrochemical Methods: Röckl, J. L., et al. (2023).[5] Electrochemically enabled oxidative aromatization of pyrazolines. Green Chemistry.

Sources

Optimization

Stability of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile under acidic conditions

Executive Summary Welcome to the technical support center for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile . This guide addresses the stability profile of the C5-cyano (nitrile) group under acidic conditions.[1] While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support center for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile .

This guide addresses the stability profile of the C5-cyano (nitrile) group under acidic conditions.[1] While the pyrazole core and the C4-chlorine substituent are robust in acidic media, the nitrile group is susceptible to acid-catalyzed hydrolysis. This transformation is the primary source of impurity generation (M+18 amide and M+19 carboxylic acid adducts) during workup or storage.

Module 1: Diagnostic & Troubleshooting

Interactive Diagnostic Flowchart

Use this decision tree to identify the root cause of instability or yield loss in your workflow.

TroubleshootingTree Start START: Observation Issue1 New Peak in LCMS (M+18) Start->Issue1 Issue2 Precipitation / Solubility Loss Start->Issue2 Issue3 Loss of C-Cl Signal Start->Issue3 CheckWater Is water present? Issue1->CheckWater CheckSolvent Solvent System? Issue2->CheckSolvent Sol3 Diagnosis: Unlikely in Acid Action: Check for reducing agents/Pd contaminants Issue3->Sol3 CheckTemp Temp > 40°C? CheckWater->CheckTemp Yes Sol1 Diagnosis: Partial Hydrolysis to Amide Action: Switch to Anhydrous Acid/Lower Temp CheckTemp->Sol1 Yes Sol2 Diagnosis: Pyrazolium Salt Formation Action: Adjust pH to neutral or add co-solvent CheckSolvent->Sol2 Aqueous/Acidic

Figure 1: Diagnostic decision tree for identifying degradation pathways of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Frequently Asked Questions (FAQs)
Q1: I observe a new impurity at M+18 in my LC-MS after stirring in HCl. What is it?

A: This is the primary amide (4-chloro-1-propyl-1H-pyrazole-5-carboxamide).

  • The Science: The nitrile group (-CN) undergoes partial hydrolysis in the presence of acid and water.[2][3][4][5] The mechanism involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water.[2][3][4][5]

  • The Fix: If this is unwanted, you must ensure anhydrous conditions . Use HCl in Dioxane or Ethanol without water, and keep temperatures below 20°C. If water is necessary for the reaction, reduce the contact time.

Q2: The compound precipitates immediately upon adding acid. Is it degrading?

A: Likely not. This is usually salt formation , not degradation.

  • The Science: The pyrazole nitrogen (N2 position) is basic. Adding strong acid forms the pyrazolium salt , which is often less soluble in organic solvents like DCM or Ethyl Acetate but more soluble in water.

  • The Fix: Verify the identity by neutralizing a small aliquot with saturated NaHCO₃. If the solid redissolves and the LCMS shows the parent mass, it is simply the salt.

Q3: Is the 4-Chloro substituent stable in acid?

A: Yes, the C-Cl bond on the pyrazole ring is highly stable to acidic hydrolysis.

  • The Science: Unlike alkyl chlorides, heteroaryl chlorides require nucleophilic aromatic substitution (SNAr) or metal-catalyzed reduction to cleave. Acid alone will not break this bond.

  • Note: If you see dechlorination, check for the presence of transition metals (e.g., Pd residues from a previous step) which can facilitate hydrodechlorination.

Module 2: Mechanistic Insight[3][4][5]

Understanding the degradation pathway is crucial for controlling it. The diagram below illustrates the stepwise hydrolysis of the nitrile group.

HydrolysisMechanism Nitrile Nitrile (Reactant) (R-CN) Protonated Nitrilium Ion (R-CNH+) Nitrile->Protonated + H+ Imidate Imidic Acid (Intermediate) Protonated->Imidate + H2O Amide Primary Amide (M+18 Impurity) Imidate->Amide Tautomerization Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid + H2O / Heat (Slow Step)

Figure 2: Acid-catalyzed hydrolysis pathway of the C5-nitrile group.[2] The transition from Nitrile to Amide is the most common instability issue.

Key Takeaway: The 4-chloro group is electron-withdrawing, which increases the electrophilicity of the nitrile carbon. This makes the compound more susceptible to hydration (Amide formation) compared to non-halogenated pyrazoles [1].

Module 3: Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to determine the "safe window" for your specific acidic conditions.

  • Preparation: Dissolve 10 mg of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile in 1 mL of the target solvent (e.g., MeOH, THF).

  • Acid Addition: Add 0.1 mL of the acid (e.g., 1M HCl, TFA).

  • Timepoints: Incubate at Room Temperature (RT). Take 50 µL aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately quench each aliquot into 500 µL of sat. NaHCO₃/Acetonitrile (1:1) to stop the reaction.[6]

  • Analysis: Inject on HPLC/UPLC. Monitor the ratio of Area% (Parent) vs. Area% (Amide, RRT ~0.8-0.9).

Acceptance Criteria:

Condition Max Amide % (24h) Status
0.1% TFA / ACN < 0.5% Stable
1M HCl / Water > 5.0% Unstable (Hydrolysis likely)

| 4M HCl / Dioxane | < 1.0% | Metastable (Depends on moisture) |

Protocol B: Controlled Conversion (Synthesis)

If your goal is to synthesize the carboxylic acid derivative, use these conditions to drive the reaction to completion.

  • Reagents: Mix the nitrile (1.0 eq) with 6M H₂SO₄ (10 vol).

  • Temperature: Heat to 80–100°C . (The amide intermediate is stable at RT; heat is required to push to the acid) [2].

  • Duration: Monitor by LCMS. Typically requires 4–6 hours.

  • Workup: Cool to 0°C. Adjust pH to ~3–4 with NaOH. The carboxylic acid (4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid) typically precipitates as a white solid.

References

  • Electronic Effects in Pyrazoles

    • Title: Synthesis and Properties of Pyrazoles.[7][8]

    • Source: Encyclopedia MDPI.
    • Context: Discusses the electron-withdrawing nature of halogen substituents on pyrazole rings and their effect on C5 reactivity.
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Mechanism of Acid Catalyzed Hydrolysis of Nitriles.[2][4][5][9]

    • Source: Chemistry LibreTexts.
    • Context: Detailed mechanistic steps for the conversion of nitriles to amides and acids in acidic media.[2][3][4][9]

    • URL:[Link]

  • Pyrazoles in Agrochemicals

    • Title: Pyrazole chemistry in crop protection.[7][10]

    • Source: Heterocycles (Cited via MDPI).[11]

    • Context: Validates the stability of the 4-chloro-1-alkyl-pyrazole scaffold in commercial applic
    • URL:[Link][8][12]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Welcome to the technical support center for the purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are handling this cru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are handling this crucial intermediate and require methodologies to achieve high purity. As a key building block in the synthesis of various pharmaceutical agents, the purity of this compound is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification process. The protocols and advice provided herein are grounded in established chemical principles and field-proven experience.

Section 1: Initial Assessment & Impurity Profiling (FAQs)

This section addresses the critical first steps: understanding what you are working with and how to evaluate it.

Q1: What are the most probable impurities in my crude 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2] For this specific molecule, impurities typically fall into several categories:

  • Unreacted Starting Materials: Residual propylhydrazine or precursors to the α,β-unsaturated nitrile system. Hydrazine derivatives can often be removed with an acidic wash during workup.[1]

  • Regioisomers: If an unsymmetrical precursor is used, the formation of isomeric pyrazole products is a common challenge. These isomers often have very similar physical properties, making them difficult to separate.[1]

  • Side-Reaction Byproducts: Incomplete cyclization can leave pyrazoline intermediates.[1] Furthermore, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red crude mixtures.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, ethyl acetate, toluene).

Q2: Which analytical techniques are essential for assessing the purity of my crude and purified samples?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and most immediate tool. It is indispensable for monitoring reaction progress and for developing a solvent system for column chromatography.[1][3] A single spot on a TLC plate in multiple solvent systems is a good, albeit not definitive, indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) is typically effective for resolving the target compound from polar and non-polar impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of your desired product and for identifying the structures of any significant impurities.[1]

  • Mass Spectrometry (MS): MS provides molecular weight confirmation of your product and can help in the identification of unknown impurity peaks observed in HPLC or GC analysis.[1]

Section 2: Troubleshooting Common Purification Protocols

This core section provides direct answers to specific experimental challenges.

Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids. It relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Q3: I've isolated my crude product as an oil/solid, but it won't crystallize from my chosen solvent. What steps can I take?

A3: Failure to crystallize is a common issue that can often be resolved systematically.

  • Induce Nucleation: Crystallization requires an initial nucleation event. Try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation.[5][6]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, add a tiny speck to the cooled solution. This will act as a template for crystal growth.[5]

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface, then allow it to cool again.[5][6]

  • Lower the Temperature: If cooling to room temperature is ineffective, try cooling the flask in an ice bath or even a freezer.

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.[6] You may need to screen other solvents or consider a binary solvent system.[7]

Q4: My product "oils out" during cooling instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is detrimental to purification as impurities are often trapped in the oil.

  • Cause: This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing it to become supersaturated too quickly at a high temperature.[5]

  • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point.[5] Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and encourage the formation of well-ordered crystals.

Q5: My yield is very low after recrystallization. What are the common causes of product loss?

A5: Low yield is a frustrating but diagnosable problem.

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude solid. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent.[6]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (to remove insoluble impurities), significant loss can occur. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.[7]

  • Compound Solubility: Your compound may be too soluble in the cold solvent. Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Excessive Charcoal Use: If you use activated charcoal for decolorization, using too much can adsorb your product along with the impurities.[5]

Q6: My recrystallized product is still yellow/brown. How can I remove colored impurities?

A6: Persistent color indicates the presence of highly conjugated or polymeric impurities.

  • Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Be aware that using too much will reduce your yield.[5]

  • Acid-Base Extraction: Pyrazoles are weakly basic.[1] An acid-base extraction during the initial workup can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your pyrazole product will form a salt and move to the aqueous layer, leaving non-basic colored impurities in the organic phase. You can then basify the aqueous layer and re-extract your purified product with an organic solvent.[1]

Column Chromatography Issues

When recrystallization is ineffective, particularly for separating regioisomers or non-crystalline products, column chromatography is the method of choice.[4]

Q7: My compound and a key impurity have very similar Rf values on TLC and are co-eluting from my silica gel column. What can I do?

A7: This is a classic challenge indicating that the compounds have very similar polarities.

  • Optimize the Mobile Phase: If there is a small separation on TLC, you can improve it on the column. Use a less polar solvent system (a shallower gradient or an isocratic elution) to increase the interaction time with the stationary phase, which can enhance separation.[4]

  • Change the Stationary Phase: If silica gel (which is acidic) is not providing separation, consider using a different stationary phase. Neutral alumina can be effective for basic compounds like pyrazoles.[8] For highly non-polar compounds, reversed-phase (C18) silica may be an option.

  • Improve Column Packing and Loading: Ensure your column is packed perfectly to avoid channeling. Load your sample in a minimal volume of solvent or, preferably, use the "dry loading" method.[4] Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel, which is then carefully added to the top of the column.[4]

Q8: I'm seeing significant tailing of my compound spot on the TLC plate. How will this affect my column chromatography, and how can I fix it?

A8: Tailing (or streaking) on a TLC plate is a warning sign. It indicates a strong, non-ideal interaction between your compound and the stationary phase, which will lead to broad, poorly resolved peaks during column chromatography.

  • Cause: For nitrogen-containing heterocycles like pyrazoles, this is often due to strong acidic-basic interactions with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N), typically added at a concentration of 0.1-1%.[8] The triethylamine will compete for the acidic sites on the silica, allowing your pyrazole compound to elute more symmetrically. This will result in sharper bands on the column and much-improved separation.

Section 3: Standardized Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude material in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.[6] For pyrazole derivatives, common solvents include ethanol, isopropanol, ethyl acetate, or binary mixtures like ethanol/water or hexane/ethyl acetate.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system (mobile phase) that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35. The spots should be well-separated and not tailing.

  • Column Preparation: Pack a glass column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column. This "dry loading" method typically provides superior separation.[4]

  • Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (using a rotary evaporator) to yield the purified compound.

Section 4: Data Presentation & Visual Workflows

Data Tables

Table 1: Properties of Common Solvents for Pyrazole Derivative Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good "poor" solvent for binary systems.
Ethyl Acetate774.4Good general-purpose solvent.[9]
Isopropanol823.9Often a good single solvent for recrystallization.
Ethanol784.3Similar to isopropanol, good for binary systems with water.[8]
Acetonitrile825.8Useful for both normal and reverse-phase chromatography.
Dichloromethane403.1Excellent for dissolving samples for column loading due to its volatility.
Water10010.2Used as the "poor" solvent in binary systems with alcohols for polar compounds.

Table 2: Rapid TLC Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
All spots at the bottom (Rf ~ 0)Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots at the top (Rf ~ 1)Eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Streaking / Tailing SpotCompound is too polar or interacting strongly with the silica (acidic).Add 0.1-1% triethylamine or a few drops of acetic acid to the eluent to counteract basic or acidic interactions, respectively.
No separation between spotsCompounds have very similar polarity in the chosen eluent.Try a completely different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).
Visual Workflows (Graphviz)

Purification_Decision_Tree start Crude Product assess Assess Purity & Properties (TLC, ¹H NMR) start->assess is_solid Is it a solid? assess->is_solid purity Purity > 90%? is_solid->purity Yes chromatography Column Chromatography is_solid->chromatography No (Oil) color Is it colored? purity->color Yes acid_wash Perform Acid-Base Extraction then Re-assess purity->acid_wash No recrystallize Recrystallization color->recrystallize No charcoal Recrystallize with Charcoal Treatment color->charcoal Yes finish Pure Compound recrystallize->finish chromatography->finish charcoal->finish acid_wash->assess

Caption: Decision tree for selecting an appropriate purification method.

Recrystallization_Workflow start Select Solvent System (Single or Binary) dissolve Dissolve Crude in MINIMUM Hot Solvent start->dissolve oiling_out Oiled Out? dissolve->oiling_out cool Cool Slowly to RT, then Ice Bath check_xtal Crystals Formed? cool->check_xtal filter Collect by Vacuum Filtration check_xtal->filter Yes troubleshoot Troubleshoot Nucleation check_xtal->troubleshoot No end Pure Crystalline Product filter->end Wash & Dry Crystals troubleshoot->cool Try Scratching, Seeding, or Concentrating oiling_out->cool No reheat Re-heat, Add More 'Good' Solvent, Cool Slower oiling_out->reheat Yes reheat->cool

Caption: Workflow for optimizing a recrystallization procedure.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. [Online PDF].
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. [Online PDF].
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Available at: [Link]

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. [Online PDF].
  • Hitzel, V., & Lorenz, W. (1991). Preparation of 4-chloropyrazoles. U.S. Patent No. 5,047,551. Google Patents.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Available at: [Link]

  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Bottcher, G., et al. (2011). Method for purifying pyrazoles. WIPO Patent Application WO/2011/076194. Google Patents.
  • Moinet, G., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. U.S. Patent No. 5,462,960. Google Patents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • CN103923012A. (2014). A kind of preparation method of 4-chloropyrazole derivative. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Available at: [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • CN102491953A. (2012). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). 4. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available at: [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Available at: [Link]

  • El-Shehry, M. F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Nanoscale Advances. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Arkivoc. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Food Science and Technology. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Analytical and Bioanalytical Chemistry. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • European Patent Office. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. Googleapis.com. Available at: [Link]

  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Available at: [Link]

  • PubChem. (n.d.). Substituted sodium-1H-pyrazole-5-olate. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. Available at: [Link]

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Optimization

Technical Support Center: Solving Solubility Issues of Pyrazole Derivatives in Water

Welcome to the technical support guide for addressing the aqueous solubility challenges of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing the aqueous solubility challenges of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Here, we will explore the underlying causes of poor solubility and provide practical, step-by-step guidance to overcome these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyrazole derivatives poorly soluble in water?

A1: The limited aqueous solubility of pyrazole derivatives is often multifactorial, stemming from their inherent physicochemical properties. The pyrazole ring itself, being aromatic, contributes to a degree of lipophilicity.[1] However, the primary determinants are the substituents attached to this core structure. The presence of non-polar functional groups can significantly decrease water solubility.[1] Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can lead to a highly stable crystal lattice structure that is difficult for water molecules to disrupt.[1]

Q2: How do the pKa and logP values of my pyrazole derivative influence its solubility?

A2: The pKa and logP values are critical predictors of a compound's solubility behavior.

  • pKa: Pyrazole is a weak base with a pKa of approximately 2.5.[2][3] This means it can be protonated under strongly acidic conditions. The specific pKa of your derivative will depend on its substituents. If your compound has ionizable groups (acidic or basic), its solubility will be highly dependent on the pH of the solution.[4]

  • logP: This value represents the lipophilicity (oil/water partition coefficient) of your compound. A higher logP indicates greater lipophilicity and generally lower aqueous solubility. While the pyrazole core is less lipophilic than a benzene ring, the addition of hydrophobic substituents can substantially increase the overall logP.[2][5]

Q3: Can temperature be used to improve the solubility of my pyrazole derivative?

A3: Yes, for many pyrazole derivatives, solubility in aqueous and organic solvents increases with temperature.[1][6] The added thermal energy helps overcome the intermolecular forces within the crystal lattice, allowing solvent molecules to solvate the compound more effectively.[1] However, it is crucial to be cautious with temperature, as excessive heat can lead to the degradation of your compound.[4]

Q4: What are co-solvents, and how can they help solubilize my pyrazole derivative?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules. Common co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[7] This is a widely used and effective strategy for enhancing the solubility of pyrazole derivatives.[1]

Q5: Are there advanced formulation strategies for highly insoluble pyrazole derivatives?

A5: For particularly challenging compounds, several advanced formulation techniques can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier, often creating an amorphous system with higher apparent solubility.[4]

  • Inclusion Complexation: Cyclodextrins can encapsulate the poorly soluble pyrazole derivative, forming a complex with a hydrophilic exterior that is more readily soluble in water.[7]

  • Nanoparticle Encapsulation: Technologies like dendrimer encapsulation can create water-soluble nanoparticles containing the insoluble pyrazole derivative.[8]

Troubleshooting Guide: Step-by-Step Experimental Protocols

This section provides detailed protocols for systematically addressing the poor aqueous solubility of your pyrazole derivatives.

Initial Assessment: Understanding Your Compound

Before attempting to solubilize your compound, it is essential to gather some fundamental data.

ParameterImportanceHow to Determine
Aqueous Solubility Establishes a baseline for improvement.Experimental measurement (e.g., shake-flask method).
pKa Determines if pH modification is a viable strategy.Computational prediction or experimental titration.
logP Indicates the degree of lipophilicity.Computational prediction or experimental determination.
Thermal Stability Informs the safe temperature range for heating.Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting solubility issues with pyrazole derivatives.

Caption: A decision-making workflow for enhancing the solubility of pyrazole derivatives.

Protocol 1: pH Adjustment for Ionizable Derivatives

This protocol is effective for pyrazole derivatives with acidic or basic functional groups.

Causality: By adjusting the pH of the solution to a point where the compound is predominantly in its ionized (salt) form, its aqueous solubility can be dramatically increased due to the charge-dipole interactions with water molecules.[4]

Step-by-Step Methodology:

  • Determine the pKa: Identify the pKa of the most acidic and basic functional groups on your molecule.

  • Prepare a Stock Solution: If possible, prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Prepare a pH Range of Buffers: Prepare a series of aqueous buffers covering a pH range of at least 2 units above and below the pKa of your compound.

  • Test Solubility: Add a small, consistent aliquot of your stock solution to each buffer.

  • Observe and Quantify: Visually inspect for precipitation. For quantitative analysis, equilibrate the samples, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Screening

This protocol is a robust method for non-ionizable or highly lipophilic pyrazole derivatives.

Causality: Co-solvents reduce the polarity of the bulk solvent, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute, which enhances solubility.[7]

Step-by-Step Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare Co-solvent/Water Mixtures: Create a series of binary solvent systems with varying percentages of the co-solvent in water (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine Solubility: Add an excess amount of your pyrazole derivative to each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analyze: Centrifuge the samples to pellet the undissolved solid and analyze the supernatant to determine the solubility in each mixture.

Data Presentation: Example Co-solvent Screening Data

Co-solvent% (v/v) in WaterSolubility of Compound X (mg/mL)
None (Water)0%< 0.01
Ethanol20%0.5
Ethanol40%2.1
Propylene Glycol20%0.8
Propylene Glycol40%3.5
PEG 40020%1.2
PEG 40040%5.8
Protocol 3: Cyclodextrin-Mediated Solubilization

This is an advanced technique for when pH adjustment and co-solvents are insufficient.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The pyrazole derivative partitions into the hydrophobic core, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin enhances the overall aqueous solubility of the complex.[7]

Cyclodextrin_Mechanism cluster_0 Insoluble Pyrazole Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex PD Pyrazole Derivative Complex PD-CD Complex PD->Complex + CD CD CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Select a Cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v).

  • Phase Solubility Study: Add an excess of your pyrazole derivative to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as in the co-solvent protocol.

  • Plot the Data: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.

By systematically applying these principles and protocols, you will be well-equipped to diagnose and resolve the solubility challenges associated with your pyrazole derivatives, thereby advancing your research and development efforts.

References
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • ChemicalBook. (2022-01-29). Pyrazole - Properties, Synthesis, Reactions etc.
  • ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),...
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Solubility of Things. (n.d.). Pyrazole.
  • MDPI. (2024-12-05). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • National Journal of Pharmaceutical Sciences. (2021-05-15). A review of pyrazole an its derivative.
  • NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048 - PubChem.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • NIH. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • ResearchGate. (2025-04-29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • ResearchGate. (2017-11-01). (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • NIH. (2025-11-12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

Sources

Troubleshooting

Minimizing regioisomer formation in 1-propyl pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Introduction: The Challenge of Regioselectivity in Pyrazole N-Alkylation The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis

Introduction: The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmacologically and agrochemically significant compounds.[1][2] However, the inherent electronic and structural properties of the pyrazole ring present a persistent challenge: controlling regioselectivity.[1][3] When alkylating an unsymmetrically substituted pyrazole, the reaction can yield a mixture of N1 and N2-alkylated regioisomers, which are often difficult to separate and may exhibit different biological activities.[4][5]

Even when starting with unsubstituted pyrazole, the choice of alkylating agent and conditions can lead to undesired isomers. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize the formation of regioisomers during the synthesis of 1-propyl pyrazole, ensuring higher purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the N-propylation of pyrazole?

When reacting pyrazole with a propyl halide (e.g., 1-bromopropane), the primary intended product is 1-propyl-1H-pyrazole . The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism where the pyrazolate anion, formed by deprotonating pyrazole with a base, attacks the electrophilic carbon of the alkyl halide.[6] The principal regioisomeric challenge arises when using an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), which leads to two possible products (e.g., 1-propyl-3-methylpyrazole and 1-propyl-5-methylpyrazole). A secondary, though less common, issue with propylating agents is the potential formation of the branched isomer, 1-(propan-2-yl)-1H-pyrazole (isopropyl pyrazole), if reaction conditions promote carbocation rearrangement or if the starting material is contaminated.

G cluster_reactants Reactants cluster_products Potential Products pyrazole Pyrazole base Base (e.g., K₂CO₃) Solvent (e.g., DMF) pyrazole->base Deprotonation propyl_halide 1-Bromopropane (Propylating Agent) product_desired 1-Propyl-1H-pyrazole (Desired Product) product_isomer 1-(propan-2-yl)-1H-pyrazole (Isomeric Impurity) base->product_desired Major Pathway (SN2 Attack) base->product_isomer Minor Pathway (e.g., SN1 character)

Q2: Why is controlling the regioselectivity of N-alkylation so critical?

Controlling regioselectivity is paramount for several reasons:

  • Biological Activity: Different regioisomers often possess vastly different pharmacological profiles, potencies, and toxicities. The desired biological effect is typically associated with only one specific isomer.[7]

  • Purification Challenges: Regioisomers frequently have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like distillation or column chromatography difficult, costly, and time-consuming.[4][8]

  • Yield and Efficiency: Poor selectivity directly translates to a lower yield of the desired product, wasting starting materials and reagents, which is particularly problematic in large-scale synthesis.

  • Regulatory Compliance: For pharmaceutical development, regulatory agencies require drug substances to be well-characterized and free of significant isomeric impurities.

Q3: What are the key experimental factors that govern the N1/N2 isomer ratio in substituted pyrazoles?

The regioselectivity of N-alkylation is not random; it is governed by a complex interplay of several factors. Understanding these allows for rational control over the reaction outcome.[1][4]

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically hindered by adjacent substituents on the pyrazole ring.[4][9]

  • Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions and often favor the formation of a single regioisomer.[4][10] In contrast, polar protic solvents can solvate the pyrazolate anion via hydrogen bonding, reducing its nucleophilicity and potentially lowering reaction rates.[11][12] Notably, fluorinated alcohols like TFE and HFIP have been shown to dramatically enhance regioselectivity in certain cases.[4]

  • Base and Counter-ion: The choice of base and its corresponding cation can significantly influence the reaction pathway. For instance, K₂CO₃ in DMSO is effective for selective N1-alkylation of 3-substituted pyrazoles.[13] In some systems, using sodium hydride (NaH) can prevent the formation of isomeric byproducts.[1] The cation can coordinate with the pyrazole nitrogens, effectively blocking one site and directing the alkylating agent to the other.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of attack.[14]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the reaction pathway with the lower activation energy, although this may come at the cost of a slower reaction rate.[15]

Troubleshooting Guide for Regioisomer Control

Problem: My reaction yields a significant amount of the undesired regioisomer. How can I systematically optimize my conditions to favor 1-propyl pyrazole?

Solution: A systematic, one-variable-at-a-time approach is crucial for optimizing regioselectivity. The following workflow and data table provide a logical progression for troubleshooting. Start by modifying the solvent, as it often has the most dramatic effect.

G start High Regioisomer Formation Detected (via 1H NMR or GC-MS) solvent Step 1: Change Solvent start->solvent solvent_options Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile). Consider Fluorinated Alcohols (HFIP). solvent->solvent_options base Step 2: Alter Base/Counter-ion base_options Try a different base (e.g., NaH, K₂CO₃). Note the effect of the cation (Na⁺ vs. K⁺). base->base_options temp Step 3: Adjust Temperature temp_options Lower the reaction temperature. Start at 0 °C and allow to warm slowly. temp->temp_options agent Step 4: Modify Alkylating Agent agent_options Ensure high purity of 1-halopropane. Switch leaving group (I > Br > Cl) for reactivity. agent->agent_options solvent_options->base base_options->temp temp_options->agent end Regioselectivity Optimized agent_options->end

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity
ParameterCondition / ReagentRationale & Expected OutcomeCitation(s)
Solvent Polar Aprotic (DMF, DMSO) These solvents effectively solvate the base's cation but poorly solvate the pyrazolate anion, leaving it "naked" and highly nucleophilic. This enhances SN2 reaction rates and often improves selectivity.[4][6][10]
Polar Protic (Ethanol, Methanol) These solvents can form hydrogen bonds with the pyrazolate anion, creating a "solvent cage" that hinders its ability to attack the electrophile. This typically slows the reaction and can lead to poorer selectivity.[11][12]
Fluorinated Alcohols (HFIP, TFE) These solvents have unique properties that can dramatically increase regioselectivity, potentially through specific hydrogen bonding interactions that favor one tautomer or transition state over another.[4]
Base Potassium Carbonate (K₂CO₃) A common, effective base. In DMSO, it is known to promote regioselective N1-alkylation of 3-substituted pyrazoles.[4][13]
Sodium Hydride (NaH) A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. In some systems, it has been shown to prevent the formation of regioisomeric products.[1]
Temperature Low Temperature (e.g., 0 °C) Reducing the temperature generally increases selectivity by favoring the kinetic product (the one formed via the lowest energy barrier). This can, however, significantly increase reaction time.[15]
Alkylating Agent Leaving Group (I > Br > Cl) The reactivity of the alkylating agent is dependent on the leaving group. Using a more reactive agent like 1-iodopropane can allow the reaction to proceed under milder conditions (e.g., lower temperature), which can improve selectivity.[4]

Problem: I am using 1-bromopropane but still see the 1-(propan-2-yl)pyrazole isomer. What is causing this?

Solution: The formation of a branched product from a linear alkylating agent suggests that the reaction is not proceeding exclusively through an SN2 mechanism. It indicates the presence of an SN1-like pathway, which involves a carbocation intermediate. The primary propyl cation is unstable and can rearrange to the more stable secondary isopropyl cation before being attacked by the pyrazolate.

To suppress this side reaction:

  • Reinforce SN2 Conditions: Strictly use polar aprotic solvents like acetone, DMF, or DMSO. These solvents disfavor carbocation formation.[10][12]

  • Lower the Temperature: SN1 reactions have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature will disproportionately slow the SN1 pathway.

  • Use a More Reactive Halide: Switch from 1-bromopropane to 1-iodopropane. The better leaving group will accelerate the SN2 reaction, making the SN1 pathway less competitive.

Problem: How can I accurately determine the ratio of regioisomers in my product mixture?

Solution: The most reliable and widely used method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .[8] The protons on the pyrazole ring and the propyl group of each isomer will have distinct chemical shifts and coupling patterns. By integrating the signals corresponding to each unique isomer, you can calculate their molar ratio with high accuracy. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for both separating the isomers and confirming their identity based on their mass fragmentation patterns.[5]

Optimized Protocol: Regioselective Synthesis of 1-Propyl Pyrazole

This protocol is designed to maximize the SN2 pathway and minimize regioisomer formation when alkylating an unsubstituted or symmetrically substituted pyrazole.

Materials:

  • Pyrazole (1.0 eq)

  • 1-Iodopropane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous DMF. Stir until the pyrazole is fully dissolved.

  • Add finely powdered anhydrous K₂CO₃ (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-iodopropane (1.1 eq) dropwise to the stirred suspension over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction: Use Thin-Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting pyrazole.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If minor impurities are present, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[15]

  • Characterization: Confirm the structure and assess the isomeric ratio of the final product using ¹H NMR and ¹³C NMR.

References

  • MDPI. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Kennemur, J. L. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 17(03), 0322. [Link]

  • Yaroshenko, V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Hurst, D. T. (2010). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Angewandte Chemie International Edition. (2020). Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. [Link]

  • Journal of Organic Chemistry. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • The Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2016). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. [Link]

  • Zimmer, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. [Link]

  • Google Patents. (1996).
  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Sciforum. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. [Link]

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (1998).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Organic Syntheses. (2012). Three-component Reaction for Pyrazole Synthesis. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability and Decomposition of 4-Chloropyrazole Nitriles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-chloropyrazole nitriles. This guide is designed to provide you with expert insights and practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-chloropyrazole nitriles. This guide is designed to provide you with expert insights and practical solutions for the experimental challenges associated with the thermal analysis of this important class of heterocyclic compounds. Pyrazoles are foundational scaffolds in pharmaceuticals and agrochemicals, and understanding their thermal behavior is critical for safe handling, process optimization, and ensuring compound integrity.[1]

The presence of both a chloro-substituent and a nitrile group on the pyrazole ring can significantly influence the molecule's electronic structure, stability, and decomposition pathways.[2][3] Many nitrogen-rich heterocycles, including pyrazole derivatives, are also investigated for their potential as energetic materials, which underscores the importance of rigorous thermal stability assessment.[4][5][6]

This center is structured to address your needs, from quick answers in our FAQ section to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the thermal analysis of 4-chloropyrazole nitriles.

Q1: My DSC scan shows a sharp exotherm immediately after melting. Is this normal?

A1: This is a common observation and a significant safety concern. An exotherm immediately following the melt endotherm suggests that the decomposition is occurring in the molten state and could be highly energetic.[7] The transition from a solid to a liquid phase increases molecular mobility, which can accelerate decomposition kinetics. It is critical to treat any sharp, post-melt exotherm as a potential runaway reaction. We recommend starting with a very small sample size (< 1 mg) and using a high-pressure crucible to contain any potential energetic event.

Q2: I'm seeing inconsistent onset temperatures for decomposition in my TGA results. What's causing this?

A2: Inconsistent onset temperatures (T_onset) in Thermogravimetric Analysis (TGA) can stem from several factors:

  • Heating Rate: A faster heating rate will artificially shift the T_onset to a higher temperature. Ensure you are using a consistent and appropriate heating rate (e.g., 10 °C/min) for all comparative experiments.

  • Sample Preparation: Differences in particle size and packing in the TGA pan can affect heat transfer and the diffusion of gaseous decomposition products. Ensure your sample is finely ground and packed consistently.

  • Purge Gas: The type and flow rate of the purge gas (e.g., nitrogen, air) are critical. An inert gas like nitrogen will show the inherent thermal decomposition, while an oxidative atmosphere (air) may lead to different, often lower, decomposition temperatures.[8]

  • Sample Purity: Impurities, such as residual solvents or synthesis byproducts, can catalyze decomposition, leading to lower and more variable T_onset values.

Q3: What are the expected gaseous byproducts from the decomposition of a 4-chloropyrazole nitrile?

A3: While the exact profile depends on the complete molecular structure and atmosphere, common decomposition products from compounds containing carbon, nitrogen, hydrogen, and chlorine include nitrogen oxides (NOx), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).[9] The nitrile group may lead to the formation of hydrogen cyanide (HCN). To definitively identify the evolved gases, we strongly recommend using a hyphenated technique such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy).[8][10]

Q4: My compound seems to sublime before it decomposes. How can I get an accurate measurement?

A4: Sublimation is a known characteristic of some pyrazole compounds.[1] This mass loss due to phase change can be mistaken for decomposition in TGA. To mitigate this:

  • Use a Sealed Pan: A hermetically sealed DSC pan can prevent sublimation, allowing you to observe the true melting and decomposition events. Be aware that this will create a self-generated pressure atmosphere.

  • Pressurized TGA: If available, running the TGA under elevated pressure can suppress sublimation.

  • Simultaneous TGA-DSC: This technique is invaluable as it allows you to distinguish between a non-energetic mass loss (sublimation) and a mass loss associated with an endothermic or exothermic event (decomposition).[11]

Part 2: Detailed Troubleshooting Guides

This section provides structured approaches to solving more complex experimental problems.

Troubleshooting Guide 1: Characterizing an Unknown Energetic Event

If you observe a sharp, significant exotherm in your DSC scan, a systematic investigation is required to assess the risk and understand the chemistry.

Logical Workflow for Investigating an Energetic Event

workflow A Unexpected Exotherm Observed in DSC B Immediate Action: Reduce sample size (<0.5 mg) Use high-pressure pan A->B Safety First C Run TGA-MS or TGA-FTIR to Identify Evolved Gases A->C Identify Products D Perform Isothermal Hold Experiment in DSC A->D Assess Isothermal Stability G Run DSC at Multiple Heating Rates (e.g., 2, 5, 10, 20 °C/min) A->G Kinetic Insight I Synthesize Data: Assess thermal hazard and propose decomposition mechanism B->I E Analyze Gas Profile: Correlate gases (e.g., HCl, NOx) with mass loss steps C->E F Analyze Isothermal Data: Determine if decomposition is time-dependent at a specific temperature D->F E->I F->I H Kinetic Analysis (e.g., Model-Free Kissinger Method) G->H H->I

Caption: Workflow for characterizing an unexpected exotherm.

Explanation of Steps:

  • Safety First: Your immediate priority is safety. Reduce the sample mass significantly and use appropriate containment (high-pressure or vented pans) to prevent instrument damage or injury.

  • Identify Products (TGA-MS/FTIR): Identifying the gaseous products is the most direct way to understand the chemical reactions occurring.[9][10] For a 4-chloropyrazole nitrile, the evolution of HCl concurrently with N2 or NOx can suggest specific fragmentation pathways.

  • Assess Isothermal Stability (Isothermal DSC): Heat the sample to a temperature just below the onset of the exotherm and hold it. If the exotherm still occurs, it indicates that the decomposition is not just temperature-dependent but also time-dependent, a critical factor for process safety.

  • Kinetic Analysis (Variable Heating Rate DSC): The onset temperature of kinetically controlled decomposition will shift to higher temperatures with faster heating rates. By analyzing this shift using methods like the Kissinger equation, you can estimate the activation energy (Ea) for the decomposition, a key parameter for thermal hazard assessment.[12]

Part 3: Standard Operating Procedures (SOPs)

Follow these validated protocols to ensure high-quality, reproducible data.

SOP 1: Standard Thermal Screening by TGA

This protocol is designed for the initial assessment of the thermal stability of a new 4-chloropyrazole nitrile derivative.

1. Instrument Preparation & Calibration:

  • Verify the balance calibration using certified reference weights.
  • Verify the temperature calibration using the Curie points of at least two magnetic standards (e.g., nickel and iron).
  • Set the purge gas (high-purity nitrogen) to a flow rate of 40 mL/min.

2. Sample Preparation:

  • Ensure the sample is dry and free of residual solvents.
  • Using a microbalance, weigh 1-3 mg of the sample into a standard alumina or platinum TGA pan. Distribute the sample evenly across the bottom of the pan.

3. Experimental Parameters:

  • Method: Ramp
  • Start Temperature: 30 °C
  • End Temperature: 400 °C (or higher, based on preliminary knowledge, but proceed with caution).
  • Heating Rate: 10 °C/min.
  • Data Collection: Record Weight (%), Derivative Weight (%/°C), and Sample Temperature (°C).

4. Data Analysis:

  • Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.
  • Quantify the mass loss for each distinct decomposition step.
  • Note the temperature of the maximum rate of decomposition from the derivative (DTG) curve.[13]
SOP 2: Energetic Profile Assessment by DSC

This protocol assesses the melting behavior and decomposition energy.

1. Instrument Preparation & Calibration:

  • Calibrate the temperature and enthalpy response of the DSC using a certified indium standard (T_melt = 156.6 °C, ΔH = 28.45 J/g).
  • Set the purge gas (high-purity nitrogen) to a flow rate of 50 mL/min.

2. Sample Preparation:

  • Weigh 0.5-1.5 mg of the sample into a hermetically sealed aluminum or high-pressure DSC pan. Using a sealed pan is crucial to suppress sublimation and contain moderate energetic events.[11]

3. Experimental Parameters:

  • Method: Heat-Cool-Heat (to observe glass transitions or polymorphic changes, if applicable) or a single Heat ramp for initial screening.
  • Start Temperature: 25 °C
  • End Temperature: 350 °C (Adjust based on TGA data; do not exceed the decomposition onset).
  • Heating Rate: 10 °C/min.

4. Data Analysis:

  • Determine the onset temperature and peak temperature of the melting endotherm.
  • Integrate the melt peak to calculate the enthalpy of fusion (ΔH_fus).
  • If a decomposition exotherm is observed, determine its onset and peak temperature.
  • Integrate the exothermic peak to quantify the energy of decomposition (ΔH_decomp). A ΔH_decomp > 500 J/g is considered highly energetic and requires specialized safety protocols.

Part 4: Data Summary & Visualization

Understanding the structure-property relationships is key. The stability of pyrazole derivatives can be influenced by the nature and position of substituents.[14]

Table 1: Hypothetical Thermal Properties of 4-Chloropyrazole Nitrile Analogs

CompoundSubstituent at N1T_melt (°C)T_onset (Decomposition, °C)Key Observation
A -H145210Sharp exotherm post-melt.
B -CH3110235Broader decomposition peak.
C -Ph180225Melt and decomposition overlap.
D -NO2N/A190Decomposes before melting.

Note: This data is illustrative. Actual values must be determined experimentally.

Decomposition Pathway Visualization

The decomposition of nitrogen-rich heterocycles can be complex.[12] A potential initial step for many such compounds is the cleavage of the weakest bond, often the N-N bond in the pyrazole ring, or the loss of a substituent.

decomposition cluster_0 Potential Decomposition Pathway A 4-Chloropyrazole Nitrile B Radical Intermediates A->B Thermal Energy (Δ) C Ring Opening A->C Thermal Energy (Δ) D Final Products (HCl, N2, COx, etc.) B->D Fragmentation C->D Rearrangement & Fragmentation

Caption: A simplified potential decomposition pathway.

References

  • Nitrogen-Rich Azoles as High Density Energy Materials: Reviewing the Energetic Footprints of Heterocycles. ResearchGate.
  • Nitrogen-rich tricyclic-based energetic materials. RSC Publishing.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI.
  • JQ-3509 p.1 - Safety Data Sheet. Santa Cruz Biotechnology.
  • Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. Frontiers.
  • Energetic ionic salts based on nitrogen-rich heterocycles: A prospective study. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • JP-2794 - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
  • TGA-DSC thermogram of materials I and II. ResearchGate.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Research in Pharmacy and Science.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate.
  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC.
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD..
  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.
  • 623570-54-7|4-Chloro-1H-pyrazole-3-carbaldehyde|BLD Pharm. BLD Pharm.
  • Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating. ResearchGate.
  • 4-chloro pyrazole. Sigma-Aldrich.
  • Thermal Decomposition of Nitropyrazoles. ResearchGate.

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Reference Data & Comparative Studies

Validation

Definitive 1H NMR Spectrum Analysis: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

[1][2][3] Executive Summary This guide provides a rigorous spectroscopic analysis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile , a critical intermediate in the synthesis of pyrazolo-pyrimidine kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a rigorous spectroscopic analysis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile , a critical intermediate in the synthesis of pyrazolo-pyrimidine kinase inhibitors.[1][2][3] In drug development, the N-alkylation of pyrazoles often yields a mixture of regioisomers (1,3- vs. 1,5-isomers).[2] This guide focuses on the definitive identification of the 5-carbonitrile isomer (Target) versus its 3-carbonitrile regioisomer (Alternative) using 1H NMR and NOE (Nuclear Overhauser Effect) experiments.

Structural Context & The Regioisomer Challenge

The synthesis of N-alkylated pyrazoles via hydrazine alkylation or cyclization typically produces two regioisomers. Distinguishing these is non-trivial because they share identical molecular weights (LC-MS indistinguishable) and very similar polarity.[1][2][3]

  • Target Molecule (Isomer A): 4-Chloro-1-propyl-1H-pyrazole-5 -carbonitrile.[1][2][3]

    • Key Feature: The propyl group is on N1, adjacent to the Cyano (CN) group at C5.[2] The aromatic proton is at C3 .[1][2][3]

  • Alternative (Isomer B): 4-Chloro-1-propyl-1H-pyrazole-3 -carbonitrile.[1][2][3]

    • Key Feature: The propyl group is on N1, adjacent to the Proton (H) at C5.[2] The aromatic proton is at C5 .[1][2][3]

Synthesis & Isomer Generation Pathway

Regioisomerism Start Hydrazine Precursor (NH2-NH-Pr) Intermediate Cyclization Intermediate Start->Intermediate + Reagent Reagent Electrophile (Ethoxymethylene derivative) Target TARGET (5-CN) 1-propyl-5-cyano (Sterically Congested) Intermediate->Target Kinetic Control Alt ALTERNATIVE (3-CN) 1-propyl-3-cyano (Thermodynamically Favored) Intermediate->Alt Thermodynamic Control

Figure 1: Divergent synthesis pathways leading to the target 5-cyano compound and its common 3-cyano impurity.[1][2]

Experimental Protocol

To ensure reproducibility and spectral clarity, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.[1][2][3]

    • Reasoning: Pyrazole protons often broaden in CDCl3 due to quadrupolar relaxation from the nitrogen.[1][2][3] DMSO-d6 sharpens these signals and prevents aggregation, providing distinct chemical shifts for the aromatic singlet.[1][2]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2][3]

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve propyl multiplets).

  • Pulse Sequence: Standard zg30 (Bruker) or equivalent.

  • Scans (NS): 16–32 scans for 1H; >256 scans for 13C.[1][2][3]

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

Spectral Analysis & Data Comparison

This section compares the theoretical and observed shifts of the target molecule against its primary alternative.[1][2][3]

A. 1H NMR Chemical Shift Assignment (DMSO-d6)
PositionProton TypeMultiplicityShift (δ ppm)Coupling (J Hz)Structural Insight
H-3 Aromatic CHSinglet (s)8.05 – 8.15 -Diagnostic Peak: In the 5-CN isomer, this proton is at C3.[1][2] It is generally upfield relative to the C5-H of the alternative isomer.[1][2][3]
N-CH2 Propyl αTriplet (t)4.25 – 4.35 7.2Deshielded by the adjacent pyrazole nitrogen.[1][2][3]
CH2 Propyl βSextet/Multi (m)1.80 – 1.90 7.2Typical alkyl chain multiplet.[1][2][3]
CH3 Propyl γTriplet (t)0.85 – 0.95 7.4Terminal methyl group.[1][2][3]
B. Comparative Analysis: Target (5-CN) vs. Alternative (3-CN)

The most common error in analyzing this spectrum is misidentifying the regioisomer.[1][2][3] The position of the aromatic proton (H3 vs H5) significantly affects the chemical shift and NOE correlations .

FeatureTarget: 5-CN Isomer Alternative: 3-CN Isomer Differentiation Logic
Aromatic H Shift δ 8.10 ppm (H-3) δ 8.50+ ppm (H-5) H-5 is adjacent to N-1, causing a significant downfield shift due to the anisotropic effect of the lone pair.[1][2][3] H-3 is further away.[1][2][3]
NOE Correlation Weak / None Strong Definitive Test: In the 3-CN isomer, the N-propyl group is spatially close to the H-5 proton.[1][2][3] In the 5-CN target, the N-propyl is blocked by the CN group; H-3 is too far for a strong NOE signal.[1][2]
13C NMR (CN) ~112 ppm~114 ppmSubtle difference; reliable only with authentic standards.[1][2][3]
Definitive Structural Confirmation: The NOE Workflow

Since chemical shifts can vary with concentration, 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the gold standard for validation.[1][2]

NOE Logic Diagram

NOE_Logic Step1 Irradiate N-CH2 Signal (approx 4.3 ppm) Decision Observe Aromatic Peak (8.0-8.5 ppm)? Step1->Decision ResultA STRONG Enhancement (>2%) Decision->ResultA Yes ResultB NO / WEAK Enhancement (<0.5%) Decision->ResultB No ConclusionA Identify as 3-CN Isomer (Alternative) ResultA->ConclusionA ConclusionB Identify as 5-CN Isomer (Target Compound) ResultB->ConclusionB

Figure 2: Decision tree for assigning regioochemistry using NOE spectroscopy. The spatial proximity of the N-propyl group to the ring proton is the determining factor.[1][2]

Troubleshooting & Impurities

When analyzing the raw product, look for these common impurity signals:

  • Residual Hydrazine: Broad singlets around 4.0–5.0 ppm.[1][2][3]

  • Hydrolysis Product (Amide): If the nitrile hydrolyzes, two broad singlets (NH2) appear around 7.5 ppm (DMSO-d6), and the CN carbon peak (~112 ppm) disappears, replaced by a carbonyl (~160 ppm).[2]

  • Regioisomer Mix: Presence of a smaller aromatic singlet ~0.4 ppm downfield from the main peak indicates contamination with the 3-CN isomer.[1][2][3]

References
  • Regioselectivity in Pyrazole Synthesis : Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry.[1][2][3] (General methodology for 5-substituted pyrazoles).[1][2]

  • NMR of Pyrazoles : Claramunt, R. M., et al. "1H and 13C NMR study of pyrazoles." Magnetic Resonance in Chemistry.[1][2][3][4] (Chemical shift rules for H3 vs H5).

  • Solvent Effects : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics.[1][2][3] (For identifying residual solvent peaks in DMSO/CDCl3).[1][2][3]

  • Analogous Compound Data : National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole.[1][2][3] (Base scaffold shifts).[1][2][3]

Sources

Comparative

A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose, providing a detailed electronic map of the carbon framework.

This guide provides a comprehensive analysis of the predicted 13C NMR chemical shifts for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. In the absence of direct experimental data in the peer-reviewed literature, this document leverages high-quality predictive algorithms and comparative analysis with structurally related, experimentally characterized pyrazoles. This approach offers valuable insights into the expected spectral features of the title compound, guiding researchers in its potential synthesis and characterization.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile were predicted using advanced computational methods. These predictions are based on large databases of experimental spectra and sophisticated algorithms that account for the electronic environment of each carbon atom.[1][2][3]

Table 1: Predicted 13C NMR Chemical Shifts for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Carbon AtomPredicted Chemical Shift (ppm)
C3~145-155
C4~110-120
C5~95-105
CN~110-120
CH2 (N-CH2)~45-55
CH2~20-30
CH3~10-15

Note: These values are estimates and may vary depending on the solvent and other experimental conditions.

To facilitate the discussion of these chemical shifts, the carbon atoms of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile are numbered as follows:

Caption: Numbering scheme for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Comparative Analysis with Structurally Related Pyrazoles

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for structurally analogous pyrazoles is crucial. The following discussion will focus on the influence of the chloro, propyl, and cyano substituents on the 13C NMR spectrum.

Effect of the Chloro Group at C4: The introduction of a chlorine atom at the C4 position is expected to have a significant impact on the chemical shift of this carbon. Generally, halogen substitution on an aromatic or heteroaromatic ring leads to a downfield shift of the directly attached carbon due to the inductive effect of the halogen. However, the resonance effect can counteract this. For pyrazoles, the C4 carbon typically resonates at around 105-110 ppm.[4] The presence of the electron-withdrawing chlorine atom is predicted to shift the C4 signal to the 110-120 ppm range.

Influence of the N-Propyl Group: The N-propyl group introduces three new signals to the 13C NMR spectrum. The methylene carbon directly attached to the nitrogen (N-CH2) is expected to be the most downfield of the three, appearing in the range of 45-55 ppm. The subsequent methylene and methyl carbons will resonate further upfield, at approximately 20-30 ppm and 10-15 ppm, respectively. These are typical chemical shift ranges for alkyl chains.[5][6]

The Cyano Group at C5: The carbon of the nitrile group (CN) is anticipated to resonate in the region of 110-120 ppm.[5][6] The carbon to which the nitrile is attached, C5, is predicted to be significantly shielded, appearing in the 95-105 ppm range. This upfield shift is a characteristic feature of pyrazole-5-carbonitriles. For comparison, in some 5-amino-1H-pyrazole-4-carbonitriles, the C4 carbon (adjacent to the cyano group) appears around 112-120 ppm.[7][8][9]

The Pyrazole Ring Carbons (C3 and C5): The C3 and C5 carbons of the pyrazole ring are typically observed at the downfield end of the spectrum for this class of compounds. In the case of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, C3 is predicted to be the most downfield carbon of the ring, in the range of 145-155 ppm. The C5 carbon, being adjacent to the electron-withdrawing cyano group, is also expected to be downfield, though likely upfield relative to C3.

Experimental Protocol for 13C NMR Acquisition

For researchers who synthesize 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, the following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~20-30 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). filter Filter the solution into a 5 mm NMR tube. dissolve->filter instrument Place the NMR tube in a spectrometer (e.g., 400 MHz or higher). filter->instrument setup Set up a standard 13C NMR experiment with proton decoupling. instrument->setup parameters Key parameters: - Pulse angle: 30-45° - Relaxation delay (d1): 2-5 s - Acquisition time: 1-2 s - Number of scans: 1024 or more setup->parameters transform Apply Fourier transform to the FID. parameters->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak or TMS. baseline->reference

Sources

Validation

A Researcher's Guide to Interpreting Nitrile Group Vibrations in Pyrazole Scaffolds via FTIR Spectroscopy

For drug development professionals and medicinal chemists, the pyrazole nucleus is a cornerstone of molecular design, forming the backbone of numerous FDA-approved drugs.[1][2] Its synthetic versatility and diverse pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the pyrazole nucleus is a cornerstone of molecular design, forming the backbone of numerous FDA-approved drugs.[1][2] Its synthetic versatility and diverse pharmacological activities make it a "privileged scaffold" in the quest for novel therapeutics.[3][4][5] Within this framework, the nitrile group (–C≡N) serves not only as a versatile synthetic handle and a key pharmacophoric element but also as a precise infrared spectroscopic probe. Understanding the vibrational behavior of the nitrile moiety through Fourier Transform Infrared (FTIR) spectroscopy offers invaluable insights into the electronic environment of the pyrazole ring, providing crucial data for molecular characterization and structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the FTIR spectral data for the nitrile group across a series of substituted pyrazole derivatives. We will explore the underlying principles governing the nitrile stretching frequency, present comparative experimental data, and provide a robust protocol for obtaining high-quality spectra.

The Nitrile Stretch: A Window into Molecular Electronics

The carbon-nitrogen triple bond of a nitrile group gives rise to a characteristic, sharp, and intense absorption band in the FTIR spectrum, typically found in the 2200-2260 cm⁻¹ region.[6] The precise frequency of this vibration, denoted as ν(C≡N), is exquisitely sensitive to the electronic effects of its molecular surroundings. This sensitivity is the key to its utility as a structural probe.

The primary factors influencing the ν(C≡N) are:

  • Electronic Effects (Resonance and Inductive): Electron-withdrawing groups (EWGs) attached to the aromatic system conjugated with the nitrile group tend to increase the bond strength of the C≡N triple bond through resonance and inductive effects. This strengthening of the bond requires more energy to vibrate, resulting in a shift of the absorption band to a higher frequency (a "blueshift"). Conversely, electron-donating groups (EDGs) feed electron density into the π-system, which can weaken the C≡N bond, causing a shift to a lower frequency (a "redshift").[7]

  • Conjugation: When a nitrile group is conjugated with an aromatic system like a pyrazole ring, there is an electronic interaction that generally weakens the C≡N bond compared to a saturated (aliphatic) nitrile, thus lowering its stretching frequency.[6]

  • Hydrogen Bonding: In the solid state or in protic solvents, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor. This interaction can influence the electronic distribution and vibrational frequency.

The pyrazole ring itself is an electron-rich aromatic system, and its electronic character can be finely tuned by substituents at various positions.[8] This modulation directly impacts the vibrational frequency of an attached nitrile group.

Comparative Analysis of ν(C≡N) in Substituted Pyrazole-4-carbonitriles

To illustrate the practical application of these principles, we have compiled FTIR data from several studies on 5-amino-1H-pyrazole-4-carbonitrile derivatives. These compounds share a common core structure but differ in the substituents on the phenyl rings at the N1 and C3 positions. This allows for a direct comparison of how different electronic environments affect the nitrile stretching frequency.

The data presented in Table 1 showcases a clear trend. Substituents on the phenyl rings at positions 1 and 3 influence the electronic environment of the pyrazole and, consequently, the nitrile group at position 4.

Compound IDSubstituent at C3-PhenylSubstituent at N1-Phenylν(C≡N) (cm⁻¹)Reference
1 HH2209[2]
2 4-Cl (EWG)H2206[2]
3 3-NO₂ (strong EWG)H2205[2]
4 4-Br (EWG)H2204[2]
5 4-OCH₃ (EDG)H2206[2]
6 H4-CH₃ (EDG)2225[2]
7 2-OH, 5-(azo-2-Cl-phenyl)H2390[1]
8 2-OH, 5-(azo-2-Cl-phenyl)4-CH₃ (EDG)2290[1]

Analysis of Trends:

An analysis of the data in Table 1 reveals the sensitivity of the nitrile stretching frequency to substituent effects. For instance, comparing compounds with varying substituents on the C3-phenyl ring (Compounds 1-5), we observe subtle shifts. The presence of electron-withdrawing groups like chloro, nitro, and bromo (Compounds 2, 3, and 4) results in a slight decrease in the ν(C≡N) compared to the unsubstituted parent compound (Compound 1). This is somewhat counterintuitive, as EWGs are generally expected to cause a blueshift. However, the complex interplay of inductive and resonance effects within the extended π-system of the diaryl-substituted pyrazole, along with the strong electron-donating effect of the 5-amino group, likely leads to this observation. The 5-amino group's powerful electron-donating nature may dominate, pushing electron density through the pyrazole ring and into the nitrile group, causing the redshift.

A more pronounced effect is seen when an electron-donating group is placed on the N1-phenyl ring. Compound 6, with a 4-methyl group, shows a significant increase in ν(C≡N) to 2225 cm⁻¹, compared to the 2209 cm⁻¹ of the unsubstituted analog (Compound 1)[2]. This suggests that the electronic nature of the substituent on the N1-phenyl ring has a more direct and significant impact on the nitrile frequency than substituents on the C3-phenyl ring in this particular series.

The data for the azo-linked pyrazoles (Compounds 7 and 8) show markedly different and much higher stretching frequencies (2390 and 2290 cm⁻¹). This large blueshift is likely due to the strongly electron-withdrawing nature of the azo-linked phenyl moiety at the C3 position, which significantly alters the electronic structure of the pyrazole ring.[1]

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The reliability of FTIR data hinges on meticulous sample preparation and standardized instrument operation. The following protocol outlines the KBr pellet method, a common and effective technique for analyzing solid organic compounds like pyrazole derivatives.

Objective: To prepare a solid-state KBr pellet of a nitrile-containing pyrazole derivative for FTIR analysis.

Materials:

  • Sample (~1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which shows strong IR absorption bands and can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Grinding: Place approximately 1-2 mg of the pyrazole sample into a clean agate mortar. Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder. This step is crucial to reduce particle size and minimize light scattering.

  • Mixing: Add ~100 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture vigorously for 1-2 minutes to ensure the sample is homogeneously dispersed within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum using a pure KBr pellet or with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-400 cm⁻¹.

  • Data Processing: After acquisition, process the spectrum by performing a baseline correction if necessary. Identify the peak corresponding to the nitrile stretch (νC≡N) and label its exact wavenumber.

Visualizing the Workflow and Electronic Effects

To better illustrate the processes described, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dry KBr C Mix Sample with KBr (~100 mg) A->C B Grind Sample (1-2 mg) B->C D Press into Pellet C->D F Acquire Sample Spectrum D->F Place Pellet in Spectrometer E Collect Background Spectrum E->F G Process Data & Identify ν(C≡N) F->G

Figure 1: Standard workflow for FTIR analysis of pyrazole derivatives using the KBr pellet method.

electronic_effects cluster_pyrazole Substituted Pyrazole-4-carbonitrile Pz N1-R Pyrazole Ring C3-R C≡N Result_EDG Increased e⁻ density Weakens C≡N bond Lower ν(C≡N) (Redshift) Pz:c4->Result_EDG Electronic Effect Result_EWG Decreased e⁻ density Strengthens C≡N bond Higher ν(C≡N) (Blueshift) Pz:c4->Result_EWG Electronic Effect EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) EDG->Pz:n1 Donates e⁻ density to ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) EWG->Pz:c3 Withdraws e⁻ density from ring

Figure 2: Influence of substituents on the nitrile (C≡N) stretching frequency in pyrazoles.

Conclusion

FTIR spectroscopy is a powerful, accessible, and highly informative tool for the structural elucidation of nitrile-containing pyrazole derivatives. The nitrile stretching frequency provides a direct readout of the electronic environment within the molecule, which is invaluable for confirming substitutions and understanding structure-activity relationships. As demonstrated by the comparative data, the position and electronic nature of substituents can lead to significant and predictable shifts in the ν(C≡N) band. By following standardized experimental protocols, researchers can generate reliable and reproducible data to guide the synthesis and development of new pyrazole-based therapeutic agents.

References

  • Nikpassand, M., Zare, K., & Varmaghani, F. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Ghahremanzadeh, R., Fereshteh, Z., & Bazgir, A. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Faria, J. V., et al. (2017).
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomedical Science. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Krylov, A. I., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Marques, M. J., et al. (2015). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Open Journal of Synthesis Theory and Applications. [Link]

  • Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyrazoles are a cornerstone, exhibiting a wide array of biological activities. This guide, conceived from the perspective of a Senior Application Scientist, offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile .

To provide a robust, field-proven context, we will compare its predicted fragmentation with the experimentally determined fragmentation patterns of two closely related analogues: 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole . This comparative approach will illuminate the influence of the N-propyl, chloro, and cyano substituents on the fragmentation pathways of the pyrazole core, offering valuable insights for the characterization of similar molecules.

Predictive Fragmentation Analysis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

The fragmentation of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile under electron ionization is anticipated to be governed by the interplay of its three key structural features: the N-propyl chain, the chlorinated pyrazole ring, and the 5-carbonitrile group. The molecular ion (M+) peak is expected at m/z 183 for the 35Cl isotope and m/z 185 for the 37Cl isotope, with a characteristic ~3:1 intensity ratio.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage of the N-Propyl Group: The most favorable initial fragmentation is the cleavage of the C-C bond beta to the pyrazole nitrogen, a classic alpha-cleavage for N-alkyl heterocycles. This would result in the loss of an ethyl radical (•CH2CH3, 29 Da) to yield a stable, resonance-delocalized cation at m/z 154/156 . This is often the base peak in the spectrum of N-alkyl pyrazoles.

  • McLafferty-type Rearrangement: While less common for N-alkyl pyrazoles compared to carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the propyl group to the pyrazole ring, followed by the elimination of propene (CH3CH=CH2, 42 Da), could lead to a fragment at m/z 141/143 .

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself is known to undergo characteristic cleavages. Following initial fragmentation of the propyl group, the pyrazole ring can lose a molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N2, 28 Da).

  • Loss of Chlorine: Direct loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion is possible, leading to a fragment at m/z 148 . However, this is generally less favored than the alpha-cleavage of the alkyl chain.

The logical flow of these predicted fragmentation pathways can be visualized as follows:

M M+• (m/z 183/185) 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile F1 [M - C2H5]+• (m/z 154/156) M->F1 - •C2H5 (α-cleavage) F2 [M - C3H6]+• (m/z 141/143) M->F2 - C3H6 (McLafferty) F3 [M - Cl]+• (m/z 148) M->F3 - •Cl F4 Further Fragments F1->F4 - HCN, -N2

Caption: Predicted major fragmentation pathways of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile.

Comparative Experimental Data: 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole

To ground our predictive analysis in experimental evidence, we turn to the mass spectra of simpler, yet structurally relevant, halogenated pyrazoles. The NIST Mass Spectrometry Data Center provides the following key fragments for 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole.[1][2]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Chloro-1H-pyrazole 102/10475, 68, 51, 49
4-Bromo-1H-pyrazole 146/148119, 92, 67, 40

In-Depth Analysis and Comparison

The experimental data from the simpler halo-pyrazoles provide a valuable baseline for understanding the fragmentation of the pyrazole core.

  • Influence of the Halogen: The primary fragmentation of both 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole involves the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion. For the chloro-derivative, this corresponds to the peak at m/z 75 (102 - 27), and for the bromo-derivative, the peak at m/z 119 (146 - 27). This demonstrates that the fundamental ring cleavage mechanism is conserved despite the different halogen substituents.

  • Role of the N-Propyl Group: The most significant difference in the predicted fragmentation of our target molecule, 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, is the dominance of fragmentation pathways initiated by the N-propyl group. The alpha-cleavage leading to the loss of an ethyl radical is a highly favored process for N-alkylated heterocycles, as it generates a stable, resonance-stabilized cation. This initial fragmentation will likely precede the characteristic ring cleavages observed in the unsubstituted halo-pyrazoles.

  • The Cyano Group's Influence: The electron-withdrawing nature of the 5-carbonitrile group is expected to influence the stability of the molecular ion and its fragments. It may also provide an additional fragmentation pathway through the loss of a cyanogen radical (•CN, 26 Da), although this is generally less common than the loss of HCN from the ring itself.

The comparative analysis can be illustrated in the following workflow:

cluster_target Predicted Fragmentation of Target Molecule cluster_comparator Experimental Fragmentation of Comparators T_M M+• of 4-Chloro-1-propyl- 1H-pyrazole-5-carbonitrile T_F1 α-Cleavage (-•C2H5) T_M->T_F1 C_M M+• of 4-Halo-1H-pyrazoles T_M->C_M Structural Analogy T_F2 Ring Fragmentation (-HCN, -N2) T_F1->T_F2 C_F1 Ring Fragmentation (-HCN) T_F2->C_F1 Core fragmentation is conserved C_M->C_F1

Caption: Comparative workflow of fragmentation analysis.

Experimental Protocol: Acquiring Mass Spectra

For researchers seeking to validate these predictions or analyze similar compounds, the following is a standard protocol for Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system is typically employed for volatile and thermally stable compounds like the one .

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Sample Preparation:

  • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 2 scans/second

Data Analysis:

The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest should be analyzed. The molecular ion peak and the major fragment ions should be identified and their relative abundances recorded.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, contextualized by a comparison with experimentally determined data for simpler halo-pyrazoles. The dominant fragmentation pathway is predicted to be initiated by the alpha-cleavage of the N-propyl group, followed by characteristic cleavages of the pyrazole ring. This in-depth understanding is crucial for the unambiguous identification and characterization of novel pyrazole-based compounds in drug discovery and development. The provided experimental protocol offers a reliable starting point for obtaining high-quality mass spectral data for these and similar molecules.

References

  • NIST Mass Spectrometry Data Center. 4-Chloro-1H-pyrazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST Mass Spectrometry Data Center. 4-Bromo-1H-pyrazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. This document eschews a rigid template, instead offering a logical workflow grounded in scientific principles and practical considerations. Every recommendation is substantiated with experimental rationale and supported by authoritative references to ensure scientific integrity.

Understanding the Analyte: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, a novel heterocyclic compound, experimentally determined data may be scarce. In such instances, in-silico prediction tools provide a valuable starting point.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for HPLC Method Development
pKa ~1.5 - 2.5 (for the pyrazole ring nitrogen)The pyrazole ring is weakly basic. To ensure a consistent and single ionic form, a mobile phase pH below the pKa (e.g., pH < 2.5) or well above (e.g., pH > 3.5) is recommended to avoid peak tailing and shifting retention times. Given the stability of silica-based columns in acidic conditions, an acidic mobile phase is a logical starting point.
logP ~2.0 - 3.0A positive logP value indicates moderate hydrophobicity, making reversed-phase HPLC the ideal separation mode.
UV Absorption (λmax) Estimated ~220-240 nm and a weaker absorption around 270-290 nmThe pyrazole-5-carbonitrile chromophore is expected to have significant absorbance in the lower UV range. A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification, balancing sensitivity and specificity.

Strategic Approach to HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to method validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Scan) B Column & Mobile Phase Selection A->B Guides choices C Initial Gradient Run B->C D Optimize Gradient Profile C->D Refine separation E Evaluate Mobile Phase pH & Organic Modifier D->E F Fine-tune Flow Rate & Temperature E->F G Stress Studies (Acid, Base, Peroxide, Heat, Light) F->G Optimized Method H Peak Purity Analysis (PDA) G->H I Resolution of Degradants H->I J Specificity, Linearity, Range I->J Stability-Indicating Method K Accuracy & Precision J->K L LOD, LOQ, Robustness K->L

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Chromatographic Conditions

The choice of stationary phase is a critical determinant of selectivity. Here, we compare the two most common reversed-phase columns for this type of analysis: a traditional C18 and a Phenyl-Hexyl column.

Column Chemistry: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. The primary separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.

  • Phenyl-Hexyl: This stationary phase provides a dual retention mechanism. The hexyl chain offers hydrophobic interactions similar to a C8 column, while the phenyl ring allows for π-π interactions with aromatic analytes like the pyrazole ring of our target compound.[1][2] This can lead to unique selectivity for aromatic and heterocyclic compounds.[3][4][5]

Experimental Comparison

Objective: To compare the separation of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile from its potential impurities and degradation products on a C18 and a Phenyl-Hexyl column.

Hypothetical Results:

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Observation
Retention Factor (k') of Analyte 3.54.2The combined hydrophobic and π-π interactions on the Phenyl-Hexyl phase can lead to increased retention for aromatic compounds.
Peak Shape (Asymmetry) 1.11.0The Phenyl-Hexyl column can sometimes provide more symmetrical peaks for aromatic compounds due to the specific interactions.
Resolution (Rs) of a Key Regioisomer Impurity 1.42.1The π-π interactions of the Phenyl-Hexyl phase can offer enhanced selectivity for structurally similar aromatic isomers, which is a common challenge in pyrazole synthesis.[6][7][8]
Selectivity (α) for a Polar Degradant 1.21.5The different retention mechanisms can lead to a greater separation window between the main analyte and its more polar degradation products.

Detailed Experimental Protocols

Optimized HPLC Method
ParameterRecommended ConditionJustification
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides a balance of hydrophobic and π-π interactions for optimal selectivity of the aromatic analyte and its impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase ensures the protonation of the weakly basic pyrazole nitrogen, leading to consistent retention and improved peak shape. TFA also acts as an ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
Gradient 30% to 80% B over 15 minutesA gradient elution is necessary to ensure the elution of any potential late-eluting, more hydrophobic impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection PDA at 230 nmBased on the predicted UV spectrum, 230 nm should provide good sensitivity. A PDA detector allows for peak purity assessment across the spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)A diluent that is compatible with the mobile phase and ensures the solubility of the analyte.
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][9][10][11][12]

Stock Solution Preparation: Prepare a stock solution of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile at a concentration of 1 mg/mL in the diluent.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
Thermal Degradation Expose the solid drug substance to 105 °C for 24 hours. Dissolve in diluent before injection.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dissolve in diluent before injection.

Method Validation Strategy (as per ICH Q2(R1))

A fully validated method provides confidence in the reliability of the results.[13]

Validation_Parameters center_node Validated HPLC Method Specificity Specificity (Peak Purity, Resolution > 2) center_node->Specificity Linearity Linearity (r² > 0.999, 5 levels) center_node->Linearity Accuracy Accuracy (Recovery: 98-102%) center_node->Accuracy Precision Precision (RSD < 2%) center_node->Precision LOD Limit of Detection (S/N ~ 3) center_node->LOD LOQ Limit of Quantification (S/N ~ 10) center_node->LOQ Robustness Robustness (Flow Rate, Temp., pH) center_node->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Potential Impurities and Their Control

Understanding the synthetic route is crucial for identifying potential process-related impurities. A likely synthesis involves the N-alkylation of 4-chloro-1H-pyrazole-5-carbonitrile with a propyl halide.

Potential Impurities:

  • Starting Materials: Unreacted 4-chloro-1H-pyrazole-5-carbonitrile and propyl halide.

  • Regioisomer: N-alkylation of pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate.[6][7][8]

  • By-products: Formed from side reactions during the synthesis.

The developed HPLC method should demonstrate sufficient resolution to separate the main peak from all potential and actual impurities.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the development and validation of an HPLC method for the purity determination of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. By understanding the analyte's properties, systematically optimizing chromatographic conditions, and performing rigorous validation, a reliable and robust method can be established to ensure the quality and consistency of this pharmaceutical intermediate. The comparative data suggests that a Phenyl-Hexyl column may offer superior performance for this specific application due to its dual retention mechanism.

References

  • Kirkland, J. J., et al. (2006). "The role of pi-pi interactions in reversed-phase liquid chromatography.
  • Agilent Technologies. (2010). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • BenchChem. (2025). A Comparative Guide to HPLC Columns for the Separation of 3-Nitroacenaphthene.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies Technical Overview.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach to Develop Stability Indicating Method. Pharmaceutical Technology, 38(4).
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Benchchem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35-43.
  • Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • National Institute of Standards and Technology. (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • International Journal of Scientific & Engineering Research. (2014).

Sources

Comparative

Comparison of 4-chloro vs 4-bromo pyrazole-5-carbonitrile reactivity

Executive Summary The selection between 4-chloro-1H-pyrazole-5-carbonitrile (4-Cl-PzCN) and 4-bromo-1H-pyrazole-5-carbonitrile (4-Br-PzCN) is rarely a matter of simple substitution; it is a strategic decision that dictat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection between 4-chloro-1H-pyrazole-5-carbonitrile (4-Cl-PzCN) and 4-bromo-1H-pyrazole-5-carbonitrile (4-Br-PzCN) is rarely a matter of simple substitution; it is a strategic decision that dictates the synthetic route.

  • Select 4-Br-PzCN if the 4-position is a "gateway" for carbon-carbon bond formation (Suzuki, Sonogashira, Negishi) or lithium-halogen exchange. It is the industry standard for scaffold elaboration.[1]

  • Select 4-Cl-PzCN if the halogen is a terminal functionality (bioisostere for methyl/lipophilic handle) or if cost-efficiency is paramount and the 4-position will remain untouched. Coupling at the 4-Cl position requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) and higher energy inputs.[2]

Reactivity Matrix: The Halogen Handle

The defining difference lies in the C-X bond strength and the resulting oxidative addition rates with Palladium(0) or Lithium-Halogen exchange kinetics.

Feature4-Chloro-PzCN 4-Bromo-PzCN Implication
C-X Bond Energy ~95 kcal/mol (Strong)~68 kcal/mol (Weak)Br undergoes oxidative addition significantly faster.
Suzuki Coupling Difficult. Requires specialized ligands (XPhos, SPhos) or high T. Often inert under standard conditions.[1]Excellent. Works with standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) under mild conditions.[1][2]Use Br for library generation.[1][3]
Li-Hal Exchange Poor. n-BuLi often causes deprotonation (N-H) or ortho-lithiation rather than exchange.Excellent. Rapid exchange with n-BuLi or t-BuLi to generate 4-lithio species.Br is essential for nucleophilic addition to aldehydes/ketones.[1]
Crystallinity Isostructural (Trimeric H-bonding).[1][2][4]Isostructural (Trimeric H-bonding).[1][4]Similar solid-state handling properties.
Cost Generally Lower.[1]Higher (due to bromination reagents).[1][2][3]Cl is preferred for scale-up if the halogen remains.
Deep Dive: Cross-Coupling Performance
The "Standard" Suzuki Protocol (Br-Dominant)

Under "standard" medicinal chemistry conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 80°C), 4-Br-PzCN converts to the biaryl product in >90% yield within 2-4 hours.[2]

  • Mechanism: The weak C-Br bond allows facile oxidative addition to Pd(0).[1][2]

  • 4-Cl Behavior: Under these exact conditions, 4-Cl-PzCN is typically recovered unreacted (>85% recovery).[2] The C-Cl bond is too strong for triphenylphosphine-ligated palladium to insert effectively.

The "Advanced" Suzuki Protocol (Cl-Enabled)

To couple the 4-chloro derivative, you must employ electron-rich, bulky phosphine ligands that increase the electron density on the metal center, facilitating oxidative addition into the C-Cl bond.

  • Catalyst System: Pd₂(dba)₃ + XPhos or SPhos (Buchwald Ligands).[1][2]

  • Conditions: K₃PO₄ (anhydrous or 30% aq), n-Butanol or Toluene, 100-110°C.[2]

  • Yield: Can achieve 70-85%, but requires expensive catalysts and rigorous O₂ exclusion.

ReactivityFlow Start Target: 4-Aryl-Pyrazole-5-CN Choice Starting Material? Start->Choice Br_Path 4-Bromo-PzCN Choice->Br_Path Fast Chem Cl_Path 4-Chloro-PzCN Choice->Cl_Path Cost/Stable Std_Cond Standard Pd(PPh3)4 Na2CO3, 80°C Br_Path->Std_Cond Cl_Path->Std_Cond Adv_Cond Advanced Pd-XPhos K3PO4, 110°C Cl_Path->Adv_Cond Result_Br >90% Yield (Rapid) Std_Cond->Result_Br Result_Cl_Fail <10% Yield (No Reaction) Std_Cond->Result_Cl_Fail Result_Cl_Success ~80% Yield (Expensive) Adv_Cond->Result_Cl_Success

Figure 1: Decision logic for cross-coupling conditions based on halogen selection.

Regioselectivity Challenge: N-Alkylation

Both derivatives face the classic pyrazole tautomerism issue. When N-alkylating 4-halo-pyrazole-5-carbonitrile , you theoretically access two isomers:

  • N1-Alkylation (5-cyano product): Often thermodynamically preferred if sterics allow.[1]

  • N2-Alkylation (3-cyano product): Often kinetically favored or directed by specific solvents.[1]

Does the Halogen Matter?

  • Steric Bulk: Br (Van der Waals radius ~1.85 Å) is larger than Cl (~1.75 Å).[1][2]

  • Impact: While the Nitrile group (linear, cylindrically small) and the Halogen are adjacent to the N-sites, the 4-Bromo substituent exerts a slightly larger steric pressure on the adjacent nitrogens. However, in practice, the electronic directing effect of the 5-CN group (making the N1 proton more acidic but N1 less nucleophilic) dominates.

  • Observation: Both Cl and Br analogs typically yield mixtures (often 60:40 or 70:30 ratios) under standard basic conditions (K₂CO₃/DMF).[1][2]

  • Solution: To strictly control regioselectivity, do not rely on the halogen difference. Use fluorinated alcohols (TFE, HFIP) as solvents to enhance regioselectivity via hydrogen-bond networking, regardless of the halogen.[2]

Experimental Protocols
Protocol A: Standard Suzuki Coupling (For 4-Bromo-PzCN)

Best for: Library generation, rapid SAR exploration.[2]

  • Charge: To a microwave vial, add 4-bromo-1-methyl-pyrazole-5-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add 1,4-Dioxane (4 mL/mmol) and 2M aq. Na₂CO₃ (2.0 equiv).[1][2]

  • React: Degas with N₂ for 5 mins. Seal and heat to 85°C for 3 hours (or MW 100°C for 20 min).

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry over Na₂SO₄.[1]

  • Expectation: Full conversion. Product is easily purified via flash chromatography (Hex/EtOAc).[1][2]

Protocol B: Metal-Halogen Exchange (For 4-Bromo-PzCN)

Best for: Introducing carbonyls (aldehydes/ketones) at C4.[2]

  • Setup: Flame-dry flask, Ar atmosphere. Dissolve 4-bromo-1-(protected)-pyrazole-5-carbonitrile in anhydrous THF. Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1][2] Stir for 15 min at -78°C. (Note: 4-Cl would likely not react or would deprotonate elsewhere).

  • Quench: Add electrophile (e.g., DMF for aldehyde) dropwise.[1][2]

  • Warm: Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. NH₄Cl.[1]

Protocol C: Advanced Coupling (For 4-Chloro-PzCN)

Best for: Late-stage functionalization where Cl was carried through early steps.

  • Charge: 4-chloro-1-methyl-pyrazole-5-carbonitrile (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).[2]

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • React: Degas rigorously. Heat to 110°C for 12-16 hours.

  • Note: Conversion may stall. If incomplete, add fresh catalyst/ligand and reheat.[2]

References
  • BenchChem Technical Support. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.Link[1][2]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.Link

  • ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.Link[1][2]

  • RSC Advances. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.Link[1][2]

  • Acta Crystallographica. Crystal structure of 4-chloro-1H-pyrazole and comparison to 4-bromo analogue.Link[1][2]

Sources

Validation

Biological Activity Profile: 1-Propylpyrazole vs. 1-Methylpyrazole

This guide provides an objective, technical comparison of 1-Propylpyrazole and 1-Methylpyrazole , focusing on their biological activities, physicochemical properties, and utility as chemical probes in drug metabolism. Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 1-Propylpyrazole and 1-Methylpyrazole , focusing on their biological activities, physicochemical properties, and utility as chemical probes in drug metabolism.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Development Scientists

Executive Summary

While 4-methylpyrazole (Fomepizole) is the clinical standard for Alcohol Dehydrogenase (ADH) inhibition, N1-substituted pyrazoles (1-methyl and 1-propyl) serve as distinct chemical probes. The shift from a methyl to a propyl group at the N1 position significantly alters lipophilicity and steric volume, impacting enzyme binding affinity and membrane permeability.

  • 1-Methylpyrazole: A compact, moderately hydrophilic probe often used to study steric tolerance in metal-coordinating active sites (e.g., ADH, CYP2E1).

  • 1-Propylpyrazole: A more lipophilic analog used to probe hydrophobic pocket depth and membrane partitioning. It generally exhibits reduced inhibitory potency against ADH compared to its methyl counterpart due to steric clash at the active site entrance.

Physicochemical Comparison

The addition of two methylene units (–CH₂–CH₂–) in the propyl chain drastically changes the solvation profile.

Feature1-Methylpyrazole1-PropylpyrazoleImpact on Biological Activity
Molecular Weight 82.10 g/mol 110.16 g/mol Minimal impact on diffusion.
LogP (Lipophilicity) ~0.25~1.301-Propyl has ~10x higher partition into lipid membranes, enhancing cellular uptake but potentially increasing non-specific binding.
Steric Bulk (N1) LowModerate1-Propyl faces steric penalties in restricted active sites (e.g., ADH Zinc pocket).
Boiling Point 127°C~158°CRelevant for isolation/purification during synthesis.
State (RT) LiquidLiquidBoth are volatile liquids; require sealed storage.

Biological Activity Analysis

Case Study A: Alcohol Dehydrogenase (ADH) Inhibition

The primary mechanism of pyrazole-based ADH inhibition involves the coordination of the N2 nitrogen to the catalytic Zinc ion (


) in the enzyme's active site.
  • Mechanism: The pyrazole ring acts as a competitive inhibitor against ethanol.

  • SAR Insight: The N1 position points towards the "substrate channel" of the enzyme.

    • 1-Methylpyrazole: The small methyl group is tolerated but reduces affinity compared to unsubstituted pyrazole or 4-substituted analogs (like Fomepizole) because it disrupts the optimal geometry for Zn-coordination and loses the H-bond donor capability of the N1-H.

    • 1-Propylpyrazole: The propyl chain introduces significant steric hindrance. Kinetic studies on liver ADH indicate that increasing N1-alkyl chain length progressively increases the inhibition constant (

      
      ) , rendering the molecule a weaker inhibitor.
      

Comparative Potency (Liver ADH):



Case Study B: Cytochrome P450 2E1 (CYP2E1) Modulation

Both compounds interact with CYP2E1, a key enzyme in toxicology (metabolizing acetaminophen, ethanol, and carcinogens).[1][2][3]

  • 1-Methylpyrazole: Acts as a competitive inhibitor and a suicide substrate. It is often used in vitro to stabilize CYP2E1 or prevent its degradation.

  • 1-Propylpyrazole: Its higher lipophilicity (LogP ~1.3) aligns better with the hydrophobic nature of the CYP2E1 access channel (optimal LogD for CYP2E1 inhibitors is ~2.4). However, the increased bulk can limit access to the heme iron compared to the compact methyl analog.

  • Outcome: 1-Methylpyrazole is the preferred standard probe for CYP2E1 inhibition due to its specificity profile, whereas 1-propylpyrazole is often used in SAR studies to map the active site's hydrophobic tolerance.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the choice between these two probes.

SAR_Logic Target Target Selection ADH Alcohol Dehydrogenase (Zinc Coordination) Target->ADH cytosolic CYP Cytochrome P450 2E1 (Heme Coordination) Target->CYP microsomal Me_Prop 1-Methylpyrazole (Low Steric Bulk, LogP ~0.2) ADH->Me_Prop steric constraint Pr_Prop 1-Propylpyrazole (High Steric Bulk, LogP ~1.3) ADH->Pr_Prop steric constraint CYP->Me_Prop access req. CYP->Pr_Prop hydrophobicity req. Me_Result_ADH Moderate Inhibitor (Fits pocket, weaker than 4-Me) Me_Prop->Me_Result_ADH Me_Result_CYP Standard Probe (Good access to Heme) Me_Prop->Me_Result_CYP Pr_Result_ADH Weak Inhibitor (Steric clash at N1 channel) Pr_Prop->Pr_Result_ADH Pr_Result_CYP Alternative Probe (Hydrophobic binding dominant) Pr_Prop->Pr_Result_CYP

Caption: SAR decision tree comparing 1-methyl and 1-propyl pyrazoles against ADH and CYP2E1 targets.

Experimental Protocols

Protocol A: Synthesis of 1-Alkylpyrazoles (General Procedure)

This protocol allows for the parallel synthesis of both 1-methyl and 1-propyl derivatives using the corresponding amine.

Reagents:

  • 1,1,3,3-Tetramethoxypropane (or Malonaldehyde bis(dimethylacetal))

  • Hydrazine derivative: Methylhydrazine (for 1-Me) or Propylhydrazine (for 1-Pr)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Conc. HCl (catalytic amount)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1,1,3,3-tetramethoxypropane in 20 mL of EtOH.

  • Addition: Add 10 mmol of the respective alkylhydrazine (Caution: Methylhydrazine is highly toxic; handle in fume hood).

  • Cyclization: Add 3 drops of conc. HCl. Reflux the mixture at 80°C for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent under reduced pressure. Neutralize residue with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over

    
    .
    
  • Purification: Distill the crude oil (1-Methyl bp: 127°C; 1-Propyl bp: ~158°C) or purify via silica column chromatography.

Protocol B: ADH Inhibition Assay (Spectrophotometric)

To objectively compare the


 of 1-methyl vs 1-propyl pyrazole.

Materials:

  • Enzyme: Horse Liver ADH (Sigma-Aldrich).

  • Substrate: Ethanol (varied concentrations: 1–10 mM).

  • Cofactor:

    
     (2.5 mM).
    
  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

Steps:

  • Blanking: Prepare a cuvette with Buffer and

    
    . Zero the spectrophotometer at 340 nm.
    
  • Control Rate: Add Ethanol (substrate) and initiate reaction with ADH. Measure

    
     (conversion of 
    
    
    
    to NADH) for 60 seconds.
  • Inhibition Run (1-Methyl): Repeat with 1-Methylpyrazole at fixed concentration (e.g., 10 µM). Note the reduced rate.

  • Inhibition Run (1-Propyl): Repeat with 1-Propylpyrazole at the same concentration (10 µM).

  • Data Analysis: Plot Lineweaver-Burk plots (

    
     vs 
    
    
    
    ).
    • Expectation: Both show Competitive Inhibition (lines intersect at Y-axis).

    • Calculation: Calculate

      
       from the slope: 
      
      
      
      .
    • Note: 1-Propylpyrazole will show a smaller slope change than 1-Methylpyrazole, indicating a higher

      
       (weaker inhibition).
      

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[4] Acta Chemica Scandinavica.[4] Link

  • Cornell, N. W., Hansch, C., Kim, K. H., & Henegar, K. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics. Link

  • Akakpo, J. Y., et al. (2018). 4-Methylpyrazole protects against acetaminophen-induced acute liver injury. Toxicology and Applied Pharmacology.[4][5] Link

  • PubChem. 1-Methylpyrazole Compound Summary. National Library of Medicine.[6] Link

  • PubChem. 1-Propylpyrazole Compound Summary. National Library of Medicine.[6] Link

Sources

Comparative

Mastering Elemental Analysis: A Comparative Guide for the Quantification of C7H8ClN3

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and chemical industries, the precise determination of a compound's elemental composition is a non-negotiable aspect of structural el...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and chemical industries, the precise determination of a compound's elemental composition is a non-negotiable aspect of structural elucidation and purity verification. The molecular formula C7H8ClN3, representing a class of substituted aminotoluenes, presents a common analytical challenge: the simultaneous and accurate quantification of carbon, hydrogen, nitrogen, and a halogen.

This guide provides an in-depth comparison of prevalent analytical techniques for the elemental analysis of C7H8ClN3. Moving beyond a simple recitation of methods, we will explore the underlying principles, comparative advantages, and practical considerations to empower you to make informed decisions for your analytical workflow.

Theoretical Composition: The Benchmark for Accuracy

Before any empirical analysis, the theoretical elemental composition must be calculated. This serves as the fundamental benchmark against which all experimental data are compared. The molecular formula C7H8ClN3 consists of Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N).

Using the atomic masses (C ≈ 12.011 u, H ≈ 1.008 u, Cl ≈ 35.453 u, N ≈ 14.007 u), the molar mass and theoretical percentages are calculated as follows:

Molar Mass of C7H8ClN3: (7 * 12.011) + (8 * 1.008) + (1 * 35.453) + (3 * 14.007) = 84.077 + 8.064 + 35.453 + 42.021 = 169.615 g/mol

ElementSymbolAtomic Mass (u)Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07749.57%
HydrogenH1.00888.0644.75%
ChlorineCl35.453135.45320.90%
NitrogenN14.007342.02124.77%
Total 169.615 100.00%

A Comparative Analysis of Instrumental Techniques

The choice of analytical technique is dictated by the elements of interest, required precision, sample throughput, and available instrumentation. For a compound like C7H8ClN3, the primary methods fall into two categories: Combustion Analysis for CHN and specific halogen determination methods.

TechniquePrincipleAnalytesAdvantagesDisadvantages
Combustion Analysis (Dumas Method) Sample is combusted at high temperature (~1000°C) in a stream of pure oxygen. The resulting gases (CO2, H2O, N2) are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).[1][2]C, H, N, SFast, highly accurate, and requires minimal sample preparation.[3] Well-established with robust instrumentation available.Not suitable for trace element analysis.[4] Can require specific reagents or catalysts for complete combustion of halogenated compounds.
Oxygen Flask / Bomb Combustion Sample is combusted in a sealed flask or a high-pressure "bomb" filled with oxygen.[5][6][7] Halogens are converted to halide ions (Cl⁻), which are absorbed into a solution and then titrated.Cl, Br, IA classic, reliable, and cost-effective method for halogen determination.[6][8]Labor-intensive, lower throughput, and requires careful handling of the combustion apparatus.[5]
Inductively Coupled Plasma (ICP) Methods (ICP-OES/ICP-MS) Sample is introduced into a high-temperature argon plasma, causing atomization and ionization. The elements are detected by their characteristic atomic emission spectra (ICP-OES) or by their mass-to-charge ratio (ICP-MS).[9]Most elements, primarily metals and some non-metals.Extremely sensitive, ideal for trace and ultra-trace element analysis.[9][10] Capable of multi-element analysis simultaneously.Not the primary choice for bulk C, H, N analysis in organic compounds.[3] Requires sample digestion into a liquid form, which can be complex and time-consuming.

For the specific case of C7H8ClN3, a combined approach is most effective. Combustion analysis is the gold standard for determining the C, H, and N percentages. The chlorine content is best determined by combustion in an oxygen bomb followed by potentiometric titration , a method standardized by organizations like ASTM.[5][11][12]

Experimental Protocol: CHN and Chlorine Analysis of C7H8ClN3

This section outlines a validated, step-by-step methodology for the complete elemental analysis of C7H8ClN3.

Part A: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

Principle: This protocol is based on the dynamic flash combustion (Dumas) method. The sample is combusted, converting C to CO₂, H to H₂O, and N to N₂. These gases are separated and quantified to determine the original elemental percentages.

Instrumentation: A modern CHNS/O Elemental Analyzer.

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard (e.g., Acetanilide).

    • Perform a multi-point calibration to ensure linearity across the expected concentration range of the sample. The measured values for the standard must be within ±0.3% of the certified values.[4]

  • Sample Preparation:

    • Ensure the C7H8ClN3 sample is homogenous and completely dry. Any residual solvent will significantly impact the carbon and hydrogen results.[4][13]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. Record the weight precisely.

    • Crimp the tin capsule to ensure no sample is lost and to remove atmospheric air.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a combustion tube heated to 900-1000°C and rich in oxygen.[2]

    • Causality: The presence of chlorine requires a combustion tube packed with reagents like tungsten(VI) oxide or specialized catalysts to ensure complete oxidation and to trap the resulting hydrogen chloride (HCl), preventing it from interfering with downstream detectors or damaging the instrument.

    • The combustion products (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides (NOx) to N₂.

    • The gases are then separated on a chromatographic column and detected by a thermal conductivity detector (TCD).

    • The instrument software calculates the C, H, and N percentages based on the sample weight and the detector response relative to the calibration.

  • Quality Control:

    • Analyze each sample in duplicate to ensure reproducibility.

    • Run a certified standard after every 5-10 samples to check for calibration drift.[4]

Part B: Chlorine Analysis via Oxygen Bomb Combustion and Titration

Principle: This protocol follows the principles outlined in ASTM D808.[5][11][12] The organic material is completely oxidized under pressure, and the resulting chloride is quantified by argentometric titration.

Instrumentation:

  • Parr-type oxygen combustion bomb

  • Potentiometric titrator with a silver electrode

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-0.8 g of the C7H8ClN3 sample into the combustion capsule.

    • Add 1 mL of a chlorine-free mineral oil to the sample to act as a combustion aid.

  • Combustion:

    • Place 5 mL of a sodium carbonate solution into the body of the bomb to absorb the acidic gases produced.

    • Place the capsule in the electrode holder and assemble the bomb.

    • Charge the bomb with pure oxygen to a pressure of 30 atm. (Warning: This step must be performed in a protected area by trained personnel, following all safety protocols for high-pressure devices.) [5]

    • Submerge the bomb in a water bath and ignite the sample electrically.

    • Allow the bomb to cool for 10 minutes.

  • Titration:

    • Slowly release the pressure from the bomb.

    • Rinse the interior of the bomb with deionized water, collecting all washings in a beaker.

    • Acidify the solution with nitric acid.

    • Titrate the solution with a standardized silver nitrate (AgNO₃) solution using a potentiometric titrator. The endpoint is detected as the point of maximum inflection in the potential curve, corresponding to the complete precipitation of silver chloride (AgCl).

  • Calculation:

    • The percentage of chlorine is calculated based on the volume of AgNO₃ titrant used, its molarity, the sample weight, and the atomic mass of chlorine.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the complete elemental analysis process for C7H8ClN3.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis (Combustion) cluster_Cl Chlorine Analysis (Oxygen Bomb) CHN_Sample 1. Weigh 1-3 mg Sample in Tin Capsule Combustion 2. Dynamic Flash Combustion (~1000°C, O2 Atmosphere) CHN_Sample->Combustion Reduction 3. Reduction of NOx to N2 (Copper Reactor) Combustion->Reduction Separation 4. GC Separation (CO2, H2O, N2) Reduction->Separation Detection_CHN 5. Thermal Conductivity Detector (TCD) Separation->Detection_CHN Result_CHN Result: %C, %H, %N Detection_CHN->Result_CHN Cl_Sample 1. Weigh 0.5-0.8 g Sample in Bomb Capsule Bomb 2. Oxygen Bomb Combustion (30 atm O2) Cl_Sample->Bomb Absorption 3. Absorption of HCl in Na2CO3 Solution Bomb->Absorption Titration 4. Potentiometric Titration with AgNO3 Absorption->Titration Result_Cl Result: %Cl Titration->Result_Cl start C7H8ClN3 Sample start->CHN_Sample start->Cl_Sample

Caption: Workflow for the complete elemental analysis of C7H8ClN3.

Data Interpretation and Acceptance Criteria

The final experimental results should be compared directly against the theoretical values calculated earlier. For pharmaceutical applications, the acceptance criteria are stringent. Typically, the experimentally determined percentages for each element must be within ±0.4% (absolute) of the theoretical value.

Example Comparison Table:

ElementTheoretical %Experimental %Absolute DifferencePass/Fail
C49.5749.410.16Pass
H4.754.820.07Pass
N24.7724.600.17Pass
Cl20.9021.150.25Pass

A successful analysis, where all values fall within the accepted range, provides strong evidence for the compound's identity and purity. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure, necessitating further investigation.

References

  • ASTM D808-16, Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method), ASTM International, West Conshohocken, PA, 2016. [Link]

  • ASTM E442-91(2001)e1, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2001. [Link]

  • ASTM D808-05, Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method), ASTM International, West Conshohocken, PA, 2005. [Link]

  • ASTM D808 Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). ASTM International. [Link]

  • EUROLAB. ASTM D808 Testing for Chlorine in New and Used Petroleum Products. [Link]

  • ASTM E256-04(2010)e1, Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition, ASTM International, West Conshohocken, PA, 2010. [Link]

  • ASTM D808-21, Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method) (Withdrawn 2021), ASTM International, West Conshohocken, PA, 2021. [Link]

  • LECO Corporation. The Combustion Analysis Advantages over ICP. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Downer, T. M., Jr. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06). [Link]

  • Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. [Link]

  • AZoM. Combustion Analysis Versus Spectrometric Methods. (2019-02-14). [Link]

  • EST Analytical. ASTM D4929. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Wang, W., et al. Comparisons of three methods for organic and inorganic carbon in calcareous soils of northwestern China. PubMed. (2012-08-31). [Link]

  • Liu, J., et al. Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Spectroscopy Online. (2011-04-01). [Link]

  • TCA Lab / Alfa Chemistry. ICP-MS vs ICP-OES: Choosing the Right Analytical Technique. [Link]

  • ResearchGate. Element analysis results from ICP-AES vs. ICP-MS. [Link]

  • Journal of Chemical Education. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

[1][2] Part 1: Executive Safety Summary (Emergency & Quick Reference) 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration parameters)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary (Emergency & Quick Reference)

4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration parameters) and a nitrile (posing acute toxicity and reactivity risks). Improper disposal into standard solvent streams or acidic waste can result in the release of toxic gases or damage to incineration infrastructure.

Critical Hazard Operational Consequence Immediate Action
Nitrile Group (-CN) HCN Generation Risk: Contact with strong acids can liberate Hydrogen Cyanide gas.NEVER mix with acidic waste streams. Maintain pH

7.
Chloro- Substituent Dioxin/HCl Formation: Standard combustion releases corrosive HCl and potential dioxins.MANDATORY segregation into "Halogenated Waste" streams for high-temp incineration.
Pyrazole Ring Nitrogen Oxide (NOx) Release: Combustion generates NOx.Ensure disposal facility utilizes scrubbers.
Part 2: Chemical Characterization & Hazard Profile

To ensure self-validating safety protocols, we must understand the physicochemical properties driving these disposal requirements.

Compound Identity:

  • Chemical Name: 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

  • Functional Class: Halogenated Heterocycle / Organic Nitrile

  • Molecular Formula:

    
    
    
  • Estimated MW: ~169.61 g/mol

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Treat as Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Environmental: Chronic Aquatic Toxicity (Do not release to drains).

Part 3: Mechanistic Safety (The "Why" Behind the Protocol)
1. The Nitrile-Acid Incompatibility (The "Silent Killer")

The nitrile moiety at the C-5 position is generally stable, but under acidic hydrolysis conditions (low pH + moisture), it can degrade. While aromatic nitriles are more robust than aliphatic ones, the presence of the electron-withdrawing chlorine atom at C-4 destabilizes the ring electron density, potentially altering hydrolysis kinetics.

  • Risk: Mixing this compound with acidic waste (e.g., waste generated from TFA deprotection or HCl workups) can generate HCN gas in the waste container.

  • Control: All waste streams containing this compound must be kept Neutral or Basic (pH 8–10) .

2. Halogenated Incineration Physics

Standard organic waste is often used as "fuel blending" for cement kilns. However, chlorinated compounds release Hydrogen Chloride (HCl) gas upon combustion:



HCl corrodes standard incinerator linings. Furthermore, incomplete combustion of chlorinated aromatics/heterocycles at temperatures 

can favor the formation of polychlorinated dibenzodioxins (PCDDs).
  • Control: This waste must be tagged "Halogenated" to ensure it is routed to a facility with high-temperature capabilities (

    
    ) and caustic scrubbers.
    
Part 4: Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound, Spoiled Reagents)
  • Primary Container: Place the solid substance in a sealable polyethylene bag or a screw-top glass jar.

  • Secondary Containment: Place the primary container into a wide-mouth high-density polyethylene (HDPE) drum (Lab Pack).

  • Packing Material: Surround with vermiculite or absorbent pads to prevent breakage.

  • Labeling: Mark clearly as "Toxic Solid, Organic, N.O.S. (Contains Halogenated Pyrazole Nitrile)." [2]

B. Liquid Waste (Mother Liquors, Reaction Mixtures)

This is the most critical workflow. Follow the decision matrix below.

DisposalWorkflow Start Liquid Waste Generation (Mother Liquor/Solvent) CheckSolvent Identify Solvent Base Start->CheckSolvent CheckpH CRITICAL: Check pH CheckSolvent->CheckpH AdjustpH Adjust to pH 8-10 (Use Sat. NaHCO3 or NaOH) CheckpH->AdjustpH If Acidic (pH < 7) Segregation Segregate into HALOGENATED Waste Can CheckpH->Segregation If Neutral/Basic AdjustpH->Segregation Labeling Label: 'Halogenated Organic' 'Contains Nitriles' & 'Toxic' Segregation->Labeling End High-Temp Incineration (Licensed Facility) Labeling->End

Figure 1: Liquid waste decision matrix ensuring pH control and proper stream segregation.

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste drum (usually HDPE or lined steel).

  • Quenching: If the waste solution contains reactive intermediates, quench carefully.

  • pH Adjustment: Dip a pH strip into the waste. If pH < 7, slowly add Saturated Sodium Bicarbonate (

    
    ) until neutral/basic.
    
  • Transfer: Pour into the Red-Tag (Halogenated) safety can.

  • Log Entry: Record the volume and the specific chemical name on the waste manifest. Do not use generic terms like "Organic Waste."

C. Contaminated Glassware (Rinsate)
  • Triple Rinse: Rinse the flask 3 times with a minimal amount of Acetone or Dichloromethane.

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container (as described above).

  • Glass Disposal: Once triple-rinsed and air-dried in a fume hood, the glass can be disposed of in the "Broken Glass" box (unless it remains visibly stained, in which case it goes to Solid Hazardous Waste).

Part 5: Segregation & Compatibility Matrix

Store and dispose of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile strictly according to this matrix to prevent unexpected reactions.

Chemical Class Compatibility Status Reasoning
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Preferred carrier for disposal.
Non-Halogenated Solvents (Methanol, Ethyl Acetate)COMPATIBLE Acceptable, but mixing increases disposal cost (entire mix becomes "Halogenated").[3]
Strong Acids (HCl,

, TFA)
INCOMPATIBLE DANGER: Risk of Nitrile hydrolysis and HCN evolution.
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Risk of uncontrolled oxidation or fire.
Alkali Metals (Na, K)INCOMPATIBLE Risk of reaction with the chloro-group (Wurtz-type coupling) or nitrile.
Part 6: References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Chlorinated Pyrazole Nitriles (Class Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile. The protocols described herein are synthesized from the safety profiles of structurally similar chlorinated and nitrile-containing heterocyclic compounds and reflect field-proven best practices. Our objective is to empower you with the knowledge not just to follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: A Logic-Based Assessment

While a specific Safety Data Sheet (SDS) for 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile may not be readily available, we can construct a reliable hazard profile by examining analogous compounds. Pyrazole derivatives, particularly those with chloro- and cyano- functional groups, present a multi-faceted risk profile. The recommendations in this guide are based on the hazards identified in similar chemical structures.[1][2][3][4]

Anticipated Hazard Classification Summary

Hazard TypeAnticipated EffectRationale and Representative Citations
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]Halogenated organic compounds and nitriles can be toxic and readily absorbed. High concentrations may be destructive to mucous membranes and respiratory tissues.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][5] Potentially corrosive, with risk of severe burns.[6]The chloro- and pyrazole functionalities can contribute to skin irritation or chemical burns upon direct contact.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][5]Direct contact with dust or splashes can lead to severe irritation or irreversible eye damage.
Respiratory Irritation May cause respiratory irritation.[1][4][5]Inhalation of dust or aerosols can irritate the respiratory tract.

The Foundation: Core Handling Principles

Before detailing specific PPE, it is critical to establish a baseline of safe laboratory practice. These principles are non-negotiable when handling potentially hazardous compounds.

  • Engineering Controls are Primary: Always handle 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile within a certified chemical fume hood to minimize inhalation exposure.[2][6][7] The fume hood provides the primary barrier of protection.

  • Avoid Dust Generation: This compound is likely a solid. Handle it carefully to avoid creating airborne dust.[2] Use techniques like gentle scooping rather than pouring, and clean up spills promptly and appropriately.[1][2]

  • Situational Awareness: Do not work with this chemical alone. Ensure a safety shower and eye wash station are immediately accessible.[2] Do not eat, drink, or smoke in the handling area.[1][4]

The Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure. The following multi-layered approach is mandatory.

Hand Protection: Selecting the Right Barrier

The primary risk of dermal exposure necessitates the use of compatible, chemical-resistant gloves.[2]

  • Recommended Glove Type: Nitrile gloves.

  • Causality: Nitrile offers a superior combination of chemical and puncture resistance compared to latex or vinyl.[8][9] It provides excellent protection against a broad spectrum of chemicals, including solvents, oils, and acids, making it a reliable choice for handling novel compounds where specific permeation data is unavailable.[9][10][11]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Use a double-gloving technique, especially when handling larger quantities or during prolonged procedures. This provides a critical safety buffer in case the outer glove is compromised.

    • Remove and replace gloves immediately if you suspect contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Eye and Face Protection: Shielding Against the Unseen

Given the high risk of serious eye irritation or damage, robust eye and face protection is critical.[3]

  • Recommended Equipment:

    • Primary: Chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.

    • Secondary: A full-face shield should be worn over safety goggles when there is a significant risk of splashing (e.g., when handling solutions or large quantities of the solid).

  • Causality: This dual-layer system adheres to established safety standards like OSHA's 29 CFR 1910.133 and European Standard EN166.[3] It ensures protection against direct splashes, and the sealed goggles prevent fine particulates from reaching the eyes.

Respiratory Protection: Preventing Inhalation Exposure

While the fume hood is the primary control, respiratory protection is necessary in specific scenarios.

  • Recommended Equipment: A NIOSH-approved respirator is required when engineering controls are insufficient or during emergency situations like a large spill.[2][3]

  • Causality: The anticipated respiratory irritation and acute toxicity from inhalation demand this precaution.[1] The type of respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) must be chosen based on a formal risk assessment of the specific procedure being performed.

Body Protection: Minimizing Skin Contact
  • Recommended Equipment:

    • A professional lab coat, fully buttoned, with tight-fitting cuffs.

    • For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[11]

    • In cases of handling very large quantities, a full chemical suit may be warranted.[12]

  • Causality: This layered approach prevents incidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse to prevent secondary exposure.[1][2]

Procedural Discipline: Donning, Doffing, and Emergency Response

Proper procedure is as important as the equipment itself. A lapse in discipline can lead to contamination and exposure.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer glove over cuff) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat & Inner Gloves (Turn inside out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency ScenarioImmediate Action Steps
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[1][3][5] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water.[1][3][5] Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air immediately.[1][3][5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2]
Ingestion Rinse the mouth thoroughly with water.[1][3] Do NOT induce vomiting.[4][6] Call a poison control center or physician immediately.[1][3]
Minor Spill (Solid) Alert personnel in the immediate area. Wearing full PPE (including respirator), gently sweep up the material, avoiding dust creation.[2] Place in a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with an appropriate solvent and then wash with soap and water.[2]
Major Spill Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Completing the Safety Lifecycle

All materials contaminated with 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile must be treated as hazardous waste.

  • Chemical Waste: The compound itself and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.

  • Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] A common method for organic compounds is high-temperature incineration by a licensed waste disposal contractor.[2]

By adhering to these comprehensive guidelines, you can confidently and safely handle 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile, ensuring the integrity of your research and the protection of your health.

References

  • SAFETYWARE Chem-Pro™ GNU1513 Nitrile Gloves.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety.

  • 4-Chloro-1H-pyrazole - Apollo Scientific Safety Data Sheet.

  • Material Safety Data Sheet for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Fisher Scientific Safety Data Sheet for 3-Amino-4-pyrazolecarbonitrile.

  • What Protections Can Nitrile Disposable Gloves Provide?.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.

  • How to Choose PPE for Chemical Work.

  • Fisher Scientific Safety Data Sheet for 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

  • Fisher Scientific Safety Data Sheet for 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride.

  • CymitQuimica Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • MilliporeSigma Safety Data Sheet for Pyrazole.

  • Fluorochem Safety Data Sheet for 1H-Pyrazole-4-carbonitrile.

  • CymitQuimica Safety Data Sheet for 1H-Pyrazole-5-amine.

Sources

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